molecular formula C36H32F4N2O6S B12395947 (S)-Imlunestrant tosylate

(S)-Imlunestrant tosylate

Numéro de catalogue: B12395947
Poids moléculaire: 696.7 g/mol
Clé InChI: WOXQMUXFSMQUSS-JCOPYZAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Imlunestrant tosylate is a useful research compound. Its molecular formula is C36H32F4N2O6S and its molecular weight is 696.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C36H32F4N2O6S

Poids moléculaire

696.7 g/mol

Nom IUPAC

(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1

Clé InChI

WOXQMUXFSMQUSS-JCOPYZAKSA-N

SMILES isomérique

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Origine du produit

United States

Foundational & Exploratory

(S)-Imlunestrant Tosylate: A Deep Dive into the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate , an investigational oral selective estrogen receptor degrader (SERD), is emerging as a promising therapeutic agent for estrogen receptor (ER)-positive breast cancers. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, where the growth of cancer cells is driven by the hormone estrogen. Endocrine therapies that target the ER signaling pathway are the cornerstone of treatment. This compound represents a next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance mechanisms mediated by ESR1 mutations.[1][2][3]

Core Mechanism of Action: A Dual Approach

This compound functions as a pure antagonist of the estrogen receptor alpha (ERα) and, crucially, induces its degradation.[2][3][4] This dual mechanism effectively shuts down ER-mediated signaling pathways, leading to the inhibition of tumor cell growth.

Selective Estrogen Receptor Antagonism

Imlunestrant (B12423040) directly binds to ERα, preventing the binding of its natural ligand, estradiol. This competitive inhibition blocks the conformational changes in the receptor that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation and survival.[2]

Estrogen Receptor Degradation

Beyond simple antagonism, imlunestrant binding to ERα marks the receptor for proteasomal degradation.[2] This leads to a significant reduction in the total cellular levels of ERα, including both wild-type and mutant forms of the receptor. This degradation is a key advantage over selective estrogen receptor modulators (SERMs) that only block the receptor.

The signaling pathway can be visualized as follows:

cluster_0 Normal ER Signaling cluster_1 This compound Action Estradiol Estradiol ER_inactive Inactive ERα (in cytoplasm) Estradiol->ER_inactive Binds ER_active Active ERα Dimer (in nucleus) ER_inactive->ER_active Dimerization & Nuclear Translocation ER_bound ERα-Imlunestrant Complex ER_inactive->ER_bound ERE Estrogen Response Element (DNA) ER_active->ERE Binds Blocked_Signaling Blocked ER Signaling ER_active->Blocked_Signaling Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Promotes Imlunestrant (S)-Imlunestrant tosylate Imlunestrant->ER_inactive Binds & Antagonizes Proteasome Proteasome ER_bound->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation

Figure 1: Mechanism of Action of this compound.

Efficacy Against Wild-Type and Mutant ERα

A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene. Preclinical studies have demonstrated that imlunestrant is effective against both wild-type (WT) and various mutant forms of ERα, including the clinically relevant Y537S and D538G mutations.[1]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Potency of Imlunestrant

Cell Line ER Status IC50 (nM) Reference
MCF7 WT 0.28 [3]
T47D WT 0.19 [3]
MCF7-Y537S Mutant 0.45 [3]

| T47D-Y537S | Mutant | 0.33 |[3] |

Table 2: ERα Degradation by Imlunestrant

Cell Line Treatment ERα Degradation (%) Reference
MCF7 10 nM Imlunestrant > 80% [3]
T47D 10 nM Imlunestrant > 80% [3]

| MCF7-Y537S | 100 nM Imlunestrant | ~75% |[3] |

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of imlunestrant in breast cancer cell lines.

Methodology:

  • Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of imlunestrant or vehicle control (DMSO).

  • After a 7-day incubation period, cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The experimental workflow for this assay can be visualized as follows:

cluster_workflow Cell Proliferation Assay Workflow start Start seed_cells Seed breast cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of Imlunestrant adhere->treat incubate Incubate for 7 days treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Figure 2: Cell Proliferation Assay Workflow.
Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein following treatment with imlunestrant.

Methodology:

  • Breast cancer cells are seeded in 6-well plates.

  • Cells are treated with imlunestrant or vehicle control for a specified time (e.g., 24 hours).

  • Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin).

  • The membrane is then incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis is performed to quantify the relative abundance of ERα, normalized to the loading control.

Clinical Evidence: The EMBER Trials

The clinical development program for imlunestrant includes the EMBER and EMBER-3 trials, which have provided crucial data on its safety and efficacy.

EMBER (Phase 1a/1b)

This trial established the recommended Phase 2 dose of imlunestrant and demonstrated its preliminary antitumor activity and manageable safety profile, both as a monotherapy and in combination with other targeted agents.[5][6]

EMBER-3 (Phase 3)

The EMBER-3 trial is a large, randomized study evaluating imlunestrant in patients with ER+, HER2- advanced breast cancer who have progressed on prior endocrine therapy.[1] Key findings from this trial have shown a statistically significant improvement in progression-free survival (PFS) for patients with ESR1 mutations treated with imlunestrant compared to standard of care.[1]

Conclusion

This compound is a potent, oral SERD with a dual mechanism of action that involves both antagonism and degradation of ERα. Its efficacy against both wild-type and mutant forms of the receptor addresses a key mechanism of resistance to current endocrine therapies. Preclinical data demonstrate its potent anti-proliferative and ER-degrading activity, and clinical trials have confirmed its promising efficacy and manageable safety profile in patients with ER+ advanced breast cancer. This positions this compound as a significant potential addition to the therapeutic armamentarium for this patient population.

References

The Discovery and Synthesis of (S)-Imlunestrant Tosylate: A Novel Oral SERD for ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate , a potent and orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its discovery and development by Eli Lilly and Company represent a targeted approach to overcoming endocrine resistance, a common challenge in the management of this disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

Imlunestrant (B12423040) was developed to address the limitations of existing endocrine therapies, particularly the emergence of resistance driven by mutations in the estrogen receptor alpha gene (ESR1). It is a pure ER antagonist that not only blocks the receptor's activity but also induces its degradation.[1]

Unraveling the Estrogen Receptor Signaling Pathway

Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[1] Upon binding to its ligand, estradiol (B170435) (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivator proteins to initiate the transcription of genes that promote cell growth and survival.[2]

ER_Signaling

Estrogen Receptor Signaling and Imlunestrant's Mechanism of Action.
The Role of Imlunestrant as a SERD

Imlunestrant functions as a SERD by binding to ERα with high affinity, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of antagonism and degradation effectively shuts down ER-mediated signaling, leading to the inhibition of tumor cell growth.[3] Preclinical studies have shown that imlunestrant is potent against both wild-type and mutant forms of ERα, a critical feature for treating patients who have developed resistance to aromatase inhibitors or other endocrine therapies.[4]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound, highlighting its potent in vitro activity and favorable pharmacokinetic profile.

ParameterValueReference
ERα Binding Affinity (WT) ~0.64 nM
ERα Binding Affinity (Y537S mutant) ~2.8 nM
ERα Degradation IC₅₀ (WT) ~3.0 nM
ERα Degradation IC₅₀ (Y537N mutant) ~9.6 nM
Cell Proliferation IC₅₀ (ER+ cell lines) <100 nM (in 11 out of 12 lines)
Table 1: In Vitro Activity of Imlunestrant.
ParameterValueReference
Bioavailability Orally bioavailable
Brain Penetration Yes[5]
Apparent Volume of Distribution 8,120 L[1]
Protein Binding >99%[1]
Metabolism Primarily by CYP3A4-mediated sulfation and direct glucuronidation[1]
Excretion Primarily in feces (62% as unchanged drug)[1]
Table 2: Pharmacokinetic Properties of Imlunestrant.

Clinical Efficacy: The EMBER Trials

The clinical development of imlunestrant has been primarily centered around the EMBER series of trials. The Phase 3 EMBER-3 trial was pivotal in demonstrating its efficacy and safety.

TrialPatient PopulationTreatment ArmsKey OutcomesReference
EMBER-3 ER+, HER2- advanced breast cancer, progressed on prior endocrine therapy1. Imlunestrant monotherapy2. Standard of Care (SOC) endocrine therapy3. Imlunestrant + Abemaciclib- Imlunestrant vs. SOC (ESR1-mutated): Reduced risk of progression or death by 38%. Median PFS: 5.5 vs 3.8 months.- Imlunestrant + Abemaciclib vs. Imlunestrant alone (all patients): Reduced risk of progression or death by 43%. Median PFS: 9.4 vs 5.5 months.[6][7][8]
Table 3: Key Efficacy Results from the EMBER-3 Trial.

EMBER_3_Workflow Patient_Population ER+, HER2- Advanced Breast Cancer (Progressed on prior endocrine therapy) Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A Arm_A Randomization->Arm_A Arm_B Arm_B Randomization->Arm_B Arm_C Arm_C Randomization->Arm_C Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Arm_C->Primary_Endpoint

EMBER-3 Clinical Trial Workflow.

Synthesis of this compound

The synthesis of (S)-Imlunestrant is a multi-step process that involves the construction of the core heterocyclic structure followed by the introduction of the side chain and final salt formation. The key steps are outlined below, based on information from various patents.

Synthetic Scheme Overview

The synthesis begins with the preparation of key intermediates, a substituted quinoline (B57606) and a phenyl ether side chain, which are then coupled and cyclized to form the final chromeno[4,3-c]quinoline core.

Synthesis_Scheme Starting_Materials Starting Materials Intermediate_1 Substituted Quinoline Intermediate Starting_Materials->Intermediate_1 Intermediate_2 Phenyl Ether Side Chain Intermediate Starting_Materials->Intermediate_2 Coupling Coupling Reaction Intermediate_1->Coupling Intermediate_2->Coupling Cyclization Cyclization Coupling->Cyclization Racemic_Imlunestrant Racemic Imlunestrant Cyclization->Racemic_Imlunestrant Chiral_Separation Chiral Separation Racemic_Imlunestrant->Chiral_Separation S_Imlunestrant (S)-Imlunestrant Chiral_Separation->S_Imlunestrant Salt_Formation Tosylate Salt Formation S_Imlunestrant->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

High-Level Synthetic Workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride

A solution of 3-(fluoromethyl)azetidine (B1444597) hydrochloride in dichloromethane (B109758) (DCM) is cooled to 0°C. Sodium triacetoxyborohydride (B8407120) is added portion-wise, and the reaction is stirred. This reductive amination with a protected glycolaldehyde (B1209225) equivalent yields the desired alcohol, which is then treated with hydrochloric acid in ethanol/methyl tert-butyl ether (MTBE) to afford the hydrochloride salt.[6][9]

Step 2: Synthesis of the Ketone Intermediate

The hydrochloride salt from Step 1 is reacted with a protected (3-chloro-7-hydroxyquinolin-4-yl)(4-fluorophenyl)methanone (B15372606) in the presence of a base such as sodium hydride in dimethylformamide (DMF). This Williamson ether synthesis couples the side chain to the fluorophenyl ring. The resulting intermediate is then subjected to a Suzuki coupling with a boronic acid to introduce the trifluoromethylphenyl group, followed by deprotection to yield the key ketone intermediate.[9]

Step 3: Reduction and Cyclization

The ketone intermediate is dissolved in a solvent like 1,4-dioxane (B91453) and cooled. A reducing agent, such as lithium triethylborohydride, is added to reduce the ketone to a secondary alcohol. This intermediate undergoes an intramolecular cyclization, often facilitated by heating in a solvent like tetrahydrofuran (B95107) (THF), to form the racemic chromeno[4,3-c]quinoline core of imlunestrant.[10]

Step 4: Chiral Separation

The racemic mixture of imlunestrant is separated into its individual enantiomers using chiral supercritical fluid chromatography (SFC).[10] The (S)-enantiomer is collected for further processing.

Step 5: Tosylate Salt Formation

The isolated (S)-Imlunestrant free base is dissolved in a suitable solvent, and a solution of p-toluenesulfonic acid is added to precipitate this compound. The solid is then collected by filtration and dried.

Conclusion

This compound is a rationally designed, orally active SERD that has demonstrated significant clinical benefit in patients with ER+, HER2- advanced breast cancer, particularly in those with ESR1 mutations. Its dual mechanism of ER antagonism and degradation provides a potent means to overcome endocrine resistance. The synthesis of this complex molecule has been achieved through a multi-step process involving key coupling and cyclization reactions. As a promising new therapeutic option, this compound represents a valuable addition to the armamentarium against ER+ breast cancer.

References

(S)-Imlunestrant Tosylate: A Deep Dive into Estrogen Receptor Binding and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate , an investigational agent, has emerged as a potent and selective estrogen receptor degrader (SERD). This technical guide provides a comprehensive overview of its binding affinity to estrogen receptors, its mechanism of action, and the experimental methodologies used to characterize its activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to illuminate the therapeutic potential of Imlunestrant.

Quantitative Binding Affinity and Cellular Activity

This compound demonstrates high-affinity binding to both wild-type (WT) and mutant forms of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its potent activity extends to the degradation of these receptors and the subsequent inhibition of cancer cell proliferation.

Estrogen Receptor Binding Affinity

Imlunestrant exhibits a strong binding affinity for both wild-type ERα and the clinically relevant Y537S mutant, which is a common driver of acquired resistance to endocrine therapies.

Target ReceptorParameterValue (nM)
Wild-Type ERαBinding Affinity~0.64
Y537S Mutant ERαBinding Affinity~2.8

Table 1: In vitro binding affinity of this compound to wild-type and mutant estrogen receptor alpha.[1]

Cellular Estrogen Receptor Degradation

A key mechanism of Imlunestrant is the induction of ERα degradation. Its efficacy has been quantified in cellular models, demonstrating potent degradation of both wild-type and mutant receptors.

Cell Line ContextParameterValue (nM)
Wild-Type ERαIC₅₀ for Degradation~3.0
Y537N Mutant ERαIC₅₀ for Degradation~9.6

Table 2: Potency of this compound in inducing the degradation of wild-type and mutant ERα in cellular assays.[1]

Inhibition of Cancer Cell Growth

The degradation of ERα by Imlunestrant translates into effective suppression of ER-positive breast cancer cell growth. The compound has shown potent anti-proliferative activity in various cell lines.

Cell LineParameterValue (nM)
T47D (ER+)IC₅₀ for Growth Inhibition~2.9
MCF7 (ER+)IC₅₀ for Growth Inhibition~5.2

Table 3: Anti-proliferative activity of this compound in ER-positive breast cancer cell lines.[2]

Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)

Imlunestrant is classified as a selective estrogen receptor degrader (SERD). Its mechanism of action involves not only antagonizing the estrogen receptor but also marking it for destruction by the cell's natural protein disposal machinery.[3][4]

  • Binding: Imlunestrant binds to the ligand-binding domain of the estrogen receptor alpha (ERα).[2]

  • Conformational Change: This binding induces a conformational change in the ERα protein, creating an unstable complex.[3][4]

  • Ubiquitination: The altered shape of the ERα exposes sites that are recognized by ubiquitin ligases, leading to the attachment of ubiquitin chains.

  • Proteasomal Degradation: The ubiquitinated ERα is then targeted by the proteasome, which degrades the receptor.[3]

  • Inhibition of Signaling: The depletion of ERα protein levels prevents estrogen-dependent gene transcription and halts the signaling that drives cancer cell proliferation.[3][4]

This degradation mechanism is effective against both wild-type and mutant forms of ERα, offering a potential advantage in overcoming resistance to other endocrine therapies.[2]

Diagram 1: Mechanism of action of Imlunestrant as a SERD.

Experimental Protocols

The characterization of this compound relies on a series of established in vitro assays. The following sections detail the general methodologies employed in preclinical studies.

ERα Degradation Assay (Western Blot)

This assay is used to visually and quantitatively assess the ability of Imlunestrant to reduce ERα protein levels in cancer cells.

  • Cell Culture: ER-positive breast cancer cell lines, such as MCF7 or T47D, are cultured in appropriate media. For studies involving resistance, cell lines engineered to express mutant forms of ERα (e.g., Y537S) may be used.

  • Treatment: Cells are treated with varying concentrations of Imlunestrant or a vehicle control for a specified period (e.g., 6, 24, 48, 72 hours).[5]

  • Cell Lysis: After treatment, cells are lysed to release their protein contents using a RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[5]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.[5]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[5]

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is applied to the membrane, which reacts with the enzyme to produce light. This signal is captured on film or with a digital imager. The intensity of the band corresponding to ERα indicates the amount of protein present.

  • Analysis: Band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., GAPDH or β-actin) to correct for any loading inaccuracies.[5] The percentage of ERα degradation is then calculated relative to the vehicle-treated control.

Western_Blot_Workflow A 1. Cell Culture (e.g., MCF7 cells) B 2. Treatment (Imlunestrant vs. Vehicle) A->B C 3. Cell Lysis (Release proteins) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate by size) D->E F 6. Protein Transfer (to Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Analysis (Densitometry) H->I

Diagram 2: General workflow for a Western Blot ERα degradation assay.
Cell Proliferation Assay

This assay measures the effect of Imlunestrant on the growth of cancer cell lines.

  • Cell Seeding: MCF7 or other ER-positive cells are seeded at a low density into 96-well plates and allowed to attach overnight.[4]

  • Treatment: The growth medium is replaced with fresh medium containing a range of concentrations of Imlunestrant. Control wells receive a vehicle.

  • Incubation: The plates are incubated for an extended period, typically 5 to 7 days, to allow for multiple cell divisions.[2]

  • Viability Measurement: After incubation, cell viability is assessed using one of several methods:

    • MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active (i.e., living) cells into a colored formazan (B1609692) product. The amount of color is proportional to the number of viable cells and is measured with a spectrophotometer.

    • Crystal Violet Staining: Cells are fixed and stained with crystal violet dye, which binds to proteins and DNA. The excess dye is washed away, and the bound dye is solubilized. The absorbance is read, which correlates with the total cell biomass.

    • Luminescence-Based Assays (e.g., CellTiter-Glo®): This reagent lyses the cells and measures the amount of ATP present, which is a marker of metabolically active cells. The resulting luminescent signal is proportional to the number of viable cells.

  • Data Analysis: The absorbance or luminescence readings are plotted against the drug concentration. A dose-response curve is generated, from which the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be calculated.

Logical Framework: Imlunestrant in the Context of Endocrine Therapy

Imlunestrant's mechanism as a SERD distinguishes it from other classes of endocrine therapies used in the treatment of ER-positive breast cancer.

  • Aromatase Inhibitors (AIs): These drugs (e.g., letrozole, anastrozole) work by blocking the aromatase enzyme, thereby reducing the production of estrogen in postmenopausal women. They do not directly interact with the estrogen receptor.

  • Selective Estrogen Receptor Modulators (SERMs): These agents (e.g., tamoxifen) bind to the estrogen receptor and can act as either an antagonist (blocking its activity, as in breast tissue) or an agonist (activating it, as in bone tissue), depending on the tissue context. They do not typically cause significant receptor degradation.

  • Selective Estrogen Receptor Degraders (SERDs): This class, which includes Imlunestrant and fulvestrant, acts as pure ER antagonists and actively promotes the degradation of the ER protein, removing it from the cell.

Endocrine_Therapies cluster_ai Mechanism cluster_serm_serd Mechanism Therapy Endocrine Therapy for ER+ Breast Cancer AI Aromatase Inhibitors (AIs) Therapy->AI SERM Selective Estrogen Receptor Modulators (SERMs) Therapy->SERM SERD Selective Estrogen Receptor Degraders (SERDs) Therapy->SERD Aromatase Aromatase Enzyme AI->Aromatase Target ER Estrogen Receptor (ERα) SERM->ER Target SERD->ER Target Estrogen Estrogen Production Aromatase->Estrogen AI_Action Block Estrogen Synthesis SERM_Action Modulate ER Activity (Antagonist/Agonist) SERD_Action Antagonize & Degrade ER

Diagram 3: Logical relationship of SERDs to other endocrine therapies.

References

(S)-Imlunestrant Tosylate: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate (LY3484356) is an investigational, orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated promising anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Targeting the Estrogen Receptor

This compound is a pure antagonist of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its mechanism of action involves not only blocking the receptor's activity but also inducing its degradation.[1][2] This dual action effectively abrogates ERα signaling, leading to the inhibition of tumor growth.

In Vitro Activity

(S)-Imlunestrant has shown potent activity against both wild-type (WT) and mutant forms of ERα, which are a common mechanism of resistance to standard endocrine therapies.[2]

Table 1: In Vitro Pharmacodynamic Properties of (S)-Imlunestrant

ParameterWild-Type ERαY537S Mutant ERαY537N Mutant ERαCell Line(s)Reference(s)
Binding Affinity (Ki, nM) 0.642.8--[2]
ERα Degradation (IC50, nM) 3.0-9.6MCF7, T47D[2]
Inhibition of ERα-mediated Transcription (IC50, nM) 3.0-17MCF7[2]
Inhibition of Cell Proliferation (IC50, nM) Average: 3Average: 17-MCF7, T47D, ZR-75-1[2]
In Vivo Efficacy

Preclinical studies using breast cancer xenograft models have demonstrated the potent in vivo activity of (S)-Imlunestrant. It has been shown to inhibit tumor growth and induce tumor regression in models with both wild-type and mutant ESR1.[2] Furthermore, (S)-Imlunestrant has shown the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[3]

Pharmacokinetics: Profile of an Oral SERD

A key advantage of (S)-Imlunestrant is its oral bioavailability, offering a more convenient administration route compared to the intramuscular injections required for fulvestrant, the first-generation SERD.

Preclinical Pharmacokinetics

In vivo pharmacokinetic modeling in xenograft models has shown that (S)-Imlunestrant treatment leads to sustained ER target inhibition, with a 75% inhibition of progesterone (B1679170) receptor (PGR) transcription for up to 96 hours after the last dose.[2]

Clinical Pharmacokinetics

Phase 1 clinical trial data from the EMBER study in healthy women and patients with advanced breast cancer have provided insights into the pharmacokinetic profile of (S)-Imlunestrant.[1][4][5]

Table 2: Human Pharmacokinetic Parameters of (S)-Imlunestrant (400 mg, single oral dose in healthy women)

ParameterValueReference(s)
Time to Maximum Concentration (Tmax, h) ~4[1]
Maximum Concentration (Cmax, ng/mL) 141 (45% CV)[1]
Area Under the Curve (AUC, ng·h/mL) 2,400 (46% CV)[1]
Half-life (t1/2, h) 25-30[6]
Apparent Volume of Distribution (Vd/F, L) 8,120[1]
Protein Binding >99%[1]
Absolute Bioavailability 10.9%[7][8]

Metabolism and Excretion:

(S)-Imlunestrant is primarily metabolized by CYP3A4-mediated sulfation and direct glucuronidation.[1] The major route of elimination is through feces (97%), with minimal renal clearance (0.3%).[1][7] The main circulating components in plasma are unchanged imlunestrant (B12423040) and its inactive metabolite, M1.[7]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following outlines the general methodologies used in the preclinical characterization of (S)-Imlunestrant.

ERα Binding Affinity Assay

A competitive radioligand binding assay is typically used to determine the binding affinity of a compound to ERα.

G cluster_0 ERα Binding Assay Workflow A Incubate purified ERα with [3H]-estradiol B Add increasing concentrations of (S)-Imlunestrant A->B C Separate bound from free radioligand B->C D Measure radioactivity of bound fraction C->D E Calculate Ki value D->E

ERα Binding Assay Workflow

ERα Degradation Assay (Western Blot)

Western blotting is a standard method to assess the degradation of ERα in cancer cell lines following treatment with a SERD.

G cluster_1 ERα Degradation Western Blot Workflow A Culture ER+ breast cancer cells (e.g., MCF7) B Treat cells with (S)-Imlunestrant for a specified time A->B C Lyse cells and collect protein B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Probe with anti-ERα antibody E->F G Detect and quantify ERα protein levels F->G

ERα Degradation Western Blot Workflow

Cell Proliferation Assay

The effect of (S)-Imlunestrant on the proliferation of breast cancer cell lines is a key measure of its anti-tumor activity.

G cluster_2 Cell Proliferation Assay Workflow A Seed ER+ breast cancer cells in multi-well plates B Treat with a dose range of (S)-Imlunestrant A->B C Incubate for several days B->C D Assess cell viability (e.g., using MTT or CellTiter-Glo) C->D E Calculate IC50 value D->E

Cell Proliferation Assay Workflow

In Vivo Xenograft Studies

These studies are crucial for evaluating the in vivo efficacy of a drug candidate.

G cluster_3 In Vivo Xenograft Study Workflow A Implant ER+ breast cancer cells or patient-derived xenografts (PDX) into immunocompromised mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer (S)-Imlunestrant or vehicle control C->D E Measure tumor volume regularly D->E F Collect tumors for pharmacodynamic analysis (e.g., ERα levels) E->F

In Vivo Xenograft Study Workflow

Signaling Pathway

(S)-Imlunestrant acts by disrupting the ERα signaling pathway, which is a central driver of proliferation in ER+ breast cancer.

G cluster_0 ERα Signaling Pathway and Inhibition by (S)-Imlunestrant Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER Binds Dimerization Dimerization & Nuclear Translocation ER->Dimerization Imlunestrant (S)-Imlunestrant Imlunestrant->ER Binds & Blocks Degradation ERα Degradation Imlunestrant->Degradation Induces ERE Estrogen Response Element (ERE) Binding Dimerization->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Tumor Growth Transcription->Proliferation Degradation->ER Targets

ERα Signaling and Imlunestrant's Action

Conclusion

This compound is a potent, orally bioavailable SERD with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to effectively degrade both wild-type and mutant ERα positions it as a promising therapeutic agent for patients with ER+ breast cancer, including those who have developed resistance to current endocrine therapies. Ongoing clinical trials will further elucidate its efficacy and safety profile in various clinical settings.

References

(S)-Imlunestrant Tosylate: A Technical Guide for ER+ Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Imlunestrant tosylate (LY3484356) is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) that has demonstrated significant clinical activity in heavily pretreated patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Developed by Eli Lilly and Company, Imlunestrant has shown efficacy as a monotherapy, particularly in patients with ESR1 mutations, and in combination with other targeted agents. This document provides a comprehensive technical overview of Imlunestrant, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies to support further research and development.

Mechanism of Action

Imlunestrant is a pure antagonist of the estrogen receptor alpha (ERα).[1] Upon binding, it induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation via the proteasome pathway.[2] This dual mechanism of action—blocking ER-mediated signaling and eliminating the receptor protein itself—effectively inhibits the growth and survival of ER-expressing cancer cells.[3] Notably, Imlunestrant is effective against both wild-type (WT) and mutant forms of ERα, including the activating ESR1 mutations that are a common mechanism of resistance to aromatase inhibitors.[4][5] Preclinical studies have also indicated that Imlunestrant is brain-penetrant, suggesting potential activity against central nervous system (CNS) metastases.[6][7]

Imlunestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Imlunestrant Imlunestrant (Oral SERD) ER_alpha Estrogen Receptor α (WT or Mutant) Imlunestrant->ER_alpha Binds to ERα Ub Ubiquitin ER_alpha->Ub Induces Ubiquitination Nucleus Nucleus ER_alpha->Nucleus Translocation Blocked Estrogen Estrogen Estrogen->ER_alpha Blocked by Imlunestrant Proteasome Proteasome Ub->Proteasome Targets for Degradation Degraded_ER Proteasome->Degraded_ER ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (e.g., MYC, Cyclin D1) ERE->Gene_Transcription Activation Blocked Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Inhibition of

Fig. 1: Mechanism of action of Imlunestrant in ER+ breast cancer cells.

Preclinical Data

Preclinical studies have demonstrated Imlunestrant's potent activity in various ER+ breast cancer models. It effectively degrades both wild-type and ESR1-mutant ERα, leading to the suppression of cell growth.[4][5] In vivo studies using patient-derived xenograft (PDX) models harboring the Y537S ESR1 mutation showed that Imlunestrant led to tumor regression and outperformed fulvestrant (B1683766).[4][5] Transcriptomic analysis confirmed the downregulation of estrogen-responsive genes and enhanced cell cycle arrest following Imlunestrant treatment.[4][5]

Clinical Data

Imlunestrant has been evaluated in several clinical trials, most notably the Phase 1a/b EMBER and the Phase 3 EMBER-3 studies.

EMBER Phase 1a/b Study

The EMBER study assessed the safety, pharmacokinetics, and preliminary efficacy of Imlunestrant as a monotherapy and in combination with other targeted agents in patients with ER+/HER2- advanced breast cancer.[6][8]

Table 1: Efficacy of Imlunestrant in the EMBER Phase 1a/b Study [6][8]

Treatment ArmPatient Population (Prior Therapies)NMedian Progression-Free Survival (mPFS) (95% CI)
Imlunestrant Monotherapy (400 mg QD) Pretreated with CDK4/6i (92.2%), fulvestrant (41.2%), chemotherapy (29.4%)517.2 months (3.7 - 8.3)
Imlunestrant + Abemaciclib (B560072) Mostly treatment-naïve (69.4%), all CDK4/6i-naïve4219.2 months (13.8 - NA)
Imlunestrant + Abemaciclib + AI Mostly treatment-naïve (69.4%), all CDK4/6i-naïve43Not Reached
Imlunestrant + Everolimus Pretreated with CDK4/6i (100%), fulvestrant (34.9%), chemotherapy (17.5%)4215.9 months (11.3 - 19.1)
Imlunestrant + Alpelisib Pretreated with CDK4/6i (100%), fulvestrant (34.9%), chemotherapy (17.5%)219.2 months (3.7 - 11.1)
CI: Confidence Interval; AI: Aromatase Inhibitor; CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor; NA: Not Available; QD: Once daily
EMBER-3 Phase 3 Study

The pivotal EMBER-3 trial confirmed the efficacy and safety of Imlunestrant, leading to its FDA approval for adult patients with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer who have experienced disease progression after at least one line of endocrine therapy.[9][10][11][12] The study compared Imlunestrant monotherapy to standard of care (SOC) endocrine therapy (fulvestrant or exemestane) and also evaluated an Imlunestrant plus abemaciclib combination.[10][13]

Table 2: Key Efficacy Results from the EMBER-3 Phase 3 Study [9][10][12][13][14][15]

Patient PopulationTreatment ArmNmPFS (95% CI)Hazard Ratio (HR) (95% CI)P-value
ESR1-mutated Imlunestrant Monotherapy1385.5 months (3.9 - 7.4)0.62 (0.46 - 0.82)<.001
SOC Endocrine Therapy1183.8 months (3.7 - 5.5)
Overall Population Imlunestrant + Abemaciclib-9.4 months0.57 (vs. Imlunestrant alone)<.001
Imlunestrant Monotherapy3315.6 months (5.3 - 7.3)
mPFS: Median Progression-Free Survival; CI: Confidence Interval; SOC: Standard of Care

Table 3: Overall Response Rate (ORR) in the EMBER-3 Study [10]

Patient PopulationTreatment ArmN (measurable disease)ORR (95% CI)
ESR1-mutated Imlunestrant Monotherapy11214% (8% - 21%)
SOC Endocrine Therapy918% (2% - 13%)
ESR1 wild-type Imlunestrant Monotherapy15011% (6% - 16%)
SOC Endocrine Therapy1609% (4% - 13%)
Overall Population Imlunestrant Monotherapy26212% (8% - 16%)
SOC Endocrine Therapy2518% (5% - 12%)
Safety and Tolerability

Across studies, Imlunestrant has demonstrated a manageable safety profile. In the EMBER-3 trial, treatment-emergent adverse events (TEAEs) of any grade occurred in 83% of patients on Imlunestrant monotherapy versus 84% on SOC endocrine therapy.[10] Rates of Grade 3 or higher TEAEs were 17% and 21%, respectively.[10] The most common adverse events include decreased hemoglobin, musculoskeletal pain, fatigue, diarrhea, and nausea.[6][16]

Pharmacokinetics

Imlunestrant is administered orally once daily.[6] It exhibits favorable pharmacokinetic properties.[17][18] After a single 400 mg oral dose, the mean maximum concentration (Cmax) is 141 ng/mL, and the area under the curve (AUC) is 2,400 ng·h/mL.[2] The absolute oral bioavailability is approximately 10.9%.[19] Imlunestrant is primarily metabolized by CYP3A4 and UGT enzymes and is eliminated mainly through feces (97%), with over 60% as the unchanged drug.[2][19]

Table 4: Pharmacokinetic Parameters of Imlunestrant [2][19]

ParameterValue
Route of Administration Oral
Cmax (400 mg dose) 141 ng/mL
AUC (400 mg dose) 2,400 ng·h/mL
Absolute Bioavailability 10.9%
Apparent Volume of Distribution 8,120 L
Protein Binding >99%
Metabolism CYP3A4, UGT1A1, 1A3, 1A8, 1A9, 1A10
Primary Route of Elimination Feces (~97%)

Experimental Protocols

Detailed protocols for specific assays used in the development of Imlunestrant are proprietary. However, the following sections describe standardized methodologies commonly employed for the evaluation of SERDs.

ERα Degradation Assay (Western Blot)

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with a SERD.

Methodology:

  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Imlunestrant or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle-treated control.

Cell Viability Assay

Objective: To assess the effect of Imlunestrant on the proliferation and viability of ER+ breast cancer cells.

Methodology:

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of Imlunestrant, a positive control (e.g., fulvestrant), and a vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 5-7 days).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.

  • Measurement: Read the plate on a luminometer or spectrophotometer to measure the signal, which is proportional to the number of viable cells.

  • Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials biochem Biochemical Assays (ERα Binding) degradation ERα Degradation Assay (Western Blot) biochem->degradation viability Cell Viability Assay (MCF-7, T-47D) degradation->viability transcription Gene Expression Analysis (qPCR for PR, GREB1) viability->transcription pdx PDX Model Implantation (ESR1-WT & Mutant) transcription->pdx Lead Candidate Selection treatment Drug Administration (Oral Gavage) pdx->treatment tumor_growth Tumor Volume Measurement treatment->tumor_growth pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis tumor_growth->pk_pd toxicity Toxicity Assessment pk_pd->toxicity phase1 Phase I (Dose Escalation, Safety, PK) toxicity->phase1 IND Filing phase2 Phase II (Efficacy, RP2D) phase1->phase2 phase3 Phase III (Pivotal Efficacy vs. SOC) phase2->phase3 approval Regulatory Approval phase3->approval

Fig. 2: General experimental workflow for SERD development.

Conclusion

This compound is a promising oral SERD that has demonstrated robust antitumor activity in ER+ advanced breast cancer, particularly in patients with acquired ESR1 mutations, a significant clinical challenge. Its manageable safety profile and oral route of administration offer a valuable alternative to intramuscular fulvestrant. The strong clinical data from the EMBER-3 trial, both as a monotherapy and in combination with abemaciclib, position Imlunestrant as a key therapeutic option in the evolving landscape of endocrine therapies for breast cancer. Ongoing research, including the EMBER-4 trial in the early breast cancer setting, will further define its role in treatment paradigms.[12][13]

References

Preclinical Profile of (S)-Imlunestrant Tosylate: A Novel Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of (S)-Imlunestrant tosylate (LY-3484356), a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of therapies for estrogen receptor-positive (ER+) cancers.

Introduction

This compound is a next-generation SERD designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1] It acts as a pure antagonist of the estrogen receptor alpha (ERα), leading to its degradation and subsequent inhibition of ER-dependent signaling pathways that drive tumor growth.[2][3] This document summarizes the key preclinical findings, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and available safety data.

Mechanism of Action

This compound exerts its anticancer effects by binding to ERα and inducing its degradation through the proteasomal pathway.[4][5] This dual mechanism of action—antagonism and degradation—effectively abrogates ERα signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of resistance to aromatase inhibitors.[2]

Signaling Pathway

The binding of this compound to ERα triggers a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the cellular levels of ERα, thereby preventing the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ cancer cells.

cluster_0 cluster_1 cluster_2 Imlunestrant (S)-Imlunestrant tosylate ER Estrogen Receptor α (ERα) Imlunestrant->ER Binds to Imlunestrant_ER Imlunestrant-ERα Complex ER->Imlunestrant_ER ERE Estrogen Response Element (ERE) ER->ERE Binds to Proteasome Proteasome Imlunestrant_ER->Proteasome Targets for Degradation Ubiquitin Ubiquitin Ubiquitin->Imlunestrant_ER Ubiquitination Proteasome->ER Degrades GeneTranscription Gene Transcription (Proliferation, Survival) Proteasome->GeneTranscription Inhibits ERE->GeneTranscription Initiates

Figure 1: Mechanism of action of this compound.

In Vitro Studies

The in vitro activity of this compound has been evaluated in various breast cancer cell lines, demonstrating its potent ERα degradation and anti-proliferative effects.

Binding Affinity and ERα Degradation

This compound exhibits high binding affinity for both wild-type (WT) and mutant ERα.[2] Competitive radioligand binding assays have been utilized to determine its inhibitory constant (Ki). The degradation of ERα has been quantified using methods such as Western blotting and high-content imaging.

Table 1: Binding Affinity and ERα Degradation of this compound

ParameterERα StatusValueReference
Ki Wild-Type0.64 nM[2]
Y537S Mutant2.8 nM[2]
IC₅₀ (Degradation) Wild-Type3.0 nM[6]
Y537N Mutant9.6 nM[6]
Anti-proliferative Activity

The anti-proliferative effects of this compound have been assessed in a panel of ER+ breast cancer cell lines.

Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines

Cell LineESR1 StatusIC₅₀ (Proliferation)Reference
MCF7Wild-Type3 nM[6]
T47DWild-TypeNot Reported[6]
ZR-75-1Wild-TypeNot Reported[6]
MCF7-Y537SY537S Mutant17 nM[6]

In Vivo Studies

The in vivo efficacy of this compound has been demonstrated in various xenograft models, including those derived from cell lines and patients (patient-derived xenografts or PDXs).

Xenograft Models

This compound has shown significant tumor growth inhibition and even tumor regression in multiple ER+ breast cancer xenograft models.[6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

ModelESR1 StatusTreatmentOutcomeReference
MCF7 XenograftWild-TypeThis compoundSignificant tumor growth inhibition[6]
T47D XenograftWild-TypeThis compoundSignificant tumor growth inhibition[6]
ZR-75-1 XenograftWild-TypeThis compoundSignificant tumor growth inhibition[6]
ST941/C PDXY537S MutantThis compoundTumor regression[7]

Combination studies have also been conducted, showing synergistic or additive effects when this compound is combined with CDK4/6 inhibitors (e.g., abemaciclib), mTOR inhibitors (e.g., everolimus), and PIK3CA inhibitors (e.g., alpelisib).[6]

Pharmacokinetics

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including oral bioavailability.[8] A Phase 1 study in healthy women showed that the primary route of elimination is through feces (97.3%), with minimal renal clearance.[9]

Preclinical Safety

Formal preclinical toxicology reports are not extensively available in the public domain. However, clinical trial data from the EMBER study have provided insights into the safety profile of this compound. The most common treatment-related adverse events reported were generally low-grade and included nausea, fatigue, and diarrhea.[2][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound to ERα.

  • Methodology:

    • Full-length human ERα (wild-type or mutant) is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[11]

ERα Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of ERα protein in response to treatment with this compound.

  • Methodology:

    • ER+ breast cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • The signal is visualized, and the band intensity is quantified to determine the relative amount of ERα protein.

Cell Viability Assay
  • Objective: To assess the effect of this compound on the proliferation of breast cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 5-7 days), a viability reagent (e.g., MTT, XTT, or a reagent for an ATP-based assay) is added to the wells.[1][12]

    • The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

    • The IC₅₀ value is calculated from the dose-response curve.

In Vivo Xenograft Study Workflow

start Start implant Implant ER+ breast cancer cells/tumor fragments into immunodeficient mice start->implant monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups when tumors reach a defined size monitor->randomize treat Administer This compound (oral gavage) and control vehicle randomize->treat measure Measure tumor volume and body weight periodically treat->measure end End of study (e.g., tumors reach maximum allowed size) measure->end analyze Analyze tumor growth inhibition end->analyze finish Finish analyze->finish

References

(S)-Imlunestrant Tosylate: A Deep Dive into its Activity in ESR1 Mutant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant activity in preclinical and clinical models of estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in tumors harboring activating mutations in the estrogen receptor 1 gene (ESR1). These mutations are a key mechanism of acquired resistance to endocrine therapies. This technical guide provides an in-depth overview of the preclinical and clinical activity of this compound in ESR1 mutant models, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Core Activity of this compound

This compound is a pure ER antagonist that binds to the estrogen receptor alpha (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively abrogates ER signaling, even in the presence of constitutively active ESR1 mutations.

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound in both preclinical and clinical settings, with a focus on its efficacy in the context of ESR1 mutations.

Table 1: Preclinical Activity of this compound
ParameterCell Line/ModelESR1 StatusValue
Binding Affinity (Ki) ERα ProteinWild-Type0.64 nM
ERα ProteinY537S Mutant2.8 nM
ERα Degradation (IC50) CellsWild-Type3.0 nM
CellsY537N Mutant9.6 nM
Cell Proliferation (IC50) Breast Cancer Cell LinesWild-Type ERα3 nM (average)
Breast Cancer Cell LinesY537N Mutant17 nM (average)
Table 2: Clinical Efficacy of Imlunestrant in the EMBER-3 Trial
ParameterTreatment ArmPatient PopulationValue
Median Progression-Free Survival (PFS) Imlunestrant MonotherapyESR1-Mutated5.5 months
Standard of Care (SOC) Endocrine TherapyESR1-Mutated3.8 months
Imlunestrant + AbemaciclibESR1-Mutated11.1 months
Imlunestrant MonotherapyOverall Population5.6 months
SOC Endocrine TherapyOverall Population5.5 months
Imlunestrant + AbemaciclibOverall Population9.4 months
Hazard Ratio (HR) for PFS Imlunestrant vs. SOCESR1-Mutated0.62 (p < 0.001)
Imlunestrant + Abemaciclib vs. ImlunestrantESR1-Mutated0.53
Objective Response Rate (ORR) Imlunestrant MonotherapyESR1-Mutated15%
SOC Endocrine TherapyESR1-Mutated3%
Imlunestrant + AbemaciclibESR1-Mutated35%

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the estrogen receptor and the mechanism of action of this compound in both wild-type and ESR1-mutant contexts.

Estrogen Receptor Signaling and Imlunestrant's Mechanism of Action cluster_0 Wild-Type ER Signaling cluster_1 ESR1 Mutant Signaling (Ligand-Independent) cluster_2 This compound Action Estradiol Estradiol ER_WT Wild-Type ERα Estradiol->ER_WT Binds ER_dimer_WT ERα Dimerization & Nuclear Translocation ER_WT->ER_dimer_WT Activates ER_bound Binds to both WT and Mutant ERα ER_WT->ER_bound ERE_WT Estrogen Response Element (ERE) ER_dimer_WT->ERE_WT Binds to Gene_Transcription_WT Gene Transcription (e.g., PGR, GREB1) ERE_WT->Gene_Transcription_WT Initiates Cell_Proliferation_WT Cell Proliferation Gene_Transcription_WT->Cell_Proliferation_WT Promotes ER_mutant Mutant ERα (e.g., Y537S, D538G) ER_dimer_mutant Constitutive Dimerization & Nuclear Translocation ER_mutant->ER_dimer_mutant Spontaneous Activation ER_mutant->ER_bound ERE_mutant Estrogen Response Element (ERE) ER_dimer_mutant->ERE_mutant Binds to Gene_Transcription_mutant Constitutive Gene Transcription ERE_mutant->Gene_Transcription_mutant Initiates Cell_Proliferation_mutant Uncontrolled Cell Proliferation & Resistance Gene_Transcription_mutant->Cell_Proliferation_mutant Promotes Imlunestrant (S)-Imlunestrant Tosylate Imlunestrant->ER_bound ER_degradation Induces Conformational Change & Ubiquitination ER_bound->ER_degradation Proteasome Proteasomal Degradation ER_degradation->Proteasome ER_signaling_block Blocks ER Signaling Proteasome->ER_signaling_block Leads to Apoptosis Inhibition of Proliferation & Apoptosis ER_signaling_block->Apoptosis

Caption: Mechanism of this compound on ER signaling.

Experimental Workflows

The following diagrams illustrate the general workflows for key preclinical and clinical experimental procedures used to evaluate the activity of this compound.

Preclinical Evaluation Workflow

Preclinical Evaluation Workflow for this compound start Start: In Vitro Studies cell_lines ER+ Breast Cancer Cell Lines (WT and ESR1 Mutant) start->cell_lines biochemical_assays Biochemical Assays (Binding Affinity - Ki) cell_lines->biochemical_assays cellular_assays Cellular Assays (ERα Degradation, Cell Viability) cell_lines->cellular_assays in_vivo_studies In Vivo Studies cellular_assays->in_vivo_studies xenograft_models Cell Line-Derived Xenograft (CDX) Models in_vivo_studies->xenograft_models pdx_models Patient-Derived Xenograft (PDX) Models (with ESR1 mutations) in_vivo_studies->pdx_models treatment Treatment with This compound xenograft_models->treatment pdx_models->treatment tumor_growth_inhibition Tumor Growth Inhibition and Regression Analysis treatment->tumor_growth_inhibition biomarker_analysis Biomarker Analysis (IHC for Ki67, PR; RNA-Seq) tumor_growth_inhibition->biomarker_analysis end End: Preclinical Proof-of-Concept biomarker_analysis->end

Caption: Workflow for preclinical evaluation of Imlunestrant.

Clinical Trial Workflow (EMBER-3)

EMBER-3 Clinical Trial Workflow patient_population Patient Population: ER+, HER2- Advanced Breast Cancer (Progressed on prior Endocrine Therapy) screening Screening and ESR1 Mutation Status (ctDNA analysis) patient_population->screening randomization Randomization (1:1:1) screening->randomization arm_a Arm A: Imlunestrant Monotherapy randomization->arm_a arm_b Arm B: Standard of Care (SOC) Endocrine Therapy randomization->arm_b arm_c Arm C: Imlunestrant + Abemaciclib randomization->arm_c treatment_phase Treatment until Disease Progression or Unacceptable Toxicity arm_a->treatment_phase arm_b->treatment_phase arm_c->treatment_phase primary_endpoint Primary Endpoint: Progression-Free Survival (PFS) treatment_phase->primary_endpoint secondary_endpoints Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Safety primary_endpoint->secondary_endpoints data_analysis Data Analysis: Stratified by ESR1 Mutation Status secondary_endpoints->data_analysis results Results and Regulatory Submission data_analysis->results

Caption: Workflow of the EMBER-3 clinical trial.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: ERα Degradation Assay by Western Blot

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, or engineered lines with Y537S/D538G mutations).

  • Cell culture medium and supplements.

  • This compound.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-ERα, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate and chemiluminescence imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a positive control group treated with a proteasome inhibitor to block degradation.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system. Strip the membrane and re-probe with an anti-β-actin antibody for a loading control. Quantify band intensities and normalize ERα levels to the loading control. Calculate the IC50 for ERα degradation.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of ER+ breast cancer cells.

Materials:

  • ER+ breast cancer cell lines (wild-type and ESR1 mutant).

  • 96-well plates.

  • Complete growth medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant in vivo model harboring ESR1 mutations.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Fresh tumor tissue from an ER+, ESR1-mutant breast cancer patient.

  • Surgical tools for tumor implantation.

  • This compound formulation for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • PDX Establishment: Obtain fresh patient tumor tissue under sterile conditions. Implant small tumor fragments subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a specific size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice for expansion.

  • Treatment Study: Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor volume with calipers twice or thrice weekly.

  • Endpoint and Analysis: Continue treatment until a predefined endpoint (e.g., tumor volume limit, study duration). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and PR, RNA sequencing). Compare tumor growth inhibition between the treatment and control groups.

Protocol 4: Analysis of ESR1 Mutations in Circulating Tumor DNA (ctDNA)

Objective: To detect and quantify ESR1 mutations in plasma samples from patients in a clinical trial.

Materials:

  • Patient blood samples collected in specialized tubes for cfDNA preservation.

  • Plasma separation reagents.

  • Circulating nucleic acid extraction kit.

  • Digital PCR (dPCR) or Next-Generation Sequencing (NGS) platform.

  • Primers and probes specific for wild-type and mutant ESR1 alleles.

Procedure:

  • Sample Collection and Processing: Collect whole blood from patients. Process the blood to separate the plasma within the recommended timeframe to prevent contamination with genomic DNA from blood cells.

  • ctDNA Extraction: Extract cell-free DNA from the plasma using a specialized kit.

  • Library Preparation (for NGS): If using NGS, prepare sequencing libraries from the extracted ctDNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Mutation Detection:

    • dPCR: Perform dPCR using assays specific for the most common ESR1 mutations (e.g., Y537S, D538G). This method provides absolute quantification of mutant and wild-type molecules.

    • NGS: Sequence the prepared libraries on an NGS platform. Align the sequencing reads to the human reference genome and call variants in the ESR1 gene.

  • Data Analysis: Calculate the mutant allele frequency (MAF) for each detected ESR1 mutation. This is typically expressed as the percentage of mutant DNA fragments relative to the total number of DNA fragments covering that position.

Conclusion

This compound has demonstrated potent and selective activity against both wild-type and, critically, ESR1-mutant ER+ breast cancer. The preclinical data highlight its ability to effectively degrade the ERα protein and inhibit the proliferation of cancer cells harboring resistance-conferring mutations. These findings are strongly supported by the clinical data from the EMBER-3 trial, which show a significant improvement in progression-free survival for patients with ESR1-mutated tumors treated with Imlunestrant, both as a monotherapy and in combination with abemaciclib. The detailed protocols provided herein offer a foundation for the continued investigation and development of this promising therapeutic agent for patients with advanced ER+ breast cancer.

(S)-Imlunestrant Tosylate: A Technical Guide on Brain Penetrance and CNS Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate is an investigational, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) developed by Eli Lilly and Company. It is designed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer, particularly in the context of resistance mechanisms and central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the brain penetrance and CNS activity of this compound.

Core Attributes of this compound

This compound is a pure ER antagonist that leads to the degradation of the estrogen receptor alpha (ERα).[1] Its development has been driven by the need for novel endocrine therapies with improved oral bioavailability and the ability to effectively target ER+ breast cancer that has spread to the brain, a common and challenging clinical scenario.[1]

Preclinical Evidence of Brain Penetrance and CNS Activity

Preclinical studies have been instrumental in demonstrating the ability of this compound to cross the blood-brain barrier and exert its therapeutic effects within the CNS.

Quantitative Data on Brain Exposure

A key preclinical study investigated the brain exposure of this compound in an intracranial tumor model. While specific brain-to-plasma ratios are not publicly available, the study reported that imlunestrant (B12423040) achieved significant brain exposure in preclinical models, which was hypothesized to contribute to its robust antitumor activity.[2] In a study comparing various SERDs, imlunestrant treatment resulted in the highest brain drug exposure.[3]

Table 1: Summary of Preclinical CNS Activity of this compound

ParameterModel SystemKey FindingsReference
Brain Exposure Non-tumor bearing miceHighest brain drug exposure compared to other selective ER degrader therapies.[3]
CNS Antitumor Efficacy ER+ breast cancer intracranial tumor model (MCF7-luc cells in immunodeficient mice)Prolonged survival compared with vehicle or alternative selective ER degrader therapies.[1][4]
ERα Degradation In vitro and in vivo modelsDegraded ERα and decreased ERα-mediated gene expression.[1]
Experimental Protocols

1. Intracranial Xenograft Model for CNS Efficacy Assessment

  • Cell Line: MCF7 cells stably expressing luciferase (MCF7-luc) were utilized to enable bioluminescence imaging of tumor growth.[4]

  • Animal Model: Female immune-deficient mice (e.g., NOD SCID) were used to prevent rejection of the human tumor cells.[4]

  • Hormone Supplementation: 17β-estradiol pellets were implanted subcutaneously 24 hours prior to cell implantation to support the growth of the ER+ breast cancer cells.[4]

  • Intracranial Injection:

    • Mice were anesthetized and placed in a stereotactic frame.

    • A burr hole was drilled in the skull at specific coordinates to target a particular brain region (e.g., cerebral cortex or striatum).

    • A suspension of MCF7-luc cells was injected into the brain parenchyma using a microsyringe. The slow and controlled injection is critical to ensure consistent tumor establishment.

  • Tumor Growth Monitoring: Tumor engraftment and growth were monitored non-invasively using bioluminescence imaging at regular intervals (e.g., day 7 post-implantation).[4]

  • Drug Administration: Once tumors were established, mice were randomized into treatment groups. This compound was administered orally once daily.[4]

  • Efficacy Endpoints: The primary endpoint was overall survival. Tumor burden was also assessed by bioluminescence imaging, and animal body weight was monitored.[3]

2. Brain Penetrance Assessment

  • Animal Model: Non-tumor-bearing mice were used to assess the intrinsic ability of the drug to cross the blood-brain barrier without the confounding factor of a brain tumor.[3]

  • Drug Administration: this compound was administered orally once daily for a specified period (e.g., 7 days).[3]

  • Sample Collection: At a defined time point after the final dose (e.g., day 8), animals were euthanized, and brain and plasma samples were collected.[3]

  • Quantitative Analysis: The concentration of this compound in brain homogenates and plasma was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for drug quantification in complex biological matrices.

Clinical Evidence of CNS Activity

The phase 3 EMBER-3 clinical trial provided clinical evidence supporting the CNS activity of this compound in patients with ER+, HER2- advanced breast cancer. A post-hoc analysis of the trial data revealed lower rates of CNS progression in patients treated with imlunestrant compared to standard endocrine therapy.

Table 2: CNS Progression Rates in the EMBER-3 Trial (Post-Hoc Analysis)

Patient PopulationTreatment GroupCNS Progression RateHazard Ratio (HR)95% Confidence Interval (CI)
All PatientsImlunestrantLower than standard therapy0.470.16-1.38
Patients with ESR1 mutationImlunestrantLower than standard therapy0.180.04-0.90

Note: These analyses are limited by the low number of events and the lack of mandated serial asymptomatic CNS imaging in all patients.

Mechanism of Action and Signaling Pathways in the CNS

The primary mechanism of action of this compound is the degradation of ERα.[1] In the context of the CNS, this has significant implications for both metastatic breast cancer cells and potentially for the surrounding brain microenvironment.

Estrogen Receptor Signaling in the Brain:

Estrogen receptors, particularly ERα, are expressed in various brain regions, including the hypothalamus, hippocampus, and amygdala, and are involved in a wide range of physiological processes.[3] ERα can be found in both the nucleus and at the cell membrane of neurons and glial cells, mediating both genomic and non-genomic signaling.

  • Genomic Signaling: Nuclear ERα acts as a ligand-activated transcription factor, regulating the expression of genes involved in cell survival, proliferation, and plasticity.

  • Non-Genomic Signaling: Membrane-associated ERα can rapidly activate intracellular signaling cascades, often through interactions with other receptors like metabotropic glutamate (B1630785) receptors (mGluRs). This can lead to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.

Impact of this compound on CNS Signaling:

By degrading ERα, this compound is expected to disrupt these signaling pathways in ER+ breast cancer cells that have metastasized to the brain. This disruption would inhibit the pro-survival and proliferative signals driven by estrogen, ultimately leading to tumor growth inhibition.

SERD_CNS_Signaling cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Imlunestrant_blood (S)-Imlunestrant tosylate BBB Crosses BBB Imlunestrant_cns (S)-Imlunestrant tosylate ER_alpha Estrogen Receptor α (ERα) Imlunestrant_cns->ER_alpha Binds to Degradation ERα Degradation ER_alpha->Degradation Leads to Transcription Inhibition of ER-mediated Gene Transcription Degradation->Transcription Tumor_Growth Inhibition of Tumor Growth Transcription->Tumor_Growth Apoptosis Induction of Apoptosis Transcription->Apoptosis

Caption: Mechanism of action of this compound in the CNS.

Experimental Workflows

Intracranial_Xenograft_Workflow A Prepare MCF7-luc cell suspension C Stereotactic intracranial injection of cells A->C B Implant 17β-estradiol pellet in mice B->C D Monitor tumor growth (Bioluminescence) C->D E Randomize mice into treatment groups D->E F Administer (S)-Imlunestrant tosylate (oral, daily) E->F G Monitor overall survival and tumor burden F->G Brain_Penetrance_Workflow A Administer (S)-Imlunestrant tosylate to non-tumor bearing mice (oral, daily) B Collect brain and plasma samples at defined time point A->B C Homogenize brain tissue B->C D Extract drug from plasma and brain homogenate B->D Plasma C->D Brain Homogenate E Quantify drug concentration using LC-MS/MS D->E F Calculate brain-to-plasma concentration ratio E->F

References

Methodological & Application

Application Notes and Protocols for (S)-Imlunestrant tosylate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate is an investigational, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It functions by binding to the estrogen receptor (ER), primarily ERα, leading to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][4] This dual mechanism of antagonizing ER transcriptional activity and promoting ER degradation makes it a promising therapeutic agent for ER-positive breast cancers, including those with acquired resistance to traditional endocrine therapies due to ESR1 mutations.[3][5] These application notes provide detailed protocols for key in vitro cell culture assays to characterize the activity of this compound.

Mechanism of Action: ER Degradation

This compound binds to the ligand-binding domain of ERα. This binding event not only blocks the transcriptional activity of the receptor but also induces its degradation. By eliminating the ERα protein, this compound effectively shuts down downstream signaling pathways that promote tumor cell proliferation and survival.[3][4]

Imlunestrant_MoA cluster_cell Cancer Cell cluster_nucleus Imlunestrant This compound ER Estrogen Receptor α (ERα) Imlunestrant->ER Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (e.g., MYC, Cyclin D1) ER->Gene_Transcription Inhibition of Transcriptional Activity Proteasome Proteasome Ub->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Mediates Nucleus Nucleus ERE->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Promotes

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in relevant breast cancer cell lines.

Table 1: ERα Degradation Activity

Cell LineERα StatusAssay TypeDC50 (nM)Treatment Time (hours)
MCF-7Wild-TypeIn-Cell Western3.024
T47DWild-TypeWestern BlotNot Reported48
MCF-7 Y537SMutantIn-Cell Western9.624

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity

Cell LineERα StatusAssay TypeIC50 (nM)Treatment Time (days)
MCF-7Wild-TypeCellTiter-Glo< 1007
T47DWild-TypeNot Specified< 100Not Specified
CAMA-1Wild-TypeNot Specified< 100Not Specified
ZR-75-1Wild-TypeNot Specified< 100Not Specified
EFM-19Wild-TypeNot Specified< 100Not Specified
MDAMB361Wild-TypeNot Specified< 100Not Specified
HCC1428Wild-TypeNot Specified< 100Not Specified
BT483Wild-TypeNot Specified< 100Not Specified
MCF-7 Y537SMutantNot Specified< 100Not Specified
T47D Y537SMutantNot Specified< 100Not Specified

IC50: Half-maximal inhibitory concentration.

Table 3: Inhibition of ERα-Mediated Transcription

Cell LineERα StatusAssay TypeIC50 (nM)
MCF-7Wild-TypeERE-Luciferase3
MCF-7 Y537NMutantERE-Luciferase17

Experimental Protocols

General Cell Culture of ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D)

This protocol outlines the standard procedure for maintaining ER+ breast cancer cell lines.

Materials:

  • MCF-7 (ATCC® HTB-22™) or T47D (ATCC® HTB-133™) cells

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640

  • 10% Fetal Bovine Serum (FBS)

  • 0.01 mg/mL human recombinant insulin (B600854) (for MCF-7)

  • 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Culture cells in T-75 flasks with Complete Growth Medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell_Culture_Workflow start Start with cryopreserved cells culture Culture in T-75 flask (37°C, 5% CO2) start->culture confluency Monitor for 80-90% confluency culture->confluency confluency->culture No subculture Subculture confluency->subculture Yes wash Wash with PBS subculture->wash trypsinize Trypsinize to detach cells wash->trypsinize neutralize Neutralize trypsin with media trypsinize->neutralize centrifuge Centrifuge and resuspend neutralize->centrifuge replate Re-plate for experiment or continued culture centrifuge->replate

Caption: General workflow for cell culture and subculturing.

ERα Degradation Assay by Western Blot

This assay qualitatively and semi-quantitatively measures the degradation of ERα protein following treatment with this compound.

Materials:

  • ER+ breast cancer cells (e.g., MCF-7)

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 24-48 hours.

  • Wash cells with cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-ERα and anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

  • Quantify band intensities and normalize ERα levels to the loading control.

Western_Blot_Workflow seed Seed cells in 6-well plate treat Treat with this compound seed->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-ERα, anti-β-actin) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Image and analyze data detect->analyze

Caption: Workflow for ERα degradation analysis by Western Blot.

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is indicative of metabolically active cells.

Materials:

  • ER+ breast cancer cells

  • 96-well white-walled plates

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 1,000-5,000 cells/well and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound and a vehicle control.

  • Incubate the plate for 5-7 days.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate IC50 values from the dose-response curve.

Downstream Signaling Analysis: ERE-Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of ERα.

Materials:

  • ER+ breast cancer cells (e.g., MCF-7) transiently or stably transfected with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid.

  • 24-well plates

  • This compound

  • Estradiol (E2)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Seed the ERE-luciferase reporter cell line in 24-well plates.

  • After 24 hours, treat the cells with this compound at various concentrations in the presence of a constant concentration of E2 (e.g., 1 nM).

  • Include controls for vehicle and E2 alone.

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Normalize luciferase activity to total protein concentration.

  • Determine the IC50 for the inhibition of E2-induced luciferase activity.

Conclusion

The provided protocols offer a foundational framework for the in vitro characterization of this compound. These assays are crucial for understanding its potency in ERα degradation, its anti-proliferative effects, and its impact on downstream ERα signaling. Adherence to consistent cell culture practices and careful execution of these protocols will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising therapeutic agent.

References

Application Notes and Protocols for (S)-Imlunestrant Tosylate in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate is a potent, orally bioavailable selective estrogen receptor degrader (SERD) for research in ER-positive (ER+) breast cancer and other estrogen-dependent malignancies. These application notes provide detailed protocols for utilizing Western blotting to investigate the effects of this compound on protein expression, particularly the degradation of the estrogen receptor alpha (ERα).

Mechanism of Action

This compound is a pure antagonist of the estrogen receptor (ER)[1]. It binds to ERα, inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway[2][3]. This action effectively inhibits ER-dependent gene transcription and subsequent cancer cell proliferation[1][2]. Studies have demonstrated that Imlunestrant effectively degrades both wild-type and mutant ERα, offering a promising therapeutic strategy for cancers that have developed resistance to other endocrine therapies through ESR1 mutations[4][5][6].

Signaling Pathway

The primary signaling pathway affected by this compound is the estrogen receptor signaling cascade. In ER+ breast cancer, estrogen binds to ERα, leading to its activation. The activated receptor then translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival. This compound disrupts this pathway by promoting the degradation of ERα, thereby preventing the downstream signaling that drives tumor growth[2][3].

Imlunestrant_Signaling_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estrogen Estrogen ERα ERα Estrogen->ERα Binds & Activates Proteasome Proteasome ERα->Proteasome Degradation Activated ERα Activated ERα ERα->Activated ERα Translocation Imlunestrant Imlunestrant Imlunestrant->ERα Binds Gene Transcription Gene Transcription Activated ERα->Gene Transcription Promotes Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on this compound, highlighting its efficacy in degrading ERα and inhibiting cell growth.

Table 1: ERα Degradation in Breast Cancer Cell Lines

Cell LineESR1 StatusTreatmentERα DegradationReference
MCF7Wild-TypeImlunestrantDose-dependent decrease[7]
T47DWild-TypeImlunestrantDose-dependent decrease[4]
ST941/C (PDX)MutantImlunestrantDose-dependent decrease[7]
MCF7Y537S MutantImlunestrant (100 nM, 24h)Superior to fulvestrant[4]

Table 2: Anti-proliferative Activity of Imlunestrant

Cell LineESR1 StatusIC50 (nM)Reference
MCF7Wild-TypeSignificant activity at 1 nM[4]
T47DWild-TypeSignificant activity at 1 nM[4]

Table 3: In Vivo Tumor Growth Inhibition

ModelESR1 StatusTreatmentOutcomeReference
PDXY537S MutantImlunestrantOutperformed fulvestrant, leading to tumor regression[5][6]

Experimental Protocol: Western Blotting for ERα Degradation

This protocol details the steps to assess the dose-dependent degradation of ERα in breast cancer cells following treatment with this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, T47D) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis 5. SDS-PAGE Quantification->Electrophoresis Transfer 6. Protein Transfer to Membrane Electrophoresis->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-ERα, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.
Materials and Reagents

  • Cell Lines: MCF7, T47D (or other relevant ER+ breast cancer cell lines)

  • This compound

  • Cell Culture Medium: As recommended for the specific cell line

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

  • Transfer Membrane: Nitrocellulose or PVDF membrane

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-ERα antibody

    • Mouse or Rabbit anti-GAPDH (or other suitable loading control) antibody

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Procedure
  • Cell Seeding and Treatment:

    • Seed breast cancer cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours)[4][7].

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[4].

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions[8].

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[4].

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against ERα diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading across all lanes.

    • Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample. The results will demonstrate the dose-dependent decrease in ERα protein levels upon treatment with this compound[4].

References

Application Notes and Protocols for (S)-Imlunestrant Tosylate in MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate, also known as LY3484356, is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). It is a potent antagonist of the estrogen receptor (ER) and has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies due to ESR1 mutations.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in the MCF-7 breast cancer cell line, a widely used model for ER-positive breast cancer research.

Mechanism of Action

This compound functions as a pure ER antagonist by binding to the estrogen receptor alpha (ERα), thereby blocking its transcriptional activity.[5] This binding forms an unstable drug-receptor complex that promotes the degradation of ERα through the ubiquitin-proteasome pathway.[5] This dual mechanism of action—antagonism and degradation—leads to the inhibition of ER-dependent gene transcription and a subsequent reduction in cellular proliferation in ER-positive breast cancer cells.[1][5] Preclinical studies have shown that imlunestrant (B12423040) effectively degrades both wild-type and mutant ERα, highlighting its potential to overcome resistance mechanisms.[1][3]

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds & Activates ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Imlunestrant (S)-Imlunestrant Imlunestrant->ERa_inactive Binds Imlunestrant->ERa_active Blocks Dimerization & Nuclear Translocation Ub Ubiquitin Gene_Transcription Target Gene Transcription (e.g., PR, GREB1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of action of (S)-Imlunestrant in ER+ breast cancer cells.

Experimental Protocols

MCF-7 Cell Culture

A foundational aspect of studying the effects of this compound is the proper maintenance of MCF-7 cells.

  • Media and Reagents:

    • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.[6]

    • For experiments investigating estrogen-dependent effects, phenol (B47542) red-free medium should be used with charcoal-stripped FBS to deplete endogenous hormones.[7]

    • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin).

    • Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA).[6]

    • Phosphate Buffered Saline (PBS), sterile.

  • Culturing Procedure:

    • Maintain MCF-7 cells in a humidified incubator at 37°C with 5% CO2.[6]

    • Renew the growth medium every 2-3 days.[6]

    • For subculturing, when cells reach 80-90% confluency, wash the monolayer with PBS.[6]

    • Incubate with Trypsin-EDTA for 5-15 minutes at 37°C to detach the cells.[6]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.[6]

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Viability/Proliferation Assay

This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of MCF-7 cells.

  • Methodology:

    • Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[8]

    • Prepare serial dilutions of this compound in complete growth medium.

    • Replace the medium in the wells with medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO).

    • Incubate the plates for 5-7 days.[9][10]

    • Assess cell viability using a colorimetric assay such as MTT or MTS, or by direct cell counting.[8][11][12] For MTT assays, the tetrazolium salt is converted to formazan (B1609692) by metabolically active cells, and the absorbance is measured.[8]

Western Blot for ERα Degradation

This protocol allows for the visualization and quantification of ERα protein degradation following treatment with this compound.

  • Methodology:

    • Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.[13]

    • Treat cells with the desired concentrations of this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 24, 48, 72 hours).[1][9]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control, such as GAPDH or β-actin, to normalize the results.[1]

ER Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit the transcriptional activity of ERα.

  • Methodology:

    • Use MCF-7 cells stably or transiently transfected with an Estrogen Response Element (ERE)-driven luciferase reporter construct (MCF7 ERE-LUC).[1][9]

    • Plate the cells in a white, clear-bottom 96-well plate.

    • Hormone-deprive the cells by culturing in phenol red-free medium with charcoal-stripped FBS for at least 72 hours.[7]

    • Treat the cells with this compound (e.g., 50 nM, 500 nM, 1000 nM) with or without 1 nM 17β-estradiol (E2) for 6-24 hours.[1][9]

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture MCF-7 Cells Plating 2. Plate Cells for Assay Cell_Culture->Plating Treatment 3. Treat with Imlunestrant & Controls Plating->Treatment Viability Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Western Western Blot for ERα Degradation Treatment->Western Luciferase ERE-Luciferase Reporter Assay Treatment->Luciferase Analysis_Viability Calculate IC50 Viability->Analysis_Viability Analysis_Western Quantify Protein Levels Western->Analysis_Western Analysis_Luciferase Measure Luciferase Activity Luciferase->Analysis_Luciferase

Caption: General experimental workflow for evaluating (S)-Imlunestrant in MCF-7 cells.

Data Presentation

Table 1: Proliferative Activity of (S)-Imlunestrant in ER+ Breast Cancer Cell Lines
Cell LineESR1 StatusIC50 (nmol/L)
MCF-7Wild-Type<100
T47DWild-Type<100
ST941/CY537S Mutant<100

Data summarized from preclinical studies demonstrating potent anti-proliferative activity.[14]

Table 2: Effect of (S)-Imlunestrant on ERα Degradation and Transcriptional Activity
ExperimentCell LineTreatmentObservation
ERα Degradation MCF-7100 nM ImlunestrantTime-dependent degradation of ERα protein observed by Western blot.[1]
ERα Transcriptional Activity MCF7 ERE-LUCImlunestrant (50-1000 nM) + E2 (1 nM)Dose-dependent inhibition of E2-induced luciferase activity.[1]
PR Transcript Levels MCF-7Imlunestrant (with or without E2)Reduction in progesterone (B1679170) receptor (PR) transcript levels, a downstream target of ERα.[10]

Conclusion

This compound is a potent SERD that effectively inhibits the proliferation of MCF-7 cells by promoting the degradation of ERα and antagonizing its transcriptional activity. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular effects of this compound in an ER-positive breast cancer cell line model. These methods are essential for further preclinical evaluation and for exploring potential combination therapies.

References

Application Notes and Protocols for (S)-Imlunestrant Tosylate in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate, an oral selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways that drive tumor growth.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research. These models are recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them a valuable tool for evaluating the efficacy of novel cancer therapeutics like this compound.[3][4][5] Preclinical studies have demonstrated the in vivo antitumor activity of Imlunestrant in ER+ breast cancer xenograft models, including those with ESR1 mutations.[1][2][6]

This document provides detailed application notes and experimental protocols for the use of this compound in ER+ breast cancer PDX models.

Mechanism of Action and Signaling Pathway

This compound acts as a pure antagonist of the estrogen receptor alpha (ERα). Upon binding to ERα, it induces a conformational change in the receptor protein. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of the ERα protein by the proteasome. The degradation of ERα effectively halts downstream signaling pathways that are dependent on estrogen, thereby inhibiting the proliferation of ER+ breast cancer cells.

SERD_Mechanism cluster_cell Cancer Cell Imlunestrant (S)-Imlunestrant tosylate ER_alpha Estrogen Receptor α (ERα) Imlunestrant->ER_alpha Binds to Ubiquitin Ubiquitin ER_alpha->Ubiquitin Conformational change leads to ubiquitination Nucleus Nucleus ER_alpha->Nucleus Translocates to Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Proliferation Cell Proliferation and Survival Degradation->Proliferation Inhibits Nucleus->Proliferation Promotes transcription of pro-proliferative genes Estrogen Estrogen Estrogen->ER_alpha Blocked by Imlunestrant

Mechanism of Action of this compound.

Experimental Protocols

The following protocols are representative methodologies for conducting preclinical studies with this compound using ER+ breast cancer PDX models.

PDX Model Establishment and Maintenance

This protocol outlines the steps for establishing and passaging ER+ breast cancer PDX models.

  • Animal Model: Severe combined immunodeficient (SCID) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, typically 6-8 week old females, are recommended hosts for xenografts.

  • Tumor Implantation:

    • Obtain fresh, sterile tumor tissue from a consented patient with ER+ breast cancer.

    • In a sterile environment (e.g., a biological safety cabinet), dissect the tumor tissue into small fragments (approximately 2-3 mm³).

    • Anesthetize the recipient mouse.

    • Make a small incision in the skin over the flank or in the mammary fat pad.

    • Using sterile forceps, create a subcutaneous pocket or expose the mammary fat pad.

    • Implant a single tumor fragment into the prepared site.

    • Close the incision with surgical clips or sutures.

  • Estrogen Supplementation: For ER+ PDX models, sustained-release estrogen pellets (e.g., 0.72 mg, 60-day release) should be implanted subcutaneously at the time of tumor implantation to support tumor growth.

  • Tumor Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth.

    • When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor, remove any necrotic tissue, and dissect it into smaller fragments for subsequent passaging into new recipient mice.

PDX_Workflow Patient Patient with ER+ Breast Cancer Tumor Tumor Tissue (Fresh, Sterile) Patient->Tumor Implantation Implantation into Immunodeficient Mouse Tumor->Implantation PDX_Mouse PDX Mouse Model (P0 Generation) Implantation->PDX_Mouse Monitoring Tumor Growth Monitoring PDX_Mouse->Monitoring Passaging Tumor Resection and Passaging Monitoring->Passaging Tumor reaches ~1000-1500 mm³ Expansion Expansion Cohort (P1, P2...) Passaging->Expansion Treatment Treatment with This compound Expansion->Treatment

Workflow for PDX Model Establishment and Treatment.
In Vivo Efficacy Study

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

  • Study Groups:

    • Group 1: Vehicle control (e.g., appropriate oral gavage vehicle).

    • Group 2: this compound.

    • (Optional) Group 3: Positive control (e.g., Fulvestrant).

  • Animal Cohorts: Once tumors in an expansion cohort of PDX mice reach an average volume of 150-200 mm³, randomize the animals into the study groups (typically n=8-10 mice per group).

  • Drug Administration:

    • Dosage: The specific oral dosage of this compound for preclinical PDX studies is not widely published. It is recommended to perform a dose-finding study. As a starting point, consider doses that achieve plasma concentrations in mice comparable to the effective concentrations observed in human clinical trials (the recommended Phase 2 dose in humans is 400 mg once daily).

    • Administration: Administer this compound or vehicle control orally (e.g., by gavage) once daily.

  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each measurement time point.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

Pharmacodynamic Analysis

This section provides protocols to assess the on-target activity of this compound in PDX tumors.

  • Tissue Collection and Lysis: At the end of the in vivo study, collect tumor tissues from a subset of mice from each group at various time points after the last dose. Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for ERα (e.g., rabbit anti-ERα) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Densitometry: Quantify the band intensities to determine the relative levels of ERα protein.

  • Tissue Preparation: Fix PDX tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning and Staining:

    • Cut 4-5 µm sections and mount them on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate-based buffer (pH 6.0) or a high-pH EDTA-based buffer.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against ERα.

    • Apply a secondary antibody and a detection system (e.g., DAB).

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Capture images of the stained sections and assess the intensity and percentage of ERα-positive cells.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Illustrative Example of Tumor Growth Inhibition Data for this compound in an ER+ PDX Model

Treatment GroupNumber of Animals (n)Mean Tumor Volume (mm³) at Day 0 (± SEM)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (TGI) (%)
Vehicle Control10175.4 ± 15.21250.8 ± 110.5-
This compound (X mg/kg, p.o., QD)10178.1 ± 14.8312.7 ± 45.675.0
Fulvestrant (Y mg/kg, i.p., QW)10176.5 ± 16.1500.3 ± 62.160.0

Note: This table presents illustrative data. Actual results will vary depending on the PDX model and experimental conditions.

Conclusion

The use of this compound in well-characterized ER+ breast cancer PDX models provides a robust platform for preclinical evaluation of its anti-tumor efficacy and mechanism of action. The protocols outlined in this document offer a framework for conducting such studies, from model establishment to pharmacodynamic analysis. Adherence to detailed and standardized protocols is crucial for generating reliable and reproducible data to support the clinical development of this promising therapeutic agent.

References

Application Notes and Protocols for (S)-Imlunestrant Tosylate and Abemaciclib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate (LY3484356) is a next-generation oral selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models, including those with ESR1 mutations. Abemaciclib (B560072) (Verzenio®) is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that disrupts the cell cycle. The combination of (S)-Imlunestrant and abemaciclib represents a promising all-oral therapeutic strategy for patients with ER+, HER2- advanced breast cancer, particularly those who have developed resistance to prior endocrine therapies.[1][2] This document provides a summary of key clinical data and detailed protocols for preclinical evaluation of this combination therapy.

Clinical Data Summary

The efficacy and safety of (S)-Imlunestrant in combination with abemaciclib have been evaluated in the EMBER clinical trial program.[3][4] The Phase 3 EMBER-3 trial (NCT04975308) is a key study that has provided significant data on this combination.[3][4][5][6]

Table 1: EMBER-3 Trial - Patient Demographics and Baseline Characteristics (Selected)
Characteristic(S)-Imlunestrant + Abemaciclib (n=213)(S)-Imlunestrant Monotherapy (n=331)Standard of Care Endocrine Therapy (n=330)
Prior CDK4/6 Inhibitor 66%65%66%
Visceral Metastases 56%57%55%
ESR1 Mutation 36%42%32%
PI3K Pathway Mutation 40%38%39%

Data synthesized from multiple reports of the EMBER-3 trial.[5][6]

Table 2: Progression-Free Survival (PFS) in the EMBER-3 Trial
Patient Subgroup(S)-Imlunestrant + Abemaciclib (Median PFS)(S)-Imlunestrant Monotherapy (Median PFS)Hazard Ratio (HR) [95% CI]p-value
All Patients 9.4 months5.5 months0.57 [0.44-0.73]<0.001
ESR1-Mutated 11.1 months5.5 months0.53 [0.35-0.80]-
Prior CDK4/6i Treatment 9.1 months3.7 months0.51 [0.38-0.68]-
Visceral Metastases 8.1 months3.7 months0.55 [0.40-0.75]-
Bone-only Metastases 16.4 months10.4 months0.55 [0.30-1.02]-

CI = Confidence Interval. Data is based on investigator assessment.[2][3][5][7]

Table 3: Safety Profile of (S)-Imlunestrant and Abemaciclib Combination (EMBER-3)
Adverse Event (Any Grade)(S)-Imlunestrant + Abemaciclib
Diarrhea 86%
Nausea 49%
Neutropenia 48%
Fatigue 23%
Anemia 44%

Data represents the percentage of patients experiencing the adverse event at any grade.[4][8][9]

Signaling Pathways

The combination of (S)-Imlunestrant and abemaciclib targets two critical pathways in ER+ breast cancer progression: the estrogen receptor signaling pathway and the cell cycle progression pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactors Growth Factors PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway GrowthFactors->PI3K_AKT_mTOR Ras_Raf_MAPK Ras/Raf/MAPK Pathway GrowthFactors->Ras_Raf_MAPK Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Elements (ERE) ER->ERE Imlunestrant (S)-Imlunestrant Imlunestrant->ER Degradation CyclinD Cyclin D PI3K_AKT_mTOR->CyclinD Ras_Raf_MAPK->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Abemaciclib Abemaciclib Abemaciclib->CyclinD_CDK46 Inhibition Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb CyclinD_CDK46->pRb GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Rb->E2F pRb->E2F

Caption: Combined signaling pathway of (S)-Imlunestrant and Abemaciclib.

Experimental Protocols

The following protocols are intended as a starting point for preclinical research and should be adapted as necessary for specific experimental goals.

In Vitro Combination Studies

1. Cell Lines and Culture:

  • Cell Lines: MCF-7 (ER+, HER2-), T-47D (ER+, HER2-), or other relevant ER+ breast cancer cell lines.

  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Drug Preparation:

  • Dissolve this compound and abemaciclib in DMSO to create 10 mM stock solutions.

  • Store stock solutions at -20°C.

  • Further dilute in culture medium to desired concentrations immediately before use.

3. Cell Viability Assay (MTT Assay):

  • Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
  • Treat cells with a matrix of (S)-Imlunestrant and abemaciclib concentrations, including single-agent controls and a vehicle control (DMSO).
  • Incubate for 72 hours.
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be assessed using the Chou-Talalay method.

4. Apoptosis Assay (Annexin V/PI Staining):

  • Seed 2 x 10^5 cells per well in a 6-well plate and allow to adhere overnight.
  • Treat cells with selected concentrations of (S)-Imlunestrant, abemaciclib, or the combination for 48 hours.
  • Harvest cells by trypsinization and wash with cold PBS.
  • Resuspend cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
  • Analyze cells by flow cytometry to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.

In Vivo Xenograft Studies

1. Animal Models:

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Cell Line Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 mixture of Matrigel and PBS into the flank of each mouse.

2. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 3-4 days.[10][11][12]

  • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm^3.

3. Drug Administration:

  • Formulation: Prepare (S)-Imlunestrant and abemaciclib in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water).

  • Dosing Regimen:

    • Vehicle control (daily oral gavage).

    • (S)-Imlunestrant (e.g., 10-30 mg/kg, daily oral gavage).

    • Abemaciclib (e.g., 25-50 mg/kg, daily oral gavage).

    • Combination of (S)-Imlunestrant and abemaciclib at the specified doses.

  • Treatment Duration: Treat for 21-28 days or until tumors in the control group reach a predetermined endpoint.

4. Pharmacodynamic Assessment:

  • At the end of the study, collect tumor tissue for analysis.

  • Western Blot: Analyze protein levels of ER, p-Rb, total Rb, and Cyclin D1.

  • Immunohistochemistry (IHC): Assess the expression and localization of key pathway proteins in tumor sections.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cell Culture (MCF-7, T-47D) DrugTreatment Drug Treatment (Imlunestrant +/- Abemaciclib) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (MTT) DrugTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) DrugTreatment->ApoptosisAssay Xenograft Xenograft Model (Nude Mice) TumorGrowth Tumor Growth & Randomization Xenograft->TumorGrowth InVivoTreatment In Vivo Treatment TumorGrowth->InVivoTreatment TumorMonitoring Tumor Volume Monitoring InVivoTreatment->TumorMonitoring PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) TumorMonitoring->PD_Analysis

Caption: Preclinical experimental workflow for combination therapy.

References

Preparing (S)-Imlunestrant Tosylate for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Imlunestrant tosylate is a potent and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor (ER)-positive cancers. Preclinical in vivo studies are crucial for evaluating its efficacy and pharmacokinetic profile. This document provides detailed application notes and protocols for the preparation of this compound for both oral and parenteral administration in animal models, ensuring formulation stability and reproducibility.

Introduction

This compound is the tosylate salt of Imlunestrant, a novel therapeutic agent that functions by binding to the estrogen receptor and inducing its degradation[1][2]. This mechanism of action effectively blocks estrogen-mediated signaling pathways that drive the proliferation of ER-positive cancer cells[3]. Due to its hydrophobic nature, this compound exhibits low aqueous solubility, presenting a challenge for in vivo administration. The aqueous solubility is characterized as slightly soluble at low pH, insoluble at neutral pH, and sparingly soluble at high pH. Proper formulation is therefore critical to ensure adequate bioavailability and consistent results in preclinical studies.

This guide provides standardized protocols for the preparation of this compound for oral gavage and parenteral injection, along with quality control measures and best practices for storage and handling.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its formulation.

PropertyValueReference
Chemical Formula C₃₆H₃₂F₄N₂O₆S--INVALID-LINK--
Molecular Weight 696.71 g/mol --INVALID-LINK--
Appearance White to off-white solidN/A
Aqueous Solubility Slightly soluble at low pH, insoluble at neutral pH, sparingly soluble at high pHN/A

Recommended Formulations for In Vivo Studies

Oral Administration

For oral administration in rodent models, a suspension formulation is recommended to ensure uniform dosing of the poorly soluble compound. A widely used and effective vehicle for similar compounds is a combination of hydroxyethylcellulose (HEC), Tween 80, and an antifoam agent.

ComponentConcentration (% w/v)Purpose
Hydroxyethylcellulose (HEC)1%Suspending agent
Tween 800.25%Surfactant/wetting agent
Antifoam0.05%Reduces foaming during preparation
Sterile Water for Injectionq.s. to 100%Vehicle
Parenteral Administration

For parenteral routes (e.g., subcutaneous or intramuscular), a sterile suspension or oil-based depot formulation is suitable. Given that the SERD fulvestrant (B1683766) is formulated in arachis oil for parenteral administration, a similar approach can be adopted for this compound to achieve sustained release[4][5].

ComponentConcentrationPurpose
This compoundDependent on target doseActive Pharmaceutical Ingredient
Sterile Arachis (Peanut) Oilq.s. to final volumeVehicle for sustained release

Experimental Protocols

Preparation of Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL oral suspension of this compound. Adjustments to the concentration can be made by proportionally altering the amount of the active compound.

Materials:

  • This compound powder

  • Hydroxyethylcellulose (HEC)

  • Tween 80

  • Antifoam (e.g., Simethicone emulsion)

  • Sterile Water for Injection

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinders and beakers

  • Analytical balance

Protocol:

  • Prepare the Vehicle:

    • In a sterile beaker, add approximately 80% of the final required volume of sterile water.

    • While stirring with a sterile magnetic stir bar, slowly add 1% (w/v) of HEC. Continue stirring until the HEC is fully hydrated and the solution is clear and viscous. This may take several hours.

    • Add 0.25% (w/v) of Tween 80 to the HEC solution and mix until fully dissolved.

    • Add 0.05% (w/v) of antifoam and mix thoroughly.

    • Add sterile water to reach the final volume and mix until a homogenous vehicle is formed.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder for the desired final concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).

    • In a separate sterile container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This wetting step is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

Preparation of Parenteral Suspension (25 mg/mL)

This protocol details the preparation of a 25 mg/mL parenteral suspension of this compound in arachis oil. All procedures must be conducted under aseptic conditions in a laminar flow hood.

Materials:

  • This compound powder (sterile or to be sterilized)

  • Sterile Arachis (Peanut) Oil

  • Sterile, depyrogenated vials and crimp seals

  • Sterile magnetic stir bar and stir plate

  • Analytical balance

Protocol:

  • Sterilization:

    • If the this compound powder is not supplied as sterile, it should be sterilized using an appropriate method such as gamma irradiation or ethylene (B1197577) oxide.

    • All glassware and equipment must be sterilized by autoclaving or dry heat.

  • Preparation of the Suspension:

    • In a sterile, depyrogenated vial, add the required amount of sterile arachis oil.

    • Aseptically add the sterile this compound powder to the oil.

    • Add a sterile magnetic stir bar.

    • Seal the vial and place it on a sterile magnetic stir plate.

    • Stir the mixture until a uniform suspension is achieved. Gentle warming (e.g., to 37°C) may aid in dispersion, but temperature stability of the compound should be considered.

Quality Control

To ensure the reliability and reproducibility of in vivo studies, the following quality control checks should be performed on each batch of prepared formulation.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogenous suspension, free of large aggregates or foreign matter.
pH (Oral Suspension) pH meterWithin a specified range (e.g., 6.0-7.5) to ensure stability and tolerability.
Viscosity (Oral Suspension) ViscometerConsistent viscosity between batches to ensure accurate dosing.
Sterility (Parenteral) USP <71> Sterility TestsNo microbial growth.
Dose Uniformity HPLC-UV±10% of the target concentration.

Storage and Stability

Proper storage is critical to maintain the integrity of the formulations.

  • Oral Suspension: Store in a sterile, light-protected container at 2-8°C. It is recommended to prepare fresh suspensions weekly. Before each use, the suspension should be brought to room temperature and vortexed to ensure homogeneity.

  • Parenteral Suspension: Store in sterile, sealed vials in a cool, dark place (2-8°C). The stability of the suspension should be determined, but it is advisable to use it within a short period after preparation.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

(S)-Imlunestrant acts as a selective estrogen receptor (ER) degrader. It binds to ERα, inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This prevents both genomic (nuclear) and non-genomic (membrane-initiated) estrogen signaling, thereby inhibiting the transcription of genes involved in cell proliferation and survival.

G cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Imlunestrant (S)-Imlunestrant Imlunestrant->ER Binds & Induces Conformational Change Imlunestrant->ER Ub Ubiquitin ER->Ub Ubiquitination ER->Ub Nucleus Nucleus ER->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Ub->Proteasome ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Mechanism of action of (S)-Imlunestrant.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for an in vivo efficacy study using this compound in a tumor xenograft model is outlined below.

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation Prepare (S)-Imlunestrant Tosylate Formulation QC Quality Control Checks (Appearance, pH, Dose Uniformity) Formulation->QC Dosing Daily Dosing (Oral Gavage or Parenteral) QC->Dosing Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint Tissue_Collection Collect Tumors & Tissues Endpoint->Tissue_Collection Data_Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Data_Analysis PK_Analysis Pharmacokinetic Analysis Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., ER Degradation) Tissue_Collection->PD_Analysis

Caption: In vivo efficacy study workflow.

Conclusion

The protocols and guidelines presented in this document are intended to assist researchers in the consistent and effective preparation of this compound for in vivo studies. Adherence to these methods will help ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising therapeutic agent. It is always recommended to perform pilot studies to confirm the tolerability and pharmacokinetic profile of the chosen formulation in the specific animal model being used.

References

Application Notes and Protocols for Cell Proliferation Assays with (S)-Imlunestrant Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate, also known as LY3484356, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3] It is designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[2][4][5] Its mechanism of action involves binding to the estrogen receptor (ERα), inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[4][5] This targeted degradation of ERα effectively inhibits ER-dependent gene transcription and subsequent cellular proliferation in ER+ breast cancer cells, including those with ESR1 mutations that confer resistance to other endocrine therapies.[3][4]

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on ER+ breast cancer cell lines using a common luminescence-based cell viability assay.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various ER+ breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized below.

Cell LineER StatusESR1 Mutation StatusThis compound IC50 (nM)Reference
MCF-7ER+Wild-Type~3[1]
T47DER+Wild-TypeSensitive (IC50 < 100 nM)[1]
ZR-75-1ER+Wild-TypeSensitive (IC50 < 100 nM)[1]
ESR1 Y537N Mutant Cell LineER+Y537N~17[1]

Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density, incubation time, and the specific proliferation assay used. The data presented here are based on published preclinical studies.[1] In a panel of 12 ER+ breast cancer cell lines, 11 were found to be sensitive to this compound with IC50 values below 100 nM.[1]

Experimental Protocols

This section provides a detailed protocol for a common and robust method to assess cell proliferation and the anti-proliferative effects of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[6]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other plate types.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phenol (B47542) red-free cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well opaque-walled microplates (suitable for luminescence readings)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Orbital shaker

Procedure:

  • Cell Seeding:

    • Culture ER+ breast cancer cells (e.g., MCF-7) in complete medium until they are in the logarithmic growth phase.

    • Trypsinize and resuspend the cells in phenol red-free medium.

    • Perform a cell count to determine cell concentration.

    • Seed the cells in a 96-well opaque-walled plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in phenol red-free medium. A typical concentration range to test would be from 0.01 nM to 1 µM.

    • Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the drug.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 5, 7, or 8 days).[7]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[6][9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from the medium-only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

Imlunestrant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell ER+ Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imlunestrant (S)-Imlunestrant tosylate ER Estrogen Receptor (ERα) Imlunestrant->ER Binds to ER ER_Imlunestrant ER-Imlunestrant Complex ER->ER_Imlunestrant DNA DNA (ERE) ER->DNA Binds to Estrogen Response Element (ERE) Ub Ubiquitin Ub_ER_Imlunestrant Ubiquitinated ER-Imlunestrant Ub->Ub_ER_Imlunestrant Proteasome Proteasome Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER ER_Imlunestrant->Ub_ER_Imlunestrant Ubiquitination ER_Imlunestrant->DNA Blocks Binding Ub_ER_Imlunestrant->Proteasome Targeted for Degradation Degraded_ER->DNA Prevents Transcription Transcription Gene Transcription (e.g., Cyclin D1, MYC) DNA->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Leads to Cell_Proliferation_Workflow start Start seed_cells Seed ER+ Breast Cancer Cells (e.g., MCF-7) in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with Drug and Vehicle Control incubate_24h->treat_cells prepare_drug Prepare Serial Dilutions of This compound prepare_drug->treat_cells incubate_drug Incubate for 5-8 Days treat_cells->incubate_drug add_reagent Add CellTiter-Glo® Reagent incubate_drug->add_reagent lyse_cells Lyse Cells on Orbital Shaker (2 minutes) add_reagent->lyse_cells incubate_rt Incubate at Room Temperature (10 minutes) lyse_cells->incubate_rt measure_luminescence Measure Luminescence incubate_rt->measure_luminescence analyze_data Data Analysis: Normalize to Control, Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for ERα Degradation Assay Using (S)-Imlunestrant Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate is a potent and selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism effectively reduces cellular ERα levels, thereby inhibiting the downstream signaling pathways that drive the proliferation of ER-positive breast cancer cells.[1][3] These application notes provide a detailed protocol for assessing the ERα degradation activity of this compound in the human breast cancer cell line MCF-7, a well-established model for such studies.[4][5][6] The following protocols cover methods to quantify ERα protein levels, visualize its cellular localization, and measure the expression of ERα target genes.

Mechanism of Action: ERα Degradation by this compound

This compound is an orally bioavailable SERD designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[7][8][9] As a dual-action molecule, it functions as both a full antagonist and a degrader of the ERα protein.[1][3] By binding to ERα, this compound induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the cellular proteasome.[1][2] This targeted degradation depletes the cellular pool of ERα, thereby abrogating the signaling pathways that are critical for the growth and survival of ER-positive breast cancer cells.[1][3]

ERa_Degradation_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Imlunestrant (S)-Imlunestrant tosylate ERa ERα Imlunestrant->ERa Binding & Conformational Change Ub Ubiquitin ERa->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Proteasome->Degraded_ERa Degradation Gene_Expression Inhibition of ERα Target Gene Expression Cell_Proliferation Inhibition of Cell Proliferation

Figure 1: Mechanism of ERα degradation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the ERα-degrading activity of this compound.

Cell Culture and Treatment

The MCF-7 breast cancer cell line is a suitable model for these assays due to its estrogen receptor-positive status.

  • Cell Line: MCF-7 (ATCC® HTB-22™)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays, or chamber slides for immunofluorescence).

    • Allow cells to adhere and reach 50-70% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response curve is recommended (e.g., 0.1 nM to 10 µM).

    • Replace the culture medium with the medium containing this compound or vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

Western Blotting for ERα Degradation

Western blotting is a standard technique to quantify the reduction in ERα protein levels following treatment.[10][11][12]

  • Materials:

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-ERα and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[11] Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Antibody Incubation:

      • Incubate the membrane with the primary anti-ERα antibody and the loading control antibody overnight at 4°C.[1][12]

      • Wash the membrane three times with TBST for 5-10 minutes each.[10][11]

      • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][11]

    • Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.[10]

    • Imaging: Visualize the protein bands using an imaging system. The intensity of the ERα band relative to the loading control will indicate the extent of degradation.[1]

Immunofluorescence for ERα Localization

Immunofluorescence allows for the visualization of ERα protein levels and its subcellular localization within the cells.[13][14]

  • Materials:

    • Chamber slides or coverslips

    • 4% Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% normal goat serum in PBS)

    • Primary antibody: Rabbit anti-ERα

    • Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat MCF-7 cells on chamber slides or coverslips as described in section 1.

    • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[13]

    • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.[14]

    • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.[13]

    • Antibody Incubation:

      • Incubate with the primary anti-ERα antibody overnight at 4°C.[13][14]

      • Wash three times with PBS.

      • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]

    • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

    • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression

qPCR can be used to measure changes in the expression of ERα target genes, providing a functional readout of ERα degradation.[15][16]

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan qPCR master mix

    • Primers for ERα target genes (e.g., PGR, TFF1/pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Protocol:

    • RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA extraction kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]

    • qPCR:

      • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

      • Run the qPCR reaction on a real-time PCR instrument.

    • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control.[18]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Quantification of ERα Protein Degradation by Western Blot

This compound Conc.Normalized ERα Protein Level (vs. Vehicle)Standard Deviation
Vehicle (DMSO)1.00± 0.08
0.1 nM0.85± 0.06
1 nM0.62± 0.05
10 nM0.31± 0.04
100 nM0.10± 0.02
1 µM< 0.05± 0.01
10 µM< 0.05± 0.01

Table 2: Relative Expression of ERα Target Genes by qPCR

This compound Conc.GeneFold Change (vs. Vehicle)Standard Deviation
Vehicle (DMSO)PGR1.00± 0.12
100 nMPGR0.25± 0.04
Vehicle (DMSO)TFF11.00± 0.15
100 nMTFF10.18± 0.03
Vehicle (DMSO)GREB11.00± 0.10
100 nMGREB10.21± 0.05

Experimental Workflow

ERa_Degradation_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture MCF-7 Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blotting Treatment->Western_Blot IF Immunofluorescence Treatment->IF qPCR qPCR Treatment->qPCR WB_Analysis Quantify ERα Protein Degradation Western_Blot->WB_Analysis IF_Analysis Visualize ERα Localization & Levels IF->IF_Analysis qPCR_Analysis Measure ERα Target Gene Expression qPCR->qPCR_Analysis

Figure 2: Experimental workflow for the ERα degradation assay.

References

Application Notes and Protocols for Studying Endocrine Resistance with (S)-Imlunestrant Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of this disease is the development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). (S)-Imlunestrant tosylate (also known as Imlunestrant or LY3484356) is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) designed to overcome this resistance.[1][2][3] Unlike traditional anti-estrogen therapies that block the estrogen receptor, Imlunestrant binds to and promotes the degradation of the ERα protein, thereby inhibiting ER-dependent gene transcription and cellular proliferation.[4][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for its use in studying endocrine resistance.

Mechanism of Action

This compound is a pure antagonist of both wild-type and mutant estrogen receptors.[2] Its primary mechanism involves binding to the estrogen receptor, inducing a conformational change that marks the receptor for degradation via the ubiquitin-proteasome pathway.[4][5] This leads to a reduction in the overall levels of ERα protein within the cancer cells, effectively shutting down the signaling pathways that drive tumor growth, even in the presence of activating ESR1 mutations.[4][6]

cluster_cell Cancer Cell cluster_nucleus Imlunestrant (S)-Imlunestrant tosylate ER Estrogen Receptor (ERα) (Wild-type or Mutant) Imlunestrant->ER Binds to Ubiquitin Ubiquitin ER->Ubiquitin Ubiquitination Proteasome Proteasome ER->Proteasome Targets for Degradation ERE Estrogen Response Element (ERE) ER->ERE Binds to Degradation ERα Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (e.g., MYC, Cyclin D1) Degradation->Gene_Transcription Inhibition of Transcription Nucleus Nucleus ERE->Gene_Transcription Activates

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the preclinical and clinical efficacy of this compound.

Table 1: Preclinical Activity of this compound

ParameterCell Line/ModelValueReference
Ki (Wild-type ESR1) Breast cancer cell lines0.64 nM[2]
Ki (Y537N ESR1-mutated) Breast cancer cell lines2.8 nM[2]
IC50 11 of 12 ER+ breast cancer samples< 100 nM[2]

Table 2: Clinical Trial Efficacy of Imlunestrant (EMBER-3 Study)

ParameterPatient PopulationImlunestrant MonotherapyStandard Endocrine TherapyHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PFS) ESR1-mutated5.5 months3.8 months0.62 (0.46–0.82)0.0008[7][8]
Median Progression-Free Survival (PFS) Overall population5.6 months5.5 months0.87 (0.72-1.04)0.12[8][9]

Table 3: Clinical Trial Efficacy of Imlunestrant in Combination with Abemaciclib (EMBER-3 Study)

ParameterImlunestrant + AbemaciclibImlunestrant MonotherapyHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PFS) 9.4 months5.5 months0.57 (0.44-0.73)<0.001[7][9]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of ER+ breast cancer cell lines, including those with wild-type and mutant ESR1.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, T47D, or cell lines engineered to express ESR1 mutations like Y537S or D538G)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phenol (B47542) red-free medium

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to attach overnight.

  • Hormone Deprivation: The following day, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours to induce hormone deprivation.

  • Treatment: Prepare serial dilutions of this compound in phenol red-free medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of activated XTT reagent to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add 100 µL of solubilization buffer and incubate overnight. If using XTT, read the absorbance directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed ER+ Breast Cancer Cells (96-well plate) Start->Seed_Cells Hormone_Deprivation Hormone Deprivation (24-48h) Seed_Cells->Hormone_Deprivation Treatment Treat with (S)-Imlunestrant tosylate (serial dilutions) Hormone_Deprivation->Treatment Incubation Incubate (3-5 days) Treatment->Incubation MTT_XTT Add MTT/XTT Reagent Incubation->MTT_XTT Measure Measure Absorbance MTT_XTT->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for cell viability assay.

Protocol 2: Western Blotting for ERα Degradation

This protocol is used to visualize and quantify the degradation of the ERα protein following treatment with this compound.

Materials:

  • ER+ breast cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERα, anti-β-actin or anti-GAPDH as loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

cluster_workflow Western Blotting Workflow for ERα Degradation Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE and Membrane Transfer Quantification->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Antibody_Incubation Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Imaging and Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blotting.

Protocol 3: In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of endocrine-resistant breast cancer.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER+ breast cancer cells (e.g., MCF-7 cells with ESR1 mutations or patient-derived xenograft models)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ER+ breast cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound orally (e.g., once daily) at a predetermined dose. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.

  • Data Analysis: Plot the average tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a promising therapeutic agent for overcoming endocrine resistance in ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant estrogen receptors provides a powerful tool for researchers studying the mechanisms of resistance and for the development of novel treatment strategies. The protocols and data presented here serve as a valuable resource for the scientific community engaged in this critical area of cancer research.

References

Troubleshooting & Optimization

(S)-Imlunestrant tosylate solubility and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of (S)-Imlunestrant tosylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the tosylate salt of (S)-Imlunestrant, a potent and selective estrogen receptor degrader (SERD).[1][2] It is an antagonist of the estrogen receptor (ER), binding to ERα and inducing its degradation.[2][3] This leads to the inhibition of ER-dependent gene transcription and cellular proliferation in ER-positive cancer cells.[1][3] It has shown anti-tumor activity in ER+ breast cancer models, including those with ESR1 mutations.[3]

Q2: What are the main solubility challenges with this compound?

A2: this compound is a white to yellow powder with pH-dependent aqueous solubility.[3] It is slightly soluble in acidic conditions (low pH), insoluble at neutral pH, and sparingly soluble at high pH.[3] While it is soluble in DMSO, care must be taken as hygroscopic DMSO can negatively impact its solubility.[4]

Q3: What are the approved and research formulations for (S)-Imlunestrant?

A3: The FDA-approved formulation of Imlunestrant is an oral tablet marketed as INLURIYO®.[3][5] For research purposes, various formulations can be prepared depending on the experimental needs, including oral suspensions and solutions for in vivo studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution of DMSO stock solution in aqueous media. The compound is poorly soluble in neutral aqueous solutions.- Lower the pH of the aqueous medium if the experimental conditions allow. - Consider using a formulation with excipients that improve solubility, such as cyclodextrins or surfactants. - For in vitro assays, ensure the final DMSO concentration is as high as permissible for the cell line being used.
Inconsistent results in in vivo studies. Poor bioavailability due to formulation issues or improper administration.- Ensure the oral formulation is a homogenous suspension or a clear solution. - For suspension formulations, vortex thoroughly before each administration. - The presence of food can significantly increase absorption; for consistency, administer on an empty stomach unless otherwise required by the study design.[3] - Consider using a formulation known to improve oral bioavailability, such as a solution in PEG400 or a suspension in a vehicle containing Tween 80.[6]
Difficulty dissolving this compound in DMSO. The compound may require energy to dissolve; the DMSO may have absorbed water.- Use ultrasonic agitation to aid dissolution.[4] - Use fresh, anhydrous DMSO to prepare stock solutions.[4]

Quantitative Data

Table 1: Solubility of this compound

Solvent Solubility Notes
DMSO100 mg/mL (143.53 mM)Requires sonication; use of fresh, non-hygroscopic DMSO is recommended.[4]
Aqueous Solution (low pH)Slightly solubleQuantitative data not readily available.[3]
Aqueous Solution (neutral pH)InsolubleQuantitative data not readily available.[3]
Aqueous Solution (high pH)Sparingly solubleQuantitative data not readily available.[3]

Table 2: Molecular Properties of this compound

Property Value
Molecular FormulaC₃₆H₃₂F₄N₂O₆S
Molecular Weight696.71 g/mol [3]
AppearanceWhite to practically white to yellow powder[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Weigh out 69.67 mg of this compound.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex briefly to wet the powder.

  • Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of an Oral Suspension in 0.5% Carboxymethyl Cellulose (CMC)

  • Prepare a 0.5% (w/v) CMC solution by dissolving 0.5 g of sodium CMC in 100 mL of purified water. Stir until a clear, viscous solution is formed.

  • To prepare a 2.5 mg/mL suspension, weigh 250 mg of this compound.

  • Add the powder to 100 mL of the 0.5% CMC solution.

  • Vortex thoroughly to ensure a homogenous suspension.

  • Store the suspension at 4°C and use within a week. Vortex thoroughly before each use.

Visualizations

experimental_workflow Formulation Development Workflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound mix Mix and Vortex weigh->mix solvent Select Vehicle (e.g., 0.5% CMC) solvent->mix homogenize Assess Homogeneity mix->homogenize stability Stability Assessment homogenize->stability characterization Physical Characterization homogenize->characterization administer In Vivo Administration characterization->administer

Caption: Workflow for preparing an oral suspension of this compound.

signaling_pathway Mechanism of Action of (S)-Imlunestrant cluster_cell ER+ Cancer Cell cluster_effect Downstream Effects imlunestrant (S)-Imlunestrant er_alpha Estrogen Receptor α (ERα) imlunestrant->er_alpha Binds to proteasome Proteasome er_alpha->proteasome Targeted for Degradation nucleus Nucleus er_alpha->nucleus Translocates to proteasome->er_alpha Degrades inhibition_transcription Inhibition of Transcription gene_transcription ER-Dependent Gene Transcription nucleus->gene_transcription Promotes proliferation Cell Proliferation gene_transcription->proliferation Leads to inhibition_proliferation Inhibition of Proliferation

Caption: Simplified signaling pathway showing (S)-Imlunestrant-induced ERα degradation.

References

Technical Support Center: Overcoming In Vitro Resistance to (S)-Imlunestrant Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (S)-Imlunestrant tosylate in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, potent, and selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ERα), which induces a conformational change in the receptor.[3] This altered conformation leads to the degradation of the ERα protein through the ubiquitin-proteasome pathway.[4] By eliminating the ERα protein, imlunestrant (B12423040) inhibits ER-dependent gene transcription and subsequent cell proliferation in ER-positive (ER+) breast cancer cells.[1][4] Preclinical studies have shown that imlunestrant has potent antitumor activity in both ESR1 wild-type (WT) and mutant breast cancer models.

Q2: What are the known mechanisms of in vitro resistance to this compound?

Resistance to this compound in a laboratory setting can arise from several mechanisms:

  • ESR1 Mutations: Mutations in the ligand-binding domain of the estrogen receptor gene (ESR1), such as the Y537S mutation, are a key mechanism of resistance. These mutations can lead to ligand-independent activation of the ER, rendering it constitutively active and less responsive to SERDs.[1][5][6] However, preclinical studies have demonstrated that imlunestrant can still effectively degrade mutant ER and suppress cell growth, often requiring higher concentrations compared to wild-type ER.[5][6]

  • Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation independently of the ER pathway. Key bypass pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK pathways.[5][6] Activation of these pathways can be driven by mutations in genes such as PIK3CA.

  • Genome-wide Transcriptional Changes: Long-term treatment with imlunestrant can induce broad changes in gene expression, leading to acquired resistance. A genome-wide CRISPR knock-out screen identified several vulnerabilities that were either persistent or acquired after imlunestrant treatment, suggesting multiple genetic alterations can contribute to resistance.[5][7]

Q3: Is combination therapy effective in overcoming resistance to this compound in vitro?

Yes, combination therapy is a highly effective strategy to overcome resistance. Preclinical and clinical data support the combination of imlunestrant with inhibitors of key bypass pathways.[8][9]

  • CDK4/6 Inhibitors (e.g., Abemaciclib): Combining imlunestrant with a CDK4/6 inhibitor like abemaciclib (B560072) has shown enhanced tumor growth inhibition in vitro and in vivo, regardless of ESR1 mutational status.[10] This combination more completely inhibits the ER signaling cascade.

  • PI3K/mTOR Inhibitors (e.g., Alpelisib (B612111), Everolimus): For cells with activated PI3K/AKT/mTOR signaling (e.g., due to PIK3CA mutations), combining imlunestrant with a PI3K inhibitor (alpelisib) or an mTOR inhibitor (everolimus) can effectively block this escape route and restore sensitivity.[11]

Troubleshooting Guide

Problem 1: My ER-positive breast cancer cell line is showing reduced sensitivity or resistance to imlunestrant in a cell viability assay.

  • Possible Cause 1: Pre-existing ESR1 mutation.

    • Solution: Sequence the ESR1 gene in your cell line to check for known resistance mutations (e.g., Y537S, D538G). If a mutation is present, you may need to increase the concentration of imlunestrant to achieve a response, as mutant ER can require higher drug concentrations for degradation.[6]

  • Possible Cause 2: Development of acquired resistance.

    • Solution: If you have been culturing the cells with imlunestrant for an extended period, they may have developed resistance. Consider establishing a new culture from an earlier, sensitive passage. To investigate the mechanism of acquired resistance, you can perform RNA sequencing or proteomic analysis to identify upregulated bypass pathways.

  • Possible Cause 3: Activation of bypass signaling pathways.

    • Solution: Assess the activation status of key signaling pathways like PI3K/AKT/mTOR and MAPK using Western blot analysis for phosphorylated proteins (e.g., p-AKT, p-ERK). If these pathways are activated, consider combination therapy with appropriate inhibitors (e.g., alpelisib for PI3K, abemaciclib for CDK4/6).

Problem 2: I am not observing significant ERα degradation on my Western blot after imlunestrant treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Solution: Ensure you are using an appropriate concentration of imlunestrant (e.g., 10-100 nM) and a sufficient incubation time (e.g., 24 hours). Perform a time-course and dose-response experiment to optimize these parameters for your specific cell line.

  • Possible Cause 2: Issues with Western blot protocol.

    • Solution: Review your Western blot protocol for potential issues. Ensure complete protein transfer, proper antibody dilutions, and sufficient washing steps to minimize background. Use a positive control (e.g., lysate from a sensitive cell line known to respond to imlunestrant) and a negative control (vehicle-treated cells).

  • Possible Cause 3: Antibody quality.

    • Solution: Verify the specificity and efficacy of your primary antibody for ERα. Consider trying a different, validated antibody if you suspect issues with your current one.

Problem 3: I am having issues with the solubility of this compound for my in vitro experiments.

  • Possible Cause: Improper solvent or storage.

    • Solution: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing your working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

Table 1: In Vitro Cell Proliferation IC50 Values for Imlunestrant

Cell LineER StatusESR1 MutationImlunestrant IC50 (nM)Fulvestrant IC50 (nM)Reference
MCF7ER+WT~1~1[7]
T47DER+WT~1~1[7]
MCF7ER+Y537S~10~100[7]
T47DER+Y537S~10>100[7]

Table 2: Clinical Efficacy of Imlunestrant in ER+/HER2- Advanced Breast Cancer (EMBER-3 Trial)

Treatment ArmPatient PopulationMedian Progression-Free Survival (mPFS)Hazard Ratio (HR) [95% CI]p-valueReference
Imlunestrant MonotherapyESR1-mutated5.5 months0.62 [0.46, 0.82]<0.001[10]
Standard Endocrine TherapyESR1-mutated3.8 months[10]
Imlunestrant + AbemaciclibOverall Population9.4 months0.57 [0.44, 0.73]<0.001[9]
Imlunestrant MonotherapyOverall Population5.5 months[9]

Experimental Protocols

Protocol 1: Generation of Imlunestrant-Resistant Cell Lines

This protocol describes a method for generating imlunestrant-resistant ER+ breast cancer cell lines through continuous long-term exposure.

  • Initial Culture: Culture parental ER+ breast cancer cells (e.g., MCF7, T47D) in their recommended complete growth medium.

  • Initial Drug Exposure: Begin by treating the cells with a low concentration of imlunestrant, typically around the IC50 value of the parental cells (e.g., 1 nM). Maintain a parallel culture with a vehicle control (DMSO).

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of imlunestrant in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further. This process can take several months.

  • Characterization of Resistance: Periodically assess the resistance of the cell population by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for imlunestrant. A significant increase in the IC50 value compared to the parental cells indicates the development of resistance.

  • Cryopreservation: It is crucial to cryopreserve stocks of the resistant cells at various passages to ensure reproducibility.

Protocol 2: Western Blot Analysis for ERα Degradation and Bypass Pathway Activation

  • Cell Lysis: Plate cells and treat with imlunestrant (and/or other inhibitors) at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add an enhanced chemiluminescent (ECL) substrate, and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Protocol 3: In Vitro Combination Therapy Cell Viability Assay

  • Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of imlunestrant and the combination drug (e.g., abemaciclib or alpelisib). Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 72-120 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo, or crystal violet staining).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy between the two drugs can be assessed using methods such as the Chou-Talalay combination index.

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα (Active) ERa_inactive->ERa_active Activation & Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation Imlunestrant Imlunestrant ERE Estrogen Response Element (ERE) ERa_active->ERE Translocates & Binds Imlunestrant->ERa_inactive Binds to Cell_Proliferation Cell Proliferation Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of action of this compound.

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERa ERα AKT->ERa Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ERa Activates ERK->Proliferation ERa->Proliferation ER-dependent Transcription Imlunestrant Imlunestrant Imlunestrant->ERa Inhibits

Caption: Bypass signaling pathways in Imlunestrant resistance.

Experimental_Workflow cluster_assays Characterization Assays start Start with ER+ Parental Breast Cancer Cell Line culture Long-term Culture with Escalating Doses of Imlunestrant start->culture resistance Establish Imlunestrant- Resistant (ImR) Cell Line culture->resistance characterize Characterize Resistance Mechanisms resistance->characterize viability Cell Viability Assay (Determine IC50) characterize->viability western Western Blot (ERα, p-AKT, p-ERK) characterize->western sequencing ESR1 Sequencing characterize->sequencing combo Combination Therapy (e.g., with Abemaciclib) characterize->combo outcome Identify Strategy to Overcome Resistance viability->outcome western->outcome sequencing->outcome combo->outcome

Caption: Workflow for studying Imlunestrant resistance in vitro.

References

Potential off-target effects of (S)-Imlunestrant tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Imlunestrant tosylate. The content is designed to address potential issues, with a focus on investigating and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is an orally active and selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ER), which induces a conformational change leading to the degradation of the ER protein.[2][3] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[3] It has shown antitumor activity in ER-positive breast cancer models, including those with ESR1 mutations.[1][4]

Q2: Are there any known off-target effects of this compound reported in the literature?

Currently, publicly available literature primarily focuses on the on-target activity of this compound as a potent and selective ER degrader.[1][5] While specific off-target interactions are not extensively documented in the provided search results, like any small molecule, it has the potential for off-target binding.[6][7] Researchers should remain vigilant for unexpected phenotypes. General strategies for identifying off-target effects include computational screening, kinase profiling, and chemical proteomics.[6][7][8]

Q3: We are observing a cellular phenotype that is inconsistent with ER degradation. How can we begin to investigate potential off-target effects?

If you observe a phenotype that cannot be explained by the known on-target activity of this compound, a systematic investigation into potential off-target effects is recommended.[8] A multi-step approach can be effective:

  • Confirm On-Target Engagement: First, verify that this compound is engaging and degrading the estrogen receptor in your experimental system using a technique like Western Blot or a Cellular Thermal Shift Assay (CETSA).[6][8]

  • Phenotypic Screening: Compare the observed unexpected phenotype with those documented in pharmacological databases for other compounds. This may provide clues to potential off-target pathways.[8]

  • Target Deconvolution: Employ techniques such as chemical proteomics with this compound as a probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.[8]

  • Broad Panel Screening: Screen the compound against a panel of kinases and other common off-target proteins to identify potential interactions.[6][8]

Troubleshooting Guides

Issue 1: Inconsistent ER Degradation in our Cell Line

  • Potential Cause:

    • Suboptimal compound concentration or incubation time.

    • Low expression of ER in the cell line.

    • Cellular efflux of the compound.

  • Troubleshooting Steps:

    • Titration Experiment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for ER degradation.

    • Confirm ER Expression: Verify the expression level of the estrogen receptor in your cell line using Western Blot or qPCR.

    • Efflux Pump Inhibition: Test for compound efflux by co-incubating with known efflux pump inhibitors.

Issue 2: Unexpected Cell Viability Results

  • Potential Cause:

    • Off-target cytotoxicity.

    • Activation of an unexpected signaling pathway.

  • Troubleshooting Steps:

    • Rescue Experiment: If the primary target is known, a rescue experiment can be performed. For this compound, this is more complex as it degrades the receptor. An alternative is to use a structurally distinct SERD to see if the phenotype is consistent.

    • Off-Target Profiling: Conduct a broad kinase or receptor screen to identify potential off-target interactions that could explain the observed cytotoxicity.[6][8]

    • Apoptosis Assays: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activation, Annexin V staining).

Data Presentation

Table 1: Representative Data from a Kinase Selectivity Profile

Kinase% Inhibition at 1 µM this compoundIC50 (nM)
CDK2/cyclin A< 10%> 10,000
PI3Kα< 5%> 10,000
mTOR< 10%> 10,000
Aurora A< 15%> 10,000
VEGFR2< 5%> 10,000

Note: This is hypothetical data for illustrative purposes. Actual screening would involve a much broader panel of kinases.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with the estrogen receptor in a cellular environment.[6][8]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant which contains the soluble proteins.

  • Detection: Analyze the amount of soluble estrogen receptor remaining in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G Workflow for Investigating Unexpected Phenotypes A Unexpected Phenotype Observed B Confirm On-Target ER Degradation (Western Blot, CETSA) A->B C Is ER Degraded as Expected? B->C D Yes C->D Yes E No C->E No G Phenotype is Potentially Off-Target D->G F Troubleshoot Experimental Conditions (Concentration, Time, Cell Line) E->F H Broad Panel Screening (Kinase, GPCR Panels) G->H I Chemical Proteomics (Affinity Chromatography) G->I J Phenotypic Database Comparison G->J K Identify Potential Off-Targets H->K I->K J->K L Validate Off-Target Engagement K->L

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.

G Estrogen Receptor Signaling and SERD Action cluster_0 Normal Estrogen Signaling cluster_1 Action of this compound Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element Nucleus->ERE Binds Gene Gene Transcription ERE->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Imlunestrant (S)-Imlunestrant tosylate ER_I Estrogen Receptor (ER) Imlunestrant->ER_I Proteasome Proteasome ER_I->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation

Caption: Simplified diagram of estrogen receptor signaling and the mechanism of action of this compound.

References

Technical Support Center: Optimizing (S)-Imlunestrant Tosylate Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Imlunestrant tosylate in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution, with a focus on dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective estrogen receptor degrader (SERD).[1][2] Its mechanism of action involves binding to the estrogen receptor (ER), which induces a conformational change leading to the degradation of the ER protein via the proteasome pathway.[3] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[2][3]

Q2: What is a recommended starting dose for in vivo studies in mice?

A clinically relevant oral dose of 5 mg/kg, administered daily, has been reported in mouse xenograft models.[4] However, the optimal dose for your specific model may vary. It is crucial to perform a dose-ranging study to determine the most effective and well-tolerated dose for your experimental conditions.

Q3: How should this compound be formulated for oral administration in mice?

While specific formulation details for preclinical studies are not always published, a common approach for oral gavage of small molecules in mice is to use a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 5% DMSO and 30% PEG300 in water.[5] The choice of vehicle should be based on the solubility of this compound and should be tested for tolerability in a vehicle-only control group.[1]

Q4: How can I assess the in vivo efficacy of this compound?

Efficacy is typically assessed by measuring tumor volume over time in xenograft or patient-derived xenograft (PDX) models.[1][6] Tumor growth inhibition (TGI) is a key metric for quantifying the anti-tumor effect. It is also recommended to assess target engagement by measuring the degradation of the estrogen receptor in tumor tissue.

Q5: What are the expected toxicities in preclinical models, and how can they be monitored?

Troubleshooting Guides

Issue 1: Suboptimal Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Inadequate Dosage The administered dose may be too low to achieve sufficient target engagement. A dose-response study is recommended to identify the optimal dose that provides maximal efficacy with acceptable tolerability.
Poor Oral Bioavailability Issues with the formulation or administration technique can lead to poor absorption. Ensure the compound is fully dissolved or suspended in the vehicle. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Consider alternative, less stressful oral administration methods if variability is high.[1][12]
Resistant Tumor Model The chosen cancer cell line or PDX model may have intrinsic resistance to ER-targeted therapies. Verify the ER expression and dependence of your model. Consider using models with known ESR1 mutations, as imlunestrant (B12423040) has shown activity in such settings.[4]
Insufficient Target Engagement The drug may not be reaching the tumor at a high enough concentration to effectively degrade the estrogen receptor. Assess ER degradation in tumor tissue via Western blot or immunohistochemistry (IHC) at different time points after dosing.[13]
Issue 2: Inconsistent Efficacy Between Animals
Potential Cause Troubleshooting Steps
Inaccurate Dosing Variability in the administered volume or concentration of the drug can lead to inconsistent results. Ensure accurate calibration of dosing equipment and thorough mixing of the formulation before each administration.
Variability in Oral Absorption The amount of drug absorbed can vary between animals, especially with oral administration. Ensure consistent fasting or feeding schedules, as food can affect drug absorption.[14]
Tumor Heterogeneity If using PDX models, inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to ensure statistical power.
Animal Health Status Underlying health issues in individual animals can affect drug metabolism and response. Closely monitor the health of all animals and exclude any that show signs of illness unrelated to the treatment.
Issue 3: Observed Toxicity (e.g., significant body weight loss)
Potential Cause Troubleshooting Steps
Dosage is Too High The administered dose may be above the maximum tolerated dose (MTD). Reduce the dose or consider an intermittent dosing schedule (e.g., dosing every other day).
Vehicle Toxicity The vehicle used for formulation may be causing toxicity. Always include a vehicle-only control group to assess the tolerability of the formulation components.[1]
Off-Target Effects While imlunestrant is a selective SERD, high concentrations may lead to off-target effects. If toxicity persists at doses required for efficacy, further investigation into the mechanism of toxicity may be needed.
Rapid Tumor Regression In highly sensitive models, rapid tumor cell death can lead to a systemic inflammatory response, causing illness. Monitor for signs of tumor lysis syndrome and consider a dose reduction.

Data Presentation

Table 1: Representative Preclinical In Vivo Efficacy Data for Oral SERDs
CompoundAnimal ModelCell LineDosage and AdministrationKey Outcomes
Imlunestrant Mouse XenograftER-Y537S PDXNot specifiedOutperformed fulvestrant, leading to tumor regression.[4][11]
Unnamed ERα PROTAC Mouse XenograftMCF-7OralSignificant tumor growth inhibition and ERα degradation.[13]
Unnamed ERα PROTAC Immature Rat UteriN/AOralReduced ERα levels.[13]

Note: Specific quantitative data for dose-dependent tumor growth inhibition of this compound from preclinical studies is not publicly available. This table provides a summary of reported outcomes for imlunestrant and other oral SERDs to illustrate the types of models and endpoints used.

Table 2: Preclinical Safety and Tolerability Monitoring
ParameterMethod of AssessmentFrequencyConsiderations
Body Weight Digital scale2-3 times per weekA significant and sustained body weight loss (>15-20%) is often a sign of toxicity and may require dose reduction or cessation of treatment.[11]
Clinical Observations Visual assessment of animal's posture, activity, grooming, and response to stimuliDailyNote any signs of distress, such as hunched posture, ruffled fur, or lethargy.
Tumor Volume Caliper measurements2-3 times per weekMonitor for ulceration or necrosis of the tumor, which may require euthanasia.[1]
Food and Water Intake Visual assessment or measurementDailyA significant decrease in food or water intake can be an early indicator of toxicity.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.[13]

  • Cell Line: Use an appropriate ER-positive breast cancer cell line (e.g., MCF-7).[13]

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cells in a suitable medium (e.g., PBS or a mixture with Matrigel) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[1][6]

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Compound Formulation: Prepare this compound in a suitable vehicle.

  • Dosing: Administer the compound and vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).[1]

  • Monitoring: Monitor tumor volume and animal body weight 2-3 times per week.[1]

  • Endpoint: At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., pharmacodynamic assessment).

Protocol 2: Assessment of ER Degradation in Tumor Tissue by Western Blot
  • Sample Preparation: Homogenize harvested tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5][13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[5][13]

  • Immunoblotting:

    • Probe the membrane with a primary antibody against the estrogen receptor alpha (ERα).

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.[13]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control group.[13]

Mandatory Visualizations

ER_Signaling_Pathway_and_Imlunestrant_Action cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Estrogen_Complex ER-Estrogen Complex ER->ER_Estrogen_Complex Proteasome Proteasome ER->Proteasome Targeted for degradation Nucleus Nucleus ERE Estrogen Response Element (ERE) ER_Estrogen_Complex->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Imlunestrant (S)-Imlunestrant Imlunestrant->ER Binds and induces conformational change Imlunestrant->Gene_Transcription Inhibits Degradation ER Degradation

Caption: Mechanism of action of (S)-Imlunestrant on the ER signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Implantation Implant ER+ Cancer Cells (e.g., MCF-7) Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Formulation Formulate (S)-Imlunestrant and Vehicle Randomization->Formulation Dosing Administer Treatment (e.g., Oral Gavage) Formulation->Dosing Monitoring Monitor Body Weight and Tumor Volume Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Harvest Harvest Tumors Endpoint->Tumor_Harvest Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Harvest->Efficacy_Analysis PD_Analysis Assess ER Degradation (Western Blot/IHC) Tumor_Harvest->PD_Analysis Troubleshooting_Logic cluster_efficacy_issues Efficacy Troubleshooting cluster_toxicity_issues Toxicity Troubleshooting Start In Vivo Experiment with (S)-Imlunestrant Check_Efficacy Is Tumor Growth Inhibition Optimal? Start->Check_Efficacy Check_Toxicity Is Treatment Well-Tolerated? Check_Efficacy->Check_Toxicity Yes Increase_Dose Consider Dose Escalation Check_Efficacy->Increase_Dose No Decrease_Dose Decrease Dose or Modify Schedule Check_Toxicity->Decrease_Dose No Success Optimal Efficacy and Tolerability Achieved Check_Toxicity->Success Yes Check_Formulation Verify Formulation & Administration Technique Increase_Dose->Check_Formulation Assess_PD Assess Target (ER) Degradation Check_Formulation->Assess_PD Evaluate_Model Re-evaluate Tumor Model Resistance Assess_PD->Evaluate_Model Check_Vehicle Evaluate Vehicle Toxicity Decrease_Dose->Check_Vehicle

References

Managing adverse effects of (S)-Imlunestrant tosylate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects of (S)-Imlunestrant tosylate in animal studies.

FAQs: General Information

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), which induces a conformational change leading to the degradation of the ER protein.[1][2] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[1]

Q2: What are the common animal models used for studying this compound?

The most common animal models are xenograft models, where human breast cancer cell lines (like MCF-7) or patient-derived tumor tissues (PDX models) are implanted into immunodeficient mice. These models are used to evaluate the efficacy and safety of drugs targeting ER-positive breast cancer.

Q3: What is the typical route of administration for this compound in animal studies?

This compound is orally bioavailable and is typically administered to animals via oral gavage.[3][4]

Troubleshooting Guides for Adverse Effects

This section provides practical guidance on identifying and managing common adverse effects that may be observed during preclinical studies with this compound. The potential adverse effects are extrapolated from clinical trial data and general principles of toxicology in animal models.

Gastrointestinal Issues (Diarrhea, Nausea, Weight Loss)

Q1: We are observing diarrhea and weight loss in our mice treated with this compound. What are the potential causes and how can we manage this?

Possible Causes:

  • Mechanism-based toxicity: As a SERD, this compound can impact estrogen signaling in the gastrointestinal tract, potentially leading to disturbances.

  • Off-target effects: High doses may lead to unintended effects on other cellular pathways.

  • Formulation issues: The vehicle used for oral administration could be contributing to gastrointestinal irritation.

Troubleshooting and Management:

Step Action Rationale
1. Monitor - Record daily body weight and food/water intake.- Score fecal consistency daily (e.g., normal, soft, diarrhea).To quantify the severity and track the progression of the adverse effect.
2. Supportive Care - Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids).- Offer palatable, high-calorie food supplements.To prevent dehydration and malnutrition, which can confound experimental results.
3. Evaluate Formulation - Review the composition of the vehicle. Consider alternative, less irritating vehicles if possible.To rule out the vehicle as a contributing factor to gastrointestinal upset.
4. Dose Adjustment - If severe weight loss (>15-20% of baseline) or persistent diarrhea is observed, consider a dose reduction or temporary cessation of treatment, as per your IACUC-approved protocol.To mitigate severe toxicity and ensure animal welfare.

Experimental Workflow for Managing Gastrointestinal Distress

observe Observe Diarrhea/ Weight Loss monitor Initiate Daily Monitoring: - Body Weight - Food/Water Intake - Fecal Score observe->monitor supportive_care Provide Supportive Care: - Hydration - High-Calorie Diet monitor->supportive_care evaluate_formulation Review Vehicle Formulation supportive_care->evaluate_formulation dose_adjustment Consider Dose Modification evaluate_formulation->dose_adjustment continue_study Continue Study with Close Monitoring dose_adjustment->continue_study consult_vet Consult Veterinarian/ IACUC dose_adjustment->consult_vet cluster_cell Cancer Cell Imlunestrant (S)-Imlunestrant tosylate ER Estrogen Receptor (ER) Imlunestrant->ER Binds to ER_complex Imlunestrant-ER Complex ER->ER_complex Transcription ER-Mediated Gene Transcription ER->Transcription Promotes Proteasome Proteasome ER_complex->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Degradation->Transcription Inhibits Proliferation Cell Proliferation and Survival Transcription->Proliferation prepare Prepare Suspension of This compound restrain Gently Restrain Animal prepare->restrain measure Measure Gavage Needle Depth restrain->measure insert Insert Gavage Needle measure->insert administer Slowly Administer Suspension insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor

References

Technical Support Center: Enhancing the Oral Bioavailability of (S)-Imlunestrant Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of the selective estrogen receptor degrader (SERD), (S)-Imlunestrant tosylate.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of (S)-Imlunestrant?

The absolute oral bioavailability of Imlunestrant has been determined to be 10.9% in healthy women under fasted conditions.[1][2] It is primarily eliminated through feces, with minimal amounts recovered in urine.[1][2][3]

Q2: How does food intake affect the bioavailability of (S)-Imlunestrant?

Food intake has a significant impact on the absorption of Imlunestrant. Administration with a low-fat meal has been shown to increase the area under the concentration-time curve (AUC) by approximately 2-fold and the maximum plasma concentration (Cmax) by about 3.6-fold compared to the fasted state.[4][5] This suggests that the solubility and/or dissolution of Imlunestrant is a limiting factor for its oral absorption. The prescribing information recommends taking the approved dosage on an empty stomach, at least 2 hours before or 1 hour after food, to ensure consistent absorption.[4][5]

Q3: What are the primary metabolic pathways for (S)-Imlunestrant?

(S)-Imlunestrant is cleared primarily through O-glucuronidation, O-sulfation, and CYP3A4-mediated oxidation.[1]

Q4: Is the absorption of (S)-Imlunestrant sensitive to changes in gastric pH?

Clinical studies have shown that the co-administration of a proton pump inhibitor (PPI), such as omeprazole, does not lead to a statistically significant change in the pharmacokinetic parameters of Imlunestrant.[4] This indicates a low risk of drug-drug interactions with acid-reducing agents and suggests that its absorption is not highly dependent on an acidic gastric environment.[4]

Q5: What are the likely reasons for the low oral bioavailability of (S)-Imlunestrant?

While specific details on its physicochemical properties are not publicly available, the low bioavailability and significant positive food effect strongly suggest that (S)-Imlunestrant is a poorly soluble compound. Therefore, its oral absorption is likely limited by its dissolution rate in the gastrointestinal fluids. It may be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Troubleshooting Guide for Preclinical Bioavailability Studies

This guide addresses common issues researchers may face when developing oral formulations of this compound.

Problem Encountered Possible Causes Suggested Solutions & Next Steps
Low and inconsistent oral exposure in animal models. - Poor aqueous solubility: The drug is not dissolving sufficiently in the gastrointestinal tract. - Inadequate formulation: The chosen vehicle is not effectively wetting or solubilizing the compound. - Precipitation upon dilution: The drug precipitates out of the formulation when it mixes with aqueous GI fluids.- Characterize Physicochemical Properties: Determine the aqueous solubility at different pH values and the LogP. - Formulation Screening: Evaluate various bioavailability-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (SEDDS/SMEDDS), or nanosuspensions. (See Experimental Protocols section). - In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess formulation performance.
High inter-animal variability in pharmacokinetic parameters. - Food effect: Variations in food consumption between animals are affecting drug absorption. - Inconsistent dosing: Inaccurate or inconsistent administration of the formulation. - Gastrointestinal transit time differences: Natural variations in GI motility among animals.- Standardize Feeding Conditions: Ensure a consistent fasting or fed state across all animals in the study. - Refine Dosing Technique: Ensure accurate and consistent dosing volumes and placement. - Increase Sample Size: A larger number of animals may be needed to achieve statistical power.
No significant improvement in bioavailability with initial formulation attempts. - Permeability limitations: The drug may have inherently low permeability across the intestinal epithelium. - First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. - P-glycoprotein (P-gp) efflux: The drug may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.- Assess Permeability: Use in vitro models like Caco-2 cell monolayers to determine the drug's permeability. - Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes. - Evaluate P-gp Interaction: Use P-gp inhibitor studies in vitro or in vivo to assess if efflux is a limiting factor. Imlunestrant has been identified as a P-Glycoprotein Inhibitor.[6]
Formulation is physically or chemically unstable. - Recrystallization: The amorphous form of the drug in a solid dispersion is converting back to a more stable, less soluble crystalline form. - Drug degradation: The drug is degrading in the presence of certain excipients. - Phase separation: Components of a lipid-based formulation are separating over time.- Stability Studies: Conduct accelerated stability studies (e.g., elevated temperature and humidity) to assess the physical and chemical stability of the formulation. - Excipient Compatibility Studies: Evaluate the compatibility of the drug with various polymers, lipids, and surfactants. - Select Appropriate Stabilizers: Incorporate crystallization inhibitors or antioxidants as needed.

Quantitative Data Summary

Parameter Value Conditions Reference
Absolute Oral Bioavailability 10.9%Single 400 mg oral dose, fasted state[1][2][5]
Effect of Low-Fat Meal on AUC ~2-fold increaseCompared to fasted state[4][5]
Effect of Low-Fat Meal on Cmax ~3.6-fold increaseCompared to fasted state[4][5]
Time to Maximum Concentration (Tmax) ~4 hoursSingle oral dose[1][5][7]
Elimination Half-life 25 to 30 hoursSingle oral dose[1][7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Screen various polymers such as HPMC-AS, PVP-VA, or Soluplus® for their ability to form a stable amorphous dispersion with this compound.

  • Solvent System: Identify a common solvent system (e.g., methanol, acetone, dichloromethane, or a mixture) that can dissolve both the drug and the selected polymer at the desired ratio (e.g., 1:2, 1:3 drug-to-polymer ratio).

  • Spray Drying Parameters:

    • Dissolve the drug and polymer in the chosen solvent system to create the feed solution.

    • Optimize spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to ensure efficient solvent evaporation and particle formation.

  • Characterization:

    • Solid-State Characterization: Use Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the final product.

    • In Vitro Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF and FeSSIF) to compare the dissolution rate of the ASD to the crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).

    • Surfactant: Screen different surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil phase.

    • Co-solvent: Evaluate co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to enhance drug solubility and improve the self-emulsification process.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare formulations within the identified self-emulsifying region by mixing the components until a clear solution is formed.

  • Characterization:

    • Self-Emulsification Performance: Assess the self-emulsification time and the resulting droplet size upon gentle agitation in an aqueous medium.

    • Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure it is thermodynamically stable.

    • In Vitro Dissolution: Evaluate the drug release profile from the SEDDS formulation in various dissolution media.

Visualizations

Estrogen_Receptor_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ERα) in Cytoplasm Estrogen->ER Binds Dimerization Dimerization & Nuclear Translocation ER->Dimerization Activates Degradation ER Degradation ER->Degradation Targeted for ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Imlunestrant (S)-Imlunestrant Imlunestrant->ER Binds & Induces Conformational Change Degradation->Proliferation Inhibits

Caption: Mechanism of action of (S)-Imlunestrant on the Estrogen Receptor signaling pathway.

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Assessment start Start: Low Bioavailability of (S)-Imlunestrant physchem Physicochemical Characterization (Solubility, Permeability) start->physchem form_dev Formulation Strategy Screening physchem->form_dev asd Amorphous Solid Dispersions (ASDs) form_dev->asd lipid Lipid-Based Systems (SEDDS/SMEDDS) form_dev->lipid nano Nanosuspensions form_dev->nano invitro In Vitro Dissolution & Stability Testing asd->invitro lipid->invitro nano->invitro invivo Preclinical Pharmacokinetic (PK) Studies in Animals invitro->invivo pk_data Analyze PK Data (AUC, Cmax, Tmax) invivo->pk_data pk_data->form_dev Iterate/Optimize end_node End: Optimized Formulation with Improved Bioavailability pk_data->end_node

Caption: Experimental workflow for improving the oral bioavailability of this compound.

References

Technical Support Center: Troubleshooting (S)-Imlunestrant Tosylate Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting western blot results for (S)-Imlunestrant tosylate. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why am I not observing a decrease in Estrogen Receptor Alpha (ERα) protein levels after treatment with this compound?

Possible Cause Troubleshooting Solution
Ineffective this compound treatment - Verify drug activity: Ensure the compound has been stored correctly and is within its expiration date. Prepare fresh dilutions for each experiment. - Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. A starting point could be 100 nM for 24-72 hours. - Cell line sensitivity: Confirm that your cell line expresses ERα and is sensitive to SERD-mediated degradation. ER-positive cell lines like MCF7 and T-47D are commonly used.[1]
Issues with Protein Extraction and Handling - Use appropriate lysis buffer: Employ a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. - Ensure complete cell lysis: Sonication or mechanical disruption may be necessary to fully lyse cells and solubilize proteins. - Accurate protein quantification: Use a reliable protein assay (e.g., BCA) to ensure equal loading of protein in each lane.
Suboptimal Western Blot Protocol - Antibody selection: Use a primary antibody validated for western blotting that specifically recognizes ERα.[1][2][3] - Antibody incubation: Optimize the primary antibody concentration and incubation time. An overnight incubation at 4°C is often recommended. - Transfer efficiency: Confirm efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S. For a large protein like ERα (~66 kDa), ensure adequate transfer time.[4] - Detection reagents: Ensure that the secondary antibody and detection reagents (e.g., ECL substrate) are fresh and not expired.

Q2: I see a band for ERα, but its intensity does not decrease as expected. What could be the reason?

Possible Cause Troubleshooting Solution
High Protein Load - Load less protein: Overloading the gel can lead to signal saturation, making it difficult to detect subtle changes in protein levels. Try loading a range of total protein amounts (e.g., 10-40 µg) to find the linear range for detection.
Antibody Concentration Too High - Titrate your primary antibody: Using too much primary antibody can lead to high background and non-specific binding, masking the true signal. Perform an antibody titration to determine the optimal concentration.
Short Exposure Time - Optimize exposure: If the signal is weak, you may be under-exposing the blot. Try multiple exposure times to capture the signal in the linear range.
ERα Post-Translational Modifications (PTMs) - Consider PTMs: ERα can be modified by phosphorylation, ubiquitination, and SUMOylation, which can affect its stability and antibody recognition.[5][6][7][8] These modifications might alter the degradation kinetics.

Q3: My western blot shows multiple bands for ERα. What do these bands represent?

Possible Cause Troubleshooting Solution
ERα Isoforms - Literature review: Different isoforms of ERα exist, which may be detected by the antibody. The full-length ERα is approximately 66 kDa.[4] Shorter variants have been reported.
Post-Translational Modifications (PTMs) - Phosphorylation/Ubiquitination: PTMs can cause shifts in the apparent molecular weight of the protein.[5][6][8] For example, ubiquitination will add to the molecular weight. - Phosphatase treatment: To confirm if a higher band is a phosphorylated form, you can treat your lysate with a phosphatase before running the gel.
Protein Degradation - Use protease inhibitors: Smaller bands could be degradation products. Always use a protease inhibitor cocktail in your lysis buffer.
Non-specific Antibody Binding - Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Increase wash stringency: Increase the duration or number of washes, and ensure an appropriate concentration of detergent (e.g., 0.1% Tween-20) in the wash buffer. - Use a different primary antibody: If non-specific bands persist, try a different, validated ERα antibody.[1][2][3]

Q4: The background on my western blot is very high, making it difficult to see the ERα band.

Possible Cause Troubleshooting Solution
Inadequate Blocking - Optimize blocking conditions: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer is fresh.
Antibody Concentration Too High - Reduce antibody concentrations: Titrate both the primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
Insufficient Washing - Increase washing steps: Wash the membrane thoroughly after both primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each.
Contaminated Buffers or Equipment - Use fresh, clean reagents and materials: Ensure all buffers are freshly prepared and filtered if necessary. Use clean containers and forceps.
Membrane Handling - Handle the membrane carefully: Do not touch the membrane with bare hands. Use forceps to handle the membrane. Ensure the membrane does not dry out at any point during the procedure.

Quantitative Data Summary

ParameterRecommendation
Total Protein Load 20-50 µg of total cell lysate per lane
Primary Antibody Dilution (ERα) Refer to the manufacturer's data sheet; typically 1:1000 to 1:5000
Secondary Antibody Dilution Refer to the manufacturer's data sheet; typically 1:2000 to 1:10000
Blocking Time 1 hour at room temperature or overnight at 4°C
Washing Steps 3 x 5-10 minutes in TBST

Experimental Protocols

Protocol: Western Blot for this compound-Mediated ERα Degradation

  • Cell Culture and Treatment:

    • Plate ER-positive breast cancer cells (e.g., MCF7) and allow them to adhere.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

    • Destain the membrane with TBST.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (at the optimized dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Visualizations

Imlunestrant_Mechanism cluster_cell Cancer Cell Imlunestrant (S)-Imlunestrant tosylate ER Estrogen Receptor α (ERα) Imlunestrant->ER Binds to Ub Ubiquitin ER->Ub Conformational Change & Ubiquitination Transcription Gene Transcription (Cell Proliferation) ER->Transcription Inhibits Proteasome Proteasome Ub->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to ERα degradation.

Western_Blot_Workflow A 1. Cell Treatment with This compound B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (anti-ERα) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Imaging & Analysis I->J

Caption: Experimental workflow for Western Blot analysis of ERα degradation.

Troubleshooting_Tree Start No/Weak ERα Degradation Signal Q1 Is Ponceau S stain visible? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the positive control (untreated) ERα band visible? A1_Yes->Q2 Sol1 Check Transfer: - Optimize transfer time/voltage - Ensure proper gel/membrane contact A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does the ERα band intensity decrease with treatment? A2_Yes->Q3 Sol2 Check: - Primary/Secondary Antibodies - Protein loading amount - ECL substrate activity A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Successful Detection A3_Yes->End Sol3 Check: - this compound activity - Treatment duration/concentration - Cell line sensitivity A3_No->Sol3

Caption: Troubleshooting decision tree for this compound Western Blot.

References

(S)-Imlunestrant tosylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of (S)-Imlunestrant tosylate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for periods extending up to months or years. For short-term storage, such as days to weeks, a temperature of 0-4°C is acceptable. The compound is stable enough for shipping at ambient temperature for a few weeks.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored in tightly sealed containers, protected from moisture. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: Precipitation can occur, especially at lower temperatures. Gentle warming and/or sonication can be used to aid in the redissolution of the compound. Always visually inspect the solution for complete dissolution before use.

Q4: For how long are working solutions of this compound stable?

A4: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use to ensure potency and avoid degradation.

Q5: What are the known incompatibilities for this compound?

A5: this compound should not be stored with strong acids or alkalis, or strong oxidizing/reducing agents, as these can promote degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Compound-20°CLong-term (months to years)Dry, dark environment
Solid Compound0-4°CShort-term (days to weeks)Dry, dark environment
Stock Solution-80°CUp to 6 monthsSealed container, away from moisture[1]
Stock Solution-20°CUp to 1 monthSealed container, away from moisture[1]
In Vivo Working SolutionN/APrepare FreshlyUse on the same day of preparation[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Improper storage of stock solution leading to degradation.Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. Prepare fresh working solutions for each experiment.
Incomplete dissolution of the compound.Visually confirm complete dissolution. If necessary, use gentle warming or sonication.
Precipitate observed in the solution Low temperature storage of a concentrated solution.Allow the solution to warm to room temperature. Use gentle warming and/or sonication to redissolve the compound. Centrifuge the vial briefly to collect all liquid before opening.
Change in color of the solid compound Potential degradation due to exposure to light, moisture, or improper temperature.Discard the compound if a significant color change is observed. Always store the solid compound in a dark, dry place at the recommended temperature.
Difficulty in dissolving the compound Use of an inappropriate solvent or incorrect solvent ratio.Refer to the supplier's data sheet for recommended solvents and solubility information. Prepare solutions by adding each solvent one by one and ensuring dissolution at each step.[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for developing stability-indicating analytical methods. This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of solvents as per the analytical method) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature for a specific duration.

  • Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, typically with UV detection. A gradient reversed-phase HPLC method is often employed to separate the parent compound from its degradation products.

4. Data Evaluation:

  • Quantify the amount of remaining this compound and any degradation products formed.

  • Determine the degradation pathways under different stress conditions.

  • The analytical method is considered stability-indicating if it can accurately measure the decrease in the concentration of the active ingredient and separate it from all degradation products.

Mandatory Visualization

experimental_workflow Experimental Workflow for Handling this compound cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_stock Stock Solution Storage cluster_exp Experimental Use receive Receive Solid Compound store_solid Store Solid at -20°C (Long-term) or 0-4°C (Short-term) receive->store_solid weigh Weigh Solid Compound store_solid->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_stock Store Stock Solution (-80°C for 6 months or -20°C for 1 month) dissolve->store_stock prepare_working Prepare Fresh Working Solution store_stock->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for handling and storage of this compound.

forced_degradation_overview Conceptual Overview of a Forced Degradation Study cluster_stress Stress Conditions start This compound (API or Drug Product) acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analysis by Stability-Indicating Analytical Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Results: - Purity Assessment - Degradant Identification - Pathway Elucidation analysis->evaluation

Caption: Overview of a forced degradation study for stability testing.

References

Interpreting unexpected results with (S)-Imlunestrant tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with (S)-Imlunestrant tosylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, potent, and selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ER), primarily ERα, inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[2] This degradation of ERα results in the sustained inhibition of ER-dependent gene transcription and cell growth in ER-positive (ER+) cancer cells.[1]

Q2: What are the expected outcomes of treating ER+ breast cancer cells with this compound?

Typically, you should observe a dose-dependent decrease in ERα protein levels, inhibition of ER-mediated gene transcription, and a reduction in cell viability and proliferation in ER+ breast cancer cell lines. In vivo, Imlunestrant has been shown to lead to tumor regression in ER+ xenograft models, including those with ESR1 mutations.[3][4]

Q3: Is this compound effective against ESR1 mutations?

Yes, preclinical and clinical data demonstrate that Imlunestrant is effective against both wild-type and mutant ER, including the common Y537S and D538G ESR1 mutations that confer resistance to other endocrine therapies.[3][4][5] The EMBER-3 clinical trial showed a significant improvement in progression-free survival in patients with ESR1-mutated ER+, HER2- advanced breast cancer treated with Imlunestrant.[5][6][7]

Q4: What are the known clinical side effects of Imlunestrant?

The most common adverse events observed in clinical trials include decreased hemoglobin, musculoskeletal pain, decreased calcium, decreased neutrophils, increased AST and ALT, fatigue, diarrhea, nausea, and increased triglycerides.[8]

Troubleshooting Guides for Unexpected In Vitro Results

Issue 1: Incomplete or Variable ERα Degradation

You've treated your ER+ breast cancer cell line (e.g., MCF-7) with this compound, but your Western blot results show inconsistent or incomplete degradation of ERα.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Degradation can be time-dependent.
Cell Line Variability Different cell lines can have varying levels of proteasome activity or expression of co-regulators necessary for ERα degradation. Consider testing another ER+ cell line in parallel.
High Cell Confluency High cell density can reduce the effective drug concentration per cell. Ensure you are treating cells at a consistent and optimal confluency (typically 70-80%).
Serum Components Fetal bovine serum (FBS) can contain endogenous hormones that may interfere with Imlunestrant activity. For mechanistic studies, consider using charcoal-stripped FBS to remove steroid hormones.
Inefficient Protein Extraction Ensure your lysis buffer is effective for extracting nuclear proteins like ERα. RIPA buffer with protease and phosphatase inhibitors is recommended. Confirm complete cell lysis visually under a microscope before protein quantification.
Compromised Proteasome Activity If you suspect issues with the ubiquitin-proteasome system in your cells, you can include a proteasome inhibitor (e.g., MG132) as a control. Treatment with a proteasome inhibitor should block Imlunestrant-induced ERα degradation.
Issue 2: Paradoxical Increase in Cell Viability or Proliferation at Certain Concentrations

After performing a cell viability assay (e.g., MTT, CellTiter-Glo), you observe that while higher concentrations of Imlunestrant inhibit cell growth as expected, you see a slight increase or no effect at very low concentrations.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Hormonal Agonist Activity of Other SERDs While Imlunestrant is described as a pure antagonist, some SERDs can exhibit partial agonist activity in certain contexts.[9] This is less likely with Imlunestrant but worth considering.
Activation of Compensatory Signaling Pathways Inhibition of the ER pathway can sometimes lead to the upregulation of alternative survival pathways.
Experimental Artifact Ensure accurate serial dilutions and proper mixing. A technical error in dilution can lead to anomalous dose-response curves. Repeat the experiment with freshly prepared drug dilutions.

Experimental Workflow for Investigating Paradoxical Effects:

G cluster_observation Observation cluster_investigation Investigation cluster_interpretation Interpretation Obs Paradoxical increase in cell viability at low Imlunestrant concentrations Exp1 Repeat viability assay with fresh dilutions and extended concentration range Obs->Exp1 Verify Exp2 Perform Western blot for key signaling proteins (e.g., p-AKT, p-ERK) Obs->Exp2 Mechanistic insight Exp3 Use ERE-luciferase reporter assay to assess transcriptional activity Obs->Exp3 Functional consequence Int1 Confirm or refute experimental artifact Exp1->Int1 Int2 Identify activation of compensatory pathways Exp2->Int2 Int3 Assess for any partial agonist activity Exp3->Int3

Caption: Troubleshooting workflow for paradoxical cell viability results.

Issue 3: Development of Resistance to this compound In Vitro

You have successfully generated a cell line with acquired resistance to Imlunestrant, but the mechanism is unknown.

Possible Causes and Troubleshooting Steps:

While ESR1 mutations are a known mechanism of resistance to some endocrine therapies, resistance to potent SERDs like Imlunestrant can involve other pathways.

Potential Resistance Mechanism Investigative Approach
Upregulation of Compensatory Pathways Perform RNA sequencing or proteomic analysis to compare the resistant cell line to the parental line. Look for upregulation of pathways like PI3K/AKT/mTOR or MAPK. A genome-wide CRISPR knock-out screen identified that vulnerabilities to inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) can be acquired after Imlunestrant treatment, suggesting a metabolic compensatory mechanism.[4]
Alterations in the Cell Cycle Machinery The same CRISPR screen also identified CDK7 as a potential vulnerability during Imlunestrant treatment.[4] Analyze the expression and activity of cell cycle-related proteins.
Drug Efflux Increased expression of drug efflux pumps (e.g., P-glycoprotein, BCRP) can reduce intracellular drug concentrations. Imlunestrant has been identified as a P-Glycoprotein and Breast Cancer Resistance Protein Inhibitor, but overexpression of these pumps could still be a resistance mechanism.[10]

Logical Diagram for Investigating Resistance:

Caption: A multi-omics approach to investigate Imlunestrant resistance.

Data Summary

Clinical Efficacy of Imlunestrant (EMBER-3 Trial)
Patient Population Treatment Arm Median Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Standard Endocrine Therapy
ESR1-mutated Imlunestrant5.5 months[5][7]0.62[5][7]
ESR1-mutated Standard Endocrine Therapy3.8 months[5][7]-
Overall Population Imlunestrant5.6 months[7]0.87[7]
Overall Population Standard Endocrine Therapy5.5 months[7]-
Overall Population Imlunestrant + Abemaciclib9.4 months[11]0.57 (vs. Imlunestrant alone)[11]

Experimental Protocols

Protocol 1: Western Blot for ERα Degradation
  • Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates. At 70-80% confluency, treat with this compound at desired concentrations for the desired time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against ERα overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 3: ERE-Luciferase Reporter Assay
  • Transfection: Co-transfect cells in a 24-well plate with a plasmid containing an Estrogen Response Element (ERE) driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, treat the cells with this compound, estradiol (B170435) (positive control), and a vehicle control for 18-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the luminescence of both firefly and Renilla luciferase in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity upon Imlunestrant treatment indicates antagonism of ER-mediated transcription.

Signaling Pathway Diagrams

G cluster_pathway Canonical ERα Signaling and Imlunestrant Action cluster_nucleus Nucleus Estrogen Estrogen ER ERα (in cytoplasm) Estrogen->ER Binds ER_dimer ERα Dimer ER->ER_dimer Dimerization & Translocation Proteasome Proteasome ER->Proteasome Ubiquitination Imlunestrant (S)-Imlunestrant tosylate Imlunestrant->ER Binds ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription (e.g., MYC, Cyclin D1) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of this compound in blocking ERα signaling.

References

Technical Support Center: (S)-Imlunestrant Tosylate Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (S)-Imlunestrant tosylate in combination studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), which leads to the degradation of the receptor. This disruption of ER signaling inhibits the growth of ER-positive cancer cells.[1][2][3]

Q2: What are the most common toxicities observed with this compound in clinical trials?

In clinical trials, the most frequently reported treatment-related adverse events for this compound, both as a monotherapy and in combination, are primarily gastrointestinal and constitutional. These include nausea, diarrhea, and fatigue, which are mostly observed as grade 1 or 2 in severity.[4][5][6][7] Other reported adverse events include musculoskeletal pain, decreased neutrophil and platelet counts, and elevations in liver enzymes (AST and ALT).[8][9][10]

Q3: Are there any specific safety signals to monitor when using this compound in combination with CDK4/6 inhibitors like abemaciclib?

When this compound is combined with the CDK4/6 inhibitor abemaciclib, the toxicity profile is generally consistent with the known side effects of each agent.[11][12] Researchers should be vigilant for increased rates of diarrhea, nausea, and neutropenia.[11][13] No new, unexpected safety signals have been reported in combination studies to date.[7]

Q4: What is the recommended starting point for preclinical toxicity assessment of this compound in combination with a novel agent?

A tiered approach is recommended. Begin with in vitro cytotoxicity assays on relevant cancer cell lines and normal cells to identify potential synergistic toxicity. Follow up with more complex in vitro models, such as 3D organoids, to better mimic physiological conditions. Finally, proceed to in vivo studies in relevant animal models to assess systemic toxicity and establish a therapeutic window.

Troubleshooting Guides

In Vitro Assay Troubleshooting

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Compound precipitation or instability in culture medium.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compounds. Assess the stability of the compounds in the culture medium over the course of the experiment. Consider using a different solvent or a lower, more soluble concentration.

Issue 2: Difficulty in maintaining healthy intestinal organoid cultures for toxicity testing.

  • Possible Cause: Contamination (bacterial, fungal, or mycoplasma).

    • Solution: Maintain strict aseptic technique.[14] Regularly test for mycoplasma contamination.[15] If contamination is suspected, discard the culture and start with a fresh batch. Ensure all media and reagents are sterile. Some protocols suggest extensive washing of isolated intestinal crypts with antibiotics.[13][16]

  • Possible Cause: Suboptimal Matrigel domes.

    • Solution: Ensure Matrigel is kept on ice to prevent premature polymerization. Dispense the Matrigel-organoid suspension into the center of the well to form a dome. Allow the domes to solidify at 37°C before adding culture medium.[17]

  • Possible Cause: Poor organoid viability or growth.

    • Solution: Passage organoids before the lumen becomes dark with dead cells.[16] Use appropriate growth factors and media supplements as recommended in the culture protocol.[4]

In Vivo Study Troubleshooting

Issue 1: Significant body weight loss in animal models.

  • Possible Cause: Excessive toxicity of the drug combination at the tested doses.

    • Solution: Perform a dose-range-finding study for the combination to identify a maximum tolerated dose (MTD). Consider reducing the dose of one or both agents.

  • Possible Cause: Dehydration due to diarrhea.

    • Solution: Provide supportive care, such as subcutaneous fluid administration, to prevent dehydration. Monitor animal welfare closely and consider humane endpoints if severe dehydration occurs.

  • Possible Cause: Reduced food and water intake due to nausea.

    • Solution: Monitor food and water consumption daily. Provide palatable, moist food to encourage eating. If severe anorexia is observed, consider dose reduction or supportive care.

Issue 2: Difficulty in assessing nausea and emesis in rodent models.

  • Possible Cause: Rodents (mice and rats) lack a vomiting reflex.

    • Solution: Use alternative animal models that are capable of emesis, such as ferrets or shrews.[18][19] In rodents, nausea can be indirectly assessed by observing changes in food consumption, pica behavior (consumption of non-nutritive substances), and conditioned taste aversion.

Quantitative Data Summary

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of Imlunestrant Monotherapy (EMBER-3 Trial)

Adverse EventAny Grade (%)Grade ≥3 (%)
Fatigue23<2
Diarrhea21<2
Nausea17<1
Arthralgia14<1
AST Increased13<2
Back Pain11<1
ALT Increased102
Anemia102
Constipation10<1

Data adapted from the EMBER-3 trial.[13][20]

Table 2: Common TEAEs of Imlunestrant in Combination with Abemaciclib (EMBER-3 Trial)

Adverse EventAny Grade (%)Grade ≥3 (%)
Diarrhea868
Nausea492
Neutropenia4820
Anemia44Not Reported

Data adapted from the EMBER-3 trial.[11][13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Gastrointestinal Toxicity using Caco-2 Cell Monolayers

Objective: To evaluate the potential of this compound, alone or in combination, to disrupt intestinal barrier integrity.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[2][21]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for the assay.[22]

  • Compound Treatment: Add this compound and the combination drug, at various concentrations, to the apical side of the transwell inserts. Include appropriate vehicle controls.

  • TEER Measurement: Measure TEER at multiple time points (e.g., 2, 4, 8, 24, and 48 hours) post-treatment. A significant decrease in TEER indicates disruption of the intestinal barrier.

  • Permeability Assessment: At the end of the treatment period, add a fluorescent marker (e.g., Lucifer Yellow) to the apical side. After incubation, measure the fluorescence in the basolateral chamber. An increase in fluorescence compared to the control indicates increased permeability.

  • Data Analysis: Calculate the percentage change in TEER relative to the vehicle control. Determine the apparent permeability coefficient (Papp) for the fluorescent marker.

Protocol 2: In Vivo Assessment of Emesis in Ferrets

Objective: To evaluate the emetic potential of this compound in combination with another therapeutic agent.

Methodology:

  • Animal Model: Use adult male ferrets, as they are a well-established model for emesis research due to their robust vomiting reflex.[19][23]

  • Acclimatization: Acclimate the animals to the experimental conditions for at least one week before the study.

  • Dosing: Administer this compound and the combination drug via the intended clinical route (e.g., oral gavage). Include vehicle control and positive control (e.g., cisplatin) groups.

  • Observation: Continuously observe the animals for a defined period (e.g., 4-6 hours) after dosing. Record the latency to the first emetic event, the number of retches, and the number of vomits.

  • Supportive Care: Provide supportive care as needed to ensure animal welfare.

  • Data Analysis: Compare the emetic responses between the treatment groups and the control groups. Statistical analysis can be performed using appropriate methods (e.g., ANOVA, Kruskal-Wallis test).

Visualizations

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Estrogen->ER ER_HSP90 ER-HSP90 Complex ER->ER_HSP90 ER_dimer ER Dimer ER->ER_dimer Dimerization Degradation Proteasomal Degradation ER->Degradation Imlunestrant-induced HSP90 HSP90 HSP90->ER_HSP90 ER_HSP90->ER Dissociation Imlunestrant (S)-Imlunestrant tosylate Imlunestrant->ER ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: Mechanism of Action of this compound.

Combination_Toxicity_Workflow Start Start: Hypothesis of Combination Benefit In_Vitro In Vitro Toxicity Screening (Cell lines: Cancer & Normal) Start->In_Vitro In_Vitro_3D Advanced In Vitro Models (e.g., Intestinal Organoids) In_Vitro->In_Vitro_3D Promising results Data_Analysis Data Analysis & Risk Assessment In_Vitro->Data_Analysis Early toxicity signal In_Vivo_MTD In Vivo Dose-Range Finding (Maximum Tolerated Dose) In_Vitro_3D->In_Vivo_MTD Favorable profile In_Vitro_3D->Data_Analysis Toxicity identified In_Vivo_Tox Definitive In Vivo Toxicity Study In_Vivo_MTD->In_Vivo_Tox In_Vivo_Tox->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: Preclinical workflow for assessing combination toxicity.

PI3K_CDK46_ER_Crosstalk RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CyclinD Cyclin D PI3K->CyclinD Activates mTOR mTOR AKT->mTOR AKT->CyclinD Activates Proliferation Cell Cycle Progression & Proliferation mTOR->Proliferation Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases E2F->Proliferation Drives Transcription

Caption: Crosstalk between ER, PI3K/AKT/mTOR, and CDK4/6 pathways.

References

Validation & Comparative

A Comparative Analysis of (S)-Imlunestrant Tosylate and Tamoxifen in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two prominent agents, the established selective estrogen receptor modulator (SERM) tamoxifen (B1202) and the newer selective estrogen receptor degrader (SERD) (S)-Imlunestrant tosylate, offer distinct mechanisms of action and clinical profiles. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Approaches

Tamoxifen and this compound both target the estrogen receptor, a key driver of growth in ER+ breast cancer. However, their downstream effects on the receptor differ significantly.

Tamoxifen , a SERM, acts as a competitive inhibitor of estrogen binding to the estrogen receptor.[1][2][3] Its structure allows it to bind to the receptor, but it induces a conformational change that is different from that caused by estrogen.[4] This tamoxifen-receptor complex can still bind to DNA, but it alters the expression of estrogen-dependent genes, leading to a blockage of the proliferative signals in breast cancer cells.[4] It's important to note that tamoxifen's activity is tissue-specific; it has anti-estrogenic effects in breast tissue but can have estrogenic effects in other tissues like the endometrium and bone.[3][4] Tamoxifen itself is a prodrug, metabolized by cytochrome P450 enzymes, particularly CYP2D6, into its more active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen, which have a much higher affinity for the estrogen receptor.[4]

This compound , on the other hand, is an oral SERD.[5][6] Unlike tamoxifen, which primarily blocks the receptor's activity, imlunestrant (B12423040) binds to the estrogen receptor and induces its degradation.[6][7] This leads to a reduction in the total number of estrogen receptors within the cancer cells, thereby more completely shutting down the ER signaling pathway.[6] This mechanism is particularly relevant in the context of resistance, as it can also target and promote the degradation of mutant forms of the estrogen receptor, such as those with ESR1 mutations, which can arise after treatment with other endocrine therapies.[8][9]

Mechanism of Action cluster_tamoxifen Tamoxifen (SERM) cluster_imlunestrant This compound (SERD) Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds to Tamoxifen-ER Complex Tamoxifen-ER Complex (Altered Conformation) ER->Tamoxifen-ER Complex Gene Transcription Altered Gene Transcription Tamoxifen-ER Complex->Gene Transcription Cell Growth Inhibition Inhibition of Cell Growth Gene Transcription->Cell Growth Inhibition Imlunestrant Imlunestrant ER_I Estrogen Receptor (ER) Imlunestrant->ER_I Binds to Imlunestrant-ER Complex Imlunestrant-ER Complex ER_I->Imlunestrant-ER Complex ER Degradation ER Degradation (Proteasome) Imlunestrant-ER Complex->ER Degradation Reduced ER Signaling Reduced ER Signaling ER Degradation->Reduced ER Signaling Cell Growth Inhibition_I Inhibition of Cell Growth Reduced ER Signaling->Cell Growth Inhibition_I

Caption: Comparative mechanism of action of Tamoxifen and this compound.

Clinical Efficacy: Insights from the EMBER-3 Trial

Direct head-to-head clinical trial data comparing this compound specifically with tamoxifen is limited. However, the Phase 3 EMBER-3 trial provides crucial data on the efficacy of imlunestrant compared to standard of care (SOC) endocrine therapy in patients with ER+, HER2- advanced breast cancer who had progressed on at least one line of endocrine therapy.[9][10] The SOC arm included the investigator's choice of fulvestrant (B1683766) or an aromatase inhibitor, providing a relevant benchmark for evaluating imlunestrant's performance. The ongoing EMBER-4 study is directly comparing imlunestrant to standard adjuvant endocrine therapies, which include tamoxifen, in early breast cancer, and its results are eagerly awaited.[11]

EMBER-3 Trial: Key Efficacy Data

The EMBER-3 trial evaluated imlunestrant as a monotherapy and in combination with abemaciclib.[9][12] For the purpose of this comparison, we will focus on the monotherapy arm versus the standard endocrine therapy arm. A key finding was the significant improvement in progression-free survival (PFS) for patients with ESR1 mutations treated with imlunestrant.[12]

Efficacy EndpointThis compoundStandard Endocrine TherapyHazard Ratio (95% CI)p-value
Median PFS (ESR1-mutated population) 5.5 months3.8 months0.62 (0.46-0.82)<0.001
Median PFS (Overall population) 5.6 months5.5 months0.87 (0.72-1.04)0.12
Objective Response Rate (ESR1-mutated) 14%8%--
Objective Response Rate (Overall population) 12%8%--

Data from the EMBER-3 Trial as reported in various sources.[12][13]

These results highlight the particular efficacy of imlunestrant in patients with acquired ESR1 mutations, a common mechanism of resistance to aromatase inhibitors.[12] In the overall population, the difference in median PFS was not statistically significant.[13]

Experimental Protocol: The EMBER-3 Trial

The EMBER-3 study was a randomized, open-label, Phase 3 clinical trial.[10]

  • Patient Population: The trial enrolled 874 patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer who had previously been treated with an aromatase inhibitor.[10][14]

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive one of the following:

    • This compound monotherapy

    • Investigator's choice of standard endocrine therapy (fulvestrant or exemestane)

    • An investigational combination of imlunestrant and abemaciclib[10][12]

  • Stratification: Randomization was stratified by prior use of a CDK4/6 inhibitor, the presence of visceral metastases, and geographic region.[10]

  • Primary Endpoints: The primary endpoints were investigator-assessed progression-free survival (PFS) for imlunestrant versus standard endocrine therapy in patients with ESR1 mutations, and in the overall patient population.[12][15]

  • ESR1 Mutation Status: The ESR1 mutational status was determined by analyzing circulating tumor DNA (ctDNA) from blood samples using the Guardant360 CDx assay.[10]

EMBER_3_Trial_Workflow Patient_Population Patient Population (ER+, HER2- Advanced Breast Cancer, Prior AI Therapy) Randomization Randomization (1:1:1) Patient_Population->Randomization Imlunestrant_Arm Arm A: This compound Randomization->Imlunestrant_Arm SOC_Arm Arm B: Standard Endocrine Therapy (Fulvestrant or Exemestane) Randomization->SOC_Arm Combo_Arm Arm C: Imlunestrant + Abemaciclib Randomization->Combo_Arm PFS_Analysis Primary Endpoint Analysis: Progression-Free Survival (PFS) Imlunestrant_Arm->PFS_Analysis SOC_Arm->PFS_Analysis

References

A Comparative Analysis of (S)-Imlunestrant Tosylate and Other Oral SERDs in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved efficacy and convenience over the intramuscular SERD fulvestrant (B1683766). This guide provides a detailed comparison of the efficacy of (S)-Imlunestrant tosylate (imlunestrant; LY3484356) against other prominent oral SERDs: elacestrant, giredestrant, and camizestrant (B1654347). The comparison is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Preclinical Efficacy: A Head-to-Head Comparison

Oral SERDs are designed to bind to the estrogen receptor (ERα), inducing its degradation and thereby blocking downstream signaling pathways that drive tumor growth. Preclinical studies are crucial for establishing the initial potency and mechanism of action of these drugs. The following tables summarize key preclinical parameters for imlunestrant (B12423040) and its comparators.

Table 1: In Vitro Estrogen Receptor α Degradation and Antiproliferative Activity

CompoundCell LineERα Degradation IC50 (nM)Antiproliferation IC50 (nM)ESR1 Mutation Status
This compound MCF-73.0[1]3[1]Wild-Type
Y537N Mutant Cells9.6[1]17[1]Y537N
Giredestrant MCF-7-0.05[2]Wild-Type
Camizestrant MCF-7Equivalent to fulvestrant[3]Equivalent to fulvestrant[3]Wild-Type & Y537S
Elacestrant ER+ Breast Cancer CellsDose-dependent ER degradation[4]-Wild-Type & Mutant

Note: Direct comparative studies with all compounds in the same assays are limited. Data is compiled from various sources and methodologies may differ.

Table 2: Estrogen Receptor Binding Affinity

CompoundERα Binding Affinity (Ki, nM)ESR1 Mutation Status
This compound 0.64[1]Wild-Type
2.8[1]Y537S Mutant

Clinical Efficacy: Insights from Clinical Trials

The clinical development of oral SERDs has yielded promising results, with some agents already securing regulatory approval. The following table summarizes key findings from major clinical trials.

Table 3: Summary of Key Clinical Trial Results for Oral SERDs

DrugTrial NamePhaseKey Patient PopulationPrimary EndpointResults
This compound EMBER-3[5][6][7][8]IIIER+, HER2-, ESR1-mutated advanced/metastatic breast cancer, post-endocrine therapyProgression-Free Survival (PFS)Median PFS of 5.5 months vs 3.8 months for standard of care (HR=0.62)[6][7]. Reduced risk of progression or death by 38%[5][6].
Elacestrant EMERALD[3][9][10]IIIER+, HER2-, ESR1-mutated advanced or metastatic breast cancer, post-CDK4/6i and endocrine therapyProgression-Free Survival (PFS)Median PFS of 3.8 months vs 1.9 months for standard of care (fulvestrant or AI) in ESR1-mutated patients (HR=0.55)[3][9].
Giredestrant lidERA[1][11][12]IIIER+, HER2- early-stage breast cancer (adjuvant setting)Invasive Disease-Free Survival (iDFS)Statistically significant and clinically meaningful improvement in iDFS compared to standard-of-care endocrine monotherapy[1][11][12].
acelERA BC[12]IIER+, HER2- advanced breast cancer (2nd/3rd line)Progression-Free Survival (PFS)Did not reach statistical significance for the primary endpoint of INV-PFS (HR=0.81)[13].
Camizestrant SERENA-2[4][14][15]IIPreviously treated postmenopausal women with advanced breast cancerProgression-Free Survival (PFS)Statistically significant and clinically meaningful improvement in PFS vs fulvestrant at both 75mg and 150mg doses[4][14].
SERENA-6[2]IIIHR+, HER2- advanced breast cancer with emergent ESR1 mutation (1st line)Progression-Free Survival (PFS)Reduced the risk of disease progression or death by 56% in patients with an emergent ESR1 tumor mutation[2].

Mechanism of Action: The SERD Signaling Pathway

Oral SERDs exert their anticancer effects by binding to the estrogen receptor α (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action, involving both competitive antagonism of the estrogen binding site and elimination of the receptor protein, effectively shuts down ER-mediated signaling.

SERD_Mechanism_of_Action cluster_cell Tumor Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Oral_SERD Oral SERD ((S)-Imlunestrant, etc.) Oral_SERD->ER Binds & Induces Conformational Change Degradation ERα Degradation Oral_SERD->Degradation ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Ubiquitin Ubiquitin ER->Ubiquitin Ubiquitination ERE Estrogen Response Element (DNA) ER_Estrogen->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Proteasome Proteasome Ubiquitin->Proteasome Targets for Proteasome->Degradation Degradation->Proliferation Inhibits Western_Blot_Workflow start ER+ Cell Culture (e.g., MCF-7) treatment Treat with Oral SERD (or Vehicle Control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-ERα & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Oral SERD start->treatment incubation Incubate for ~72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate for Formazan Formation mtt_add->formazan_inc solubilize Add Solubilization Solution formazan_inc->solubilize read Measure Absorbance (~570 nm) solubilize->read analysis Calculate % Viability & Determine IC50 read->analysis Binding_Assay_Workflow start Prepare ER Source (e.g., Rat Uterine Cytosol) incubation Incubate ER with [3H]-Estradiol & Increasing [Oral SERD] start->incubation separation Separate Bound from Free [3H]-Estradiol incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Plot Binding Curve & Determine IC50/Ki quantification->analysis Comparative_Logic cluster_serds Oral SERD Development unmet_need Unmet Need in ER+ Breast Cancer: - Endocrine Resistance - ESR1 Mutations - Inconvenience of Fulvestrant imlunestrant (S)-Imlunestrant tosylate unmet_need->imlunestrant elacestrant Elacestrant unmet_need->elacestrant giredestrant Giredestrant unmet_need->giredestrant camizestrant Camizestrant unmet_need->camizestrant preclinical Preclinical Efficacy: - ER Degradation - Antiproliferation - Binding Affinity imlunestrant->preclinical elacestrant->preclinical giredestrant->preclinical camizestrant->preclinical clinical Clinical Efficacy: - PFS/iDFS Improvement - Activity in ESR1 Mutants - Safety Profile preclinical->clinical approval Regulatory Approval & Clinical Use clinical->approval

References

A Comparative Guide: (S)-Imlunestrant Tosylate in Combination with CDK4/6 Inhibitors Versus Monotherapy for ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Imlunestrant tosylate (imlunestrant) as a monotherapy and in combination with CDK4/6 inhibitors for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. The information is supported by experimental data from pivotal clinical trials to aid in research and development decisions.

Mechanism of Action: A Dual Approach to Combatting Endocrine Resistance

(S)-Imlunestrant is a next-generation oral selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] CDK4/6 inhibitors, such as abemaciclib (B560072), work by inhibiting cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle.[3][4] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and preventing cancer cell proliferation.[3][4]

The combination of a SERD and a CDK4/6 inhibitor offers a dual-pronged attack on ER+ breast cancer. By targeting both the ER signaling pathway and the cell cycle machinery, this combination has the potential to overcome endocrine resistance, a common challenge in the treatment of this disease.

Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cell Cycle Regulation ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Estrogen Estrogen Estrogen->ER Activates Imlunestrant (B12423040) (S)-Imlunestrant Imlunestrant->ER Binds & Degrades CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib) CDK46_Inhibitor->CyclinD_CDK46 Inhibits

Figure 1: Simplified signaling pathway of (S)-Imlunestrant and CDK4/6 inhibitors.

Clinical Efficacy: Head-to-Head Comparison

The pivotal Phase 3 EMBER-3 clinical trial evaluated the efficacy of imlunestrant monotherapy and its combination with the CDK4/6 inhibitor abemaciclib in patients with ER+, HER2- advanced breast cancer that had progressed on prior endocrine therapy.

Progression-Free Survival (PFS)

The combination of imlunestrant and abemaciclib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to imlunestrant monotherapy.[5][6] In the overall population of the EMBER-3 trial, the combination therapy reduced the risk of disease progression or death by 43% compared to imlunestrant alone.[6]

For patients with an ESR1 mutation, a common mechanism of acquired resistance to endocrine therapy, imlunestrant monotherapy showed a significant PFS benefit over standard of care endocrine therapy.[5]

Treatment ArmPatient PopulationMedian PFS (months)Hazard Ratio (95% CI)p-valueCitation
Imlunestrant + Abemaciclib Overall Population9.40.57 (0.44-0.73)<0.001[2][7]
Imlunestrant Monotherapy Overall Population5.5--[2][7]
Imlunestrant Monotherapy ESR1-mutated5.50.62 (0.46-0.82)<0.001[2][5]
Standard Endocrine Therapy ESR1-mutated3.8--[2][5]
Subgroup Analysis in CDK4/6i-Pretreated Patients

A key subgroup analysis of the EMBER-3 trial focused on patients who had previously received a CDK4/6 inhibitor. In this heavily pre-treated population, the combination of imlunestrant and abemaciclib continued to show a substantial PFS benefit over imlunestrant monotherapy.[1][8]

Treatment ArmPatient PopulationMedian PFS (months)Hazard Ratio (95% CI)Citation
Imlunestrant + Abemaciclib CDK4/6i-Pretreated9.10.51 (0.38-0.68)[1][8]
Imlunestrant Monotherapy CDK4/6i-Pretreated3.7-[1][8]
Objective Response Rate (ORR)

The combination of imlunestrant and abemaciclib also led to a higher objective response rate (ORR) compared to imlunestrant monotherapy.

Treatment ArmObjective Response Rate (ORR)Citation
Imlunestrant + Abemaciclib 27%[5]
Imlunestrant Monotherapy 12%[5]

Safety and Tolerability Profile

The safety profile of imlunestrant, both as a monotherapy and in combination with abemaciclib, has been evaluated in clinical trials. The combination therapy's safety profile was generally consistent with the known profiles of each individual drug.[9]

Adverse Event (Any Grade)Imlunestrant MonotherapyImlunestrant + AbemaciclibStandard Endocrine TherapyCitation
Fatigue 23%-13%[2][9]
Diarrhea 21%86%12%[2][9][10]
Nausea 17%49%13%[2][9][10]
Neutropenia -48%-[9][10]
Anemia -44%-[10]

Grade 3 or higher treatment-emergent adverse events were more frequent in the combination arm, largely driven by the known side effects of abemaciclib, such as neutropenia and diarrhea.[9] The discontinuation rate due to adverse events for the combination therapy was reported to be low at 6.3%.[10]

Experimental Protocols: The EMBER-3 Trial

The data presented in this guide are primarily from the EMBER-3 (NCT04975308) trial, a Phase 3, randomized, open-label study.[11][12]

EMBER3_Trial_Workflow cluster_arms Treatment Arms Patient_Population Patients with ER+/HER2- Advanced Breast Cancer (Progressed on Aromatase Inhibitor +/- CDK4/6i) Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A Imlunestrant Monotherapy Randomization->Arm_A Arm_B Standard of Care Endocrine Therapy (Fulvestrant or Exemestane) Randomization->Arm_B Arm_C Imlunestrant + Abemaciclib Randomization->Arm_C Endpoint_Analysis Primary & Secondary Endpoint Analysis (PFS, OS, ORR, Safety) Arm_A->Endpoint_Analysis Arm_B->Endpoint_Analysis Arm_C->Endpoint_Analysis

Figure 2: High-level workflow of the EMBER-3 clinical trial.

  • Patient Population: The study enrolled patients with ER+, HER2- locally advanced or metastatic breast cancer whose disease had recurred or progressed during or after treatment with an aromatase inhibitor, with or without a CDK4/6 inhibitor.[11]

  • Randomization: A total of 874 patients were randomized in a 1:1:1 ratio to one of three treatment arms.[1][12]

  • Treatment Arms: [11]

    • Imlunestrant monotherapy

    • Investigator's choice of standard of care endocrine therapy (fulvestrant or exemestane)

    • Imlunestrant in combination with abemaciclib

  • Primary Endpoints: The primary endpoints included investigator-assessed PFS for imlunestrant versus standard endocrine therapy in patients with ESR1 mutations and in the overall population, and PFS for the combination of imlunestrant and abemaciclib versus imlunestrant alone in the overall population.[11]

  • Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[11]

Conclusion

The combination of this compound with a CDK4/6 inhibitor, specifically abemaciclib, has demonstrated superior efficacy in terms of progression-free survival and objective response rate compared to imlunestrant monotherapy in patients with ER+, HER2- advanced breast cancer, including those who have been previously treated with a CDK4/6 inhibitor. While the combination therapy is associated with a higher incidence of certain adverse events, the safety profile is considered manageable and consistent with the individual components.

Imlunestrant monotherapy has also shown clinical benefit, particularly in patients with ESR1-mutated tumors, offering a potential targeted oral therapy for this patient population. The all-oral regimen of both the monotherapy and the combination therapy provides a convenient administration route for patients.

These findings suggest that the combination of a next-generation SERD like imlunestrant with a CDK4/6 inhibitor represents a promising therapeutic strategy for patients with ER+, HER2- advanced breast cancer, addressing the challenge of endocrine resistance and offering a new treatment option in the evolving landscape of breast cancer therapy. Further research and mature overall survival data will continue to define the optimal use of these agents.

References

A Comparative Analysis of (S)-Imlunestrant Tosylate Efficacy in ESR1 Mutated Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of (S)-Imlunestrant tosylate with other selective estrogen receptor degraders (SERDs), namely fulvestrant (B1683766) and elacestrant (B1663853), in preclinical models of estrogen receptor 1 (ESR1) mutated breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of endocrine therapies.

This compound is an orally bioavailable SERD designed to overcome resistance to traditional endocrine therapies, a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer, often driven by acquired mutations in the ESR1 gene. This guide summarizes key experimental data on its performance against both wild-type and mutated ESR1 cell lines and provides an overview of the methodologies used in these assessments.

Comparative Efficacy in ESR1 Mutated Cell Lines

This compound has demonstrated potent anti-proliferative activity and robust estrogen receptor (ER) degradation in various breast cancer cell lines, including those harboring common ESR1 mutations such as Y537S and D538G. The following tables summarize the available quantitative data, comparing its performance with fulvestrant and elacestrant.

Table 1: Comparative Anti-Proliferative Activity (IC50/GI50 in nM)

Cell LineESR1 MutationThis compoundFulvestrantElacestrant
MCF-7 Wild-Type5.2[1][2]19[1][2]~5 (GI50)
Y537S-Higher than WT[3]-
Y537C--5 (GI50)[4]
T47D Wild-Type0.34[1][2]2.2[1][2]-
Y537S-Higher than WT[3]-
SUM44-LTED Y537S--100 (GI50)[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Lower values indicate higher potency. Data for elacestrant in MCF-7 and T47D with specific ESR1 mutations for direct comparison is limited in the reviewed literature.

Table 2: Estrogen Receptor (ERα) Degradation

DrugCell Line & ESR1 MutationERα Degradation
This compound MCF-7 (Y537S)Superior to fulvestrant[1]
Fulvestrant MCF-7 (D538G)~73.5% after 72h
Elacestrant MCF-7 (Wild-Type)Similar to fulvestrant

Note: The data indicates that this compound is a potent degrader of mutant ERα, outperforming fulvestrant in a head-to-head comparison in a Y537S mutant cell line.

Signaling Pathway and Mechanism of Action

This compound, like other SERDs, functions by directly binding to the estrogen receptor. This binding not only antagonizes the receptor, preventing its activation by estrogen, but also induces a conformational change that marks the receptor for proteasomal degradation. This dual mechanism effectively ablates ER signaling, which is a key driver of proliferation in ER+ breast cancer. In the context of ESR1 mutations, which can lead to ligand-independent receptor activation, the ability of SERDs to degrade the receptor is crucial for overcoming resistance.

SERD_Mechanism Mechanism of Action of this compound cluster_cell Cancer Cell Imlunestrant Imlunestrant ER_alpha_mut Mutant ERα Imlunestrant->ER_alpha_mut Binds to Proteasome Proteasome ER_alpha_mut->Proteasome Targeted for Degradation ER_Degradation ERα Degradation Proteasome->ER_Degradation Transcription_Inhibition Inhibition of Gene Transcription ER_Degradation->Transcription_Inhibition Cell_Growth_Inhibition Inhibition of Cell Proliferation Transcription_Inhibition->Cell_Growth_Inhibition

Mechanism of this compound.

Experimental Protocols

The data presented in this guide are based on standard preclinical assays. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay is used to determine the anti-proliferative activity of the compounds.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D with wild-type or specific ESR1 mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, fulvestrant, elacestrant) or vehicle control (DMSO).

  • Incubation: Plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of the compounds to induce the degradation of the estrogen receptor alpha protein.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the ERα band is quantified using densitometry and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow Western Blot Workflow for ERα Degradation Cell_Treatment 1. Cell Treatment with SERDs Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting with Anti-ERα Antibody Transfer->Immunoblotting Detection 6. Chemiluminescent Detection Immunoblotting->Detection Quantification 7. Densitometry and Quantification Detection->Quantification

Workflow for ERα Degradation Assay.

Conclusion

The available preclinical data suggests that this compound is a potent oral SERD with significant activity against ESR1 wild-type and, importantly, mutant breast cancer cell lines. Its superior ability to degrade mutant ERα compared to fulvestrant highlights its potential as a valuable therapeutic option for patients who have developed resistance to aromatase inhibitors. Further comparative studies, particularly with elacestrant in a broader range of ESR1 mutated cell lines, will be crucial to fully delineate the relative efficacy of these next-generation endocrine therapies.

References

A Head-to-Head Comparison of Novel Oral SERDs: (S)-Imlunestrant Tosylate and Elacestrant in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent oral Selective Estrogen Receptor Degraders (SERDs), (S)-Imlunestrant tosylate and elacestrant (B1663853). This analysis is based on publicly available preclinical and clinical data.

This compound (formerly LY3484356) and elacestrant are next-generation oral SERDs developed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. Both compounds are designed to be potent antagonists and degraders of the estrogen receptor alpha (ERα), including mutant forms that drive resistance. This guide summarizes their pharmacological profiles, preclinical efficacy, and pivotal clinical trial data to facilitate a comprehensive comparison.

Chemical and Pharmacological Profile

Both molecules are orally bioavailable small molecules that act as pure ERα antagonists, leading to the degradation of the receptor.[1]

FeatureThis compoundElacestrant
Chemical Structure (5R)-5-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol 4-methylbenzenesulfonate(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
Mechanism of Action Oral Selective Estrogen Receptor Degrader (SERD) with pure antagonistic properties.[1]Oral Selective Estrogen Receptor Degrader (SERD).
Binding Affinity (Ki) 0.64 nM (WT ERα), 2.8 nM (Y537S mutant ERα)[1]Not explicitly quantified in the provided search results.
ER Degradation (IC50) 3.0 nM (WT ERα), 9.6 nM (Y537S mutant ERα)[1]Not explicitly quantified in the provided search results.
Brain Penetrance Yes, demonstrated in preclinical models.[2][3]Not explicitly stated in the provided search results.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent degradation of both wild-type (WT) and Y537N mutant ERα in breast cancer cell lines.[1] It effectively inhibits ERα-mediated transcription with IC50 values of 3 nM for WT and 17 nM for Y537N mutant ERα.[1] In a panel of 12 ER+ breast cancer cell lines, 11 showed sensitivity to imlunestrant (B12423040) with IC50 values below 100 nM, while ER- cell lines were insensitive.[1] Combination studies with CDK4/6 inhibitors (abemaciclib), PI3K inhibitors (alpelisib), and mTOR inhibitors (everolimus) have shown synergistic or additive inhibition of cell proliferation.[2]

Elacestrant has also been shown to induce ER degradation and inhibit ER-mediated signaling and the growth of ER+ breast cancer cell lines.

In Vivo Studies

In xenograft models using ER+ breast cancer cell lines (MCF-7, T47D, and ZR-75-1) and patient-derived xenograft (PDX) models with ESR1 mutations, this compound demonstrated significant tumor growth inhibition and tumor regression.[4] Pharmacokinetic modeling showed sustained ER target inhibition, with over 75% inhibition of progesterone (B1679170) receptor (PGR) transcription for up to 96 hours after the last dose in both WT and mutant ERα MCF-7 xenograft tumors.[4] In an intracranial tumor model, imlunestrant prolonged survival compared to vehicle and other SERDs.[2]

Preclinical studies with elacestrant in multiple ER+ breast cancer PDX models, including those with ESR1 mutations, also showed significant antitumor activity as a single agent and in combination with palbociclib (B1678290) or everolimus.

Clinical Trial Data

A direct head-to-head clinical trial comparing this compound and elacestrant has not been conducted. The following comparison is based on data from their respective pivotal Phase 3 trials: EMBER-3 for imlunestrant and EMERALD for elacestrant.

Pivotal Clinical Trial Comparison
FeatureEMBER-3 (this compound)EMERALD (Elacestrant)
Patient Population ER+, HER2- advanced breast cancer, progressed on prior aromatase inhibitor +/- CDK4/6 inhibitor.[5]ER+, HER2- advanced or metastatic breast cancer, progressed on 1-2 lines of endocrine therapy, including a CDK4/6 inhibitor.
Treatment Arms 1:1:1 randomization to: - Imlunestrant - Investigator's choice of endocrine therapy (fulvestrant or exemestane) - Imlunestrant + Abemaciclib[5]1:1 randomization to: - Elacestrant - Standard of care endocrine therapy (fulvestrant or an aromatase inhibitor).
Primary Endpoint Progression-Free Survival (PFS) in patients with ESR1 mutation and in all patients.[6]Progression-Free Survival (PFS) in patients with ESR1 mutation and in all patients.
Efficacy Results in ESR1-Mutated Population
OutcomeEMBER-3 (this compound)EMERALD (Elacestrant)
Median PFS 5.5 monthsNot explicitly stated in the provided search results.
Hazard Ratio (HR) vs. SoC 0.62 (95% CI: 0.46-0.82; p<0.001)Not explicitly stated in the provided search results.
Risk Reduction in Progression/Death 38%[5]Not explicitly stated in the provided search results.
Overall Response Rate (ORR) 14%Not explicitly stated in the provided search results.
Safety and Tolerability

The most common adverse events (≥10%) reported for this compound in the EMBER-3 trial included decreased hemoglobin, musculoskeletal pain, decreased calcium, decreased neutrophils, increased AST, fatigue, diarrhea, increased ALT, increased triglycerides, nausea, decreased platelets, constipation, increased cholesterol, and abdominal pain.

For elacestrant, the most common side effects include musculoskeletal pain, nausea, increased cholesterol, increased AST, increased triglycerides, fatigue, decreased hemoglobin, vomiting, increased ALT, decreased appetite, diarrhea, headache, constipation, abdominal pain, hot flush, and dyspepsia.

Experimental Protocols

Preclinical In Vivo Xenograft Model (Imlunestrant)
  • Cell Lines/Models: MCF-7, T47D, ZR-75-1 (ESR1 WT), and PDX models with ESR1 mutations.[4]

  • Animal Model: Immune-deficient mice.

  • Procedure: Tumor cells or fragments were implanted into the flank of the mice. When tumors reached a prespecified volume, mice were randomized into treatment groups.

  • Treatment: this compound was administered orally.

  • Endpoint: Tumor volume was measured at indicated time points to assess tumor growth inhibition and regression.

EMBER-3 Clinical Trial Protocol (Imlunestrant)
  • Study Design: A Phase 3, randomized, open-label, three-arm study.[5]

  • Inclusion Criteria: Patients with ER+, HER2- locally advanced or metastatic breast cancer who had progressed on a prior aromatase inhibitor, with or without a CDK4/6 inhibitor.

  • Randomization: Patients were randomized 1:1:1 to receive imlunestrant, investigator's choice of endocrine therapy (fulvestrant or exemestane), or imlunestrant plus abemaciclib. Stratification was based on prior CDK4/6 inhibitor use, presence of visceral metastases, and geographic region.[5]

  • Dosage: Imlunestrant was administered orally.

  • Primary Endpoints: Investigator-assessed Progression-Free Survival (PFS) in the ESR1-mutated population and the overall population.[6]

EMERALD Clinical Trial Protocol (Elacestrant)
  • Study Design: A Phase 3, randomized, open-label, active-controlled study.

  • Inclusion Criteria: Postmenopausal women and men with ER+, HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.

  • Randomization: Patients were randomized 1:1 to receive elacestrant or standard-of-care (SoC) endocrine therapy (investigator's choice of fulvestrant (B1683766) or an aromatase inhibitor). Stratification was based on ESR1 mutation status, prior fulvestrant treatment, and presence of visceral disease.

  • Dosage: Elacestrant was administered orally.

  • Primary Endpoints: Progression-Free Survival (PFS) as assessed by a blinded independent review committee in the ESR1-mutated population and the overall patient population.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Estrogen_ER Estrogen-ER Complex ER->Estrogen_ER Conformational Change SERD_ER SERD-ER Complex ER->SERD_ER Conformational Change Proliferation Cell Proliferation, Growth, Survival ER->Proliferation Inhibits Signaling HSP HSP90 HSP->ER ER_dimer ER Dimer Estrogen_ER->ER_dimer Dimerization & Nuclear Translocation SERD Oral SERD (Imlunestrant/ Elacestrant) SERD->ER Binds Proteasome Proteasome SERD_ER->Proteasome Targets for Degradation Proteasome->ER Degrades ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Transcription->Proliferation Leads to

Caption: Estrogen Receptor Signaling and SERD Mechanism of Action.

Clinical_Trial_Comparison cluster_ember3 EMBER-3 Trial (this compound) cluster_emerald EMERALD Trial (Elacestrant) E3_Population ER+, HER2- Advanced Breast Cancer (Progressed on AI +/- CDK4/6i) E3_Rand Randomization (1:1:1) E3_Population->E3_Rand E3_ArmA Imlunestrant E3_Rand->E3_ArmA E3_ArmB Investigator's Choice (Fulvestrant or Exemestane) E3_Rand->E3_ArmB E3_ArmC Imlunestrant + Abemaciclib E3_Rand->E3_ArmC E3_Endpoint Primary Endpoint: PFS (ESR1 mut & All Patients) E3_ArmA->E3_Endpoint E3_ArmB->E3_Endpoint E3_ArmC->E3_Endpoint EM_Population ER+, HER2- Advanced/Metastatic Breast Cancer (Progressed on 1-2 lines of ET incl. CDK4/6i) EM_Rand Randomization (1:1) EM_Population->EM_Rand EM_ArmA Elacestrant EM_Rand->EM_ArmA EM_ArmB Standard of Care (Fulvestrant or AI) EM_Rand->EM_ArmB EM_Endpoint Primary Endpoint: PFS (ESR1 mut & All Patients) EM_ArmA->EM_Endpoint EM_ArmB->EM_Endpoint

Caption: Comparison of EMBER-3 and EMERALD Trial Designs.

References

(S)-Imlunestrant Tosylate: Overcoming Resistance in Endocrine Therapy for ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate , an investigational oral selective estrogen receptor degrader (SERD), is demonstrating significant promise in overcoming resistance to existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of this compound against other endocrine agents, supported by preclinical and clinical data, with a focus on its activity in the context of acquired resistance, particularly that driven by ESR1 mutations.

Comparative Efficacy in Endocrine-Resistant Settings

This compound, also known as ARV-471 or vepdegestrant, has shown potent antitumor activity in preclinical models and clinical trials, especially in scenarios where other endocrine therapies have failed. A primary mechanism of resistance to aromatase inhibitors (AIs) and tamoxifen (B1202) is the acquisition of mutations in the estrogen receptor alpha gene (ESR1), which lead to ligand-independent receptor activation. This compound is designed to effectively degrade both wild-type and mutant ER proteins.

Preclinical Evidence

Preclinical studies have consistently demonstrated the superiority of this compound and similar next-generation SERDs over fulvestrant (B1683766), the current standard-of-care SERD. In patient-derived xenograft (PDX) models harboring the activating ESR1 Y537S mutation, imlunestrant (B12423040) led to tumor regression, outperforming fulvestrant.[1][2] Furthermore, vepdegestrant (ARV-471) induced more profound ER degradation (≥90%) and resulted in greater tumor growth inhibition (87%-123%) in MCF7 orthotopic xenograft models compared to fulvestrant (31%-80% TGI).[3] This enhanced degradation activity is crucial for overcoming resistance mediated by mutant ER.

Compound Model Key Findings Citation
(S)-ImlunestrantPDX with ESR1 Y537S mutationOutperformed fulvestrant, leading to tumor regression.[1][2]
Vepdegestrant (ARV-471)MCF7 orthotopic xenograftsAchieved ≥90% ER degradation and 87%-123% TGI vs. 31%-80% for fulvestrant.[3]
Vepdegestrant (ARV-471)ST941/HI (ESR1 Y537S) PDX modelInduced tumor regression.[3]
Clinical Trial Data

The clinical efficacy of this compound has been evaluated in several trials, most notably the EMBER and VERITAC studies. In the Phase 3 EMBER-3 trial, imlunestrant monotherapy significantly improved progression-free survival (PFS) compared to standard endocrine therapy in patients with ESR1-mutated ER+, HER2- advanced breast cancer who had progressed on a prior aromatase inhibitor.[4][5][6] Specifically, imlunestrant reduced the risk of disease progression or death by 38% in this patient population.[7]

Similarly, the Phase 3 VERITAC-2 trial showed that vepdegestrant (ARV-471) led to a statistically significant and clinically meaningful improvement in PFS compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast cancer that had progressed after CDK4/6 inhibitor and endocrine therapy.[8][9]

Trial Patient Population Comparison Key Outcome Citation
EMBER-3 (Phase 3)ER+, HER2- advanced breast cancer with ESR1 mutations, progressed on AIImlunestrant vs. Standard endocrine therapy38% reduction in risk of progression or death with imlunestrant.[7]
VERITAC-2 (Phase 3)ER+, HER2- advanced breast cancer with ESR1 mutations, progressed on CDK4/6i + ETVepdegestrant (ARV-471) vs. FulvestrantSignificant improvement in PFS with vepdegestrant.[8][9]
VERITAC (Phase 2)Heavily pretreated ER+/HER2- advanced breast cancerVepdegestrant (ARV-471) monotherapyClinical benefit rate of 38%, increasing to 51% in patients with ESR1 mutations.[10][11]

Signaling Pathways and Mechanisms of Action

Endocrine resistance is often mediated by the activation of alternative signaling pathways that can drive ER activity independently of estrogen. Key among these are the PI3K/AKT/mTOR and MAPK pathways. This compound, by degrading the ER protein, directly targets a central node in these resistance mechanisms.

ER_Signaling_and_Resistance cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and activates ERE Estrogen Response Element ER->ERE Binds to Proteasome Proteasomal Degradation ER->Proteasome Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates GF Growth Factors GFR Growth Factor Receptor GF->GFR Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway GFR->PI3K_AKT_mTOR MAPK MAPK Pathway GFR->MAPK PI3K_AKT_mTOR->ER Phosphorylates and activates (ligand-independent) MAPK->ER Phosphorylates and activates (ligand-independent) Imlunestrant (S)-Imlunestrant tosylate Imlunestrant->ER Binds and targets for

Figure 1: Simplified signaling pathway illustrating estrogen receptor (ER) activation and resistance mechanisms. This compound circumvents resistance by promoting ER degradation.

Experimental Protocols

The following are generalized methodologies based on common practices in preclinical breast cancer research for evaluating cross-resistance.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other endocrine therapies in both endocrine-sensitive and resistant breast cancer cell lines.

Methodology:

  • Cell Culture: Parental (e.g., MCF-7) and endocrine-resistant (e.g., tamoxifen-resistant, fulvestrant-resistant, or ESR1-mutant) cell lines are cultured in appropriate media.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, fulvestrant, tamoxifen, and an aromatase inhibitor (in an appropriate cell line).

  • Viability Assessment: After a defined incubation period (e.g., 5-7 days), cell viability is assessed using assays such as CellTiter-Glo® (Promega) or MTT.

  • Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis. A higher IC50 value in a resistant cell line compared to the parental line indicates resistance. The ability of this compound to maintain a low IC50 in resistant lines would indicate a lack of cross-resistance.

Western Blotting for ER Degradation

Objective: To quantify the degradation of ER protein following treatment with this compound or fulvestrant.

Methodology:

  • Cell Treatment: Breast cancer cells (wild-type and ESR1-mutant) are treated with the respective drugs for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against ERα and a loading control (e.g., β-actin).

  • Detection and Quantification: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the percentage of ER degradation relative to a vehicle control.

Experimental_Workflow cluster_invitro In Vitro Cross-Resistance Assessment Cell_Lines Parental and Endocrine- Resistant Cell Lines Treatment Treat with (S)-Imlunestrant, Fulvestrant, Tamoxifen, AI Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability_Assay Western_Blot Western Blot for ER Degradation Treatment->Western_Blot IC50 Calculate IC50 Values and Compare Viability_Assay->IC50 Quantify_ER Quantify ER Protein Levels Western_Blot->Quantify_ER

Figure 2: A generalized workflow for in vitro assessment of cross-resistance between endocrine therapies.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in tumors resistant to other endocrine therapies.

Methodology:

  • Tumor Implantation: Immunocompromised mice are implanted with endocrine-resistant breast cancer cells or patient-derived tumor fragments (PDX models), often with known ESR1 mutation status.

  • Treatment: Once tumors reach a specified size, mice are randomized to receive vehicle control, this compound, fulvestrant, or another comparator.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses are performed to compare the efficacy between treatment arms.

Conclusion

The available preclinical and clinical evidence strongly suggests that this compound is not cross-resistant with traditional endocrine therapies like aromatase inhibitors and tamoxifen, particularly in the context of ESR1 mutation-driven resistance. Its enhanced ability to degrade both wild-type and mutant ER protein allows it to overcome a key mechanism of failure for other endocrine agents. As such, this compound represents a promising next-generation therapeutic option for patients with ER+ advanced breast cancer that has progressed on prior endocrine-based treatments.

References

A Comparative Analysis of Gene Expression Changes Induced by (S)-Imlunestrant Tosylate in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate (LY3484356) is a next-generation oral selective estrogen receptor degrader (SERD) demonstrating significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases with acquired resistance to traditional endocrine therapies.[1][2][3] This guide provides a comparative analysis of the gene expression changes induced by imlunestrant (B12423040), contrasting its performance with the first-in-class SERD, fulvestrant (B1683766). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of imlunestrant's molecular impact.

Mechanism of Action: Targeting the Estrogen Receptor

Selective Estrogen Receptor Degraders (SERDs) function by binding to the estrogen receptor (ER), leading to a conformational change that marks the receptor for proteasomal degradation.[4][5] This dual action of antagonizing and degrading the ER effectively shuts down estrogen-dependent gene transcription and subsequent cancer cell proliferation.[4][5] Imlunestrant, as an oral SERD, offers a more convenient administration route compared to the intramuscular injections required for fulvestrant.[3][6] Preclinical studies have highlighted imlunestrant's potent ability to degrade both wild-type and mutant ER, including the clinically relevant Y537S ESR1 mutation, which confers resistance to other endocrine therapies.[1][2]

Comparative Gene Expression Analysis: Imlunestrant vs. Fulvestrant

Transcriptomic analysis from preclinical studies reveals that imlunestrant induces a more pronounced and distinct set of gene expression changes compared to fulvestrant, particularly in in vivo models.[1] While both drugs impact similar pathways related to estrogen response and cell cycle, imlunestrant demonstrates a greater number of significantly altered genes.[1]

Key Downregulated Estrogen-Responsive Genes

The primary therapeutic effect of SERDs is the downregulation of estrogen-responsive genes that drive tumor growth. Transcriptomic analysis of patient-derived xenograft (PDX) models harboring the Y537S ESR1 mutation showed that imlunestrant treatment leads to a robust downregulation of canonical ER target genes.

Gene SymbolDescriptionComparatorFinding
PGRProgesterone ReceptorFulvestrantImlunestrant demonstrated sustained inhibition of PR expression, a key marker of ER activity.[7]
GREB1Growth Regulation By Estrogen In Breast Cancer 1FulvestrantSignificantly downregulated by both treatments, with imlunestrant showing a strong effect.[1]
TFF1Trefoil Factor 1 (pS2)FulvestrantA classic estrogen-responsive gene, its expression is strongly suppressed by imlunestrant.[1]
CCND1Cyclin D1FulvestrantImlunestrant treatment leads to enhanced cell cycle arrest, partly through the downregulation of genes like CCND1.[1][2]
Differential Impact on Gene Clusters

RNA-sequencing data from in vivo models treated for 10 and 28 days revealed distinct gene clusters separating imlunestrant-treated tumors from those treated with fulvestrant and vehicle control.[1] This highlights a unique transcriptional impact of imlunestrant over time. Pathway analysis of these clusters confirmed that while both drugs downregulate estrogen response and cell cycle pathways, the magnitude and scope of these changes are greater with imlunestrant.[1]

Experimental Protocols

The following methodologies are based on preclinical studies comparing imlunestrant and fulvestrant.

Cell Culture and Drug Treatment
  • Cell Lines: MCF7 and T47D ER+ breast cancer cell lines, including those with doxycycline-inducible expression of the Y537S ESR1 mutation.[1]

  • Culture Conditions: Cells are maintained in standard culture medium supplemented with fetal bovine serum. For experiments assessing estrogen-dependent signaling, cells are often hormone-deprived for a period before treatment.

  • Drug Treatment: Cells are treated with varying concentrations of imlunestrant or fulvestrant. A typical concentration for in vitro assays is around 1 nM, where imlunestrant shows significant activity.[2] Treatment duration can range from 24 hours for protein degradation studies to several days for cell proliferation and gene expression analyses.[1][2]

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is extracted from cell pellets or tumor tissue using standard commercial kits.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a high-throughput platform (e.g., Illumina).

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to compare treatment groups (e.g., imlunestrant vs. vehicle, imlunestrant vs. fulvestrant).[8] Significance is typically determined by a false discovery rate (FDR) cutoff (e.g., FDR < 10%) and a log2 fold change threshold (e.g., |log2FC| ≥ 1).[8] Pathway analysis is then conducted on the lists of differentially expressed genes to identify enriched biological pathways.

Visualizing the Mechanism and Workflow

Signaling Pathway of SERDs

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Imlunestrant (S)-Imlunestrant Imlunestrant->ER Binds Imlunestrant->ER Blocks Binding ER_complex ER Complex ER->ER_complex Forms Proteasome Proteasome ER_complex->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER_complex->ERE Translocates & Binds ER_complex->ERE Inhibits Transcription Degradation ER Degradation Proteasome->Degradation Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., PGR, GREB1) ERE->Gene_Transcription Activates

Caption: Mechanism of action of (S)-Imlunestrant as a Selective Estrogen Receptor Degrader (SERD).

Experimental Workflow for Gene Expression Analysis

RNASeq_Workflow start ER+ Breast Cancer Model (Cell Lines or PDX) treatment Treatment Groups: - Vehicle - (S)-Imlunestrant - Fulvestrant start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis: - Alignment - Differential Expression - Pathway Analysis sequencing->data_analysis results Comparative Gene Expression Profiles data_analysis->results

Caption: A typical workflow for comparative transcriptomic analysis of SERD treatments.

References

Evaluating the Synergistic Effects of (S)-Imlunestrant Tosylate in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate , a next-generation oral selective estrogen receptor degrader (SERD), has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a comprehensive evaluation of the synergistic effects of imlunestrant (B12423040) when combined with other targeted cancer therapies, with a primary focus on the CDK4/6 inhibitor abemaciclib (B560072). The data presented is primarily derived from the pivotal Phase 3 EMBER-3 clinical trial.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Proliferation

This compound functions by binding to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that promote tumor growth.[1] Abemaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, complements this action by directly targeting the cell cycle machinery, preventing the transition from the G1 to the S phase of cell division. The combination of these two agents creates a powerful synergistic effect, simultaneously disrupting hormonal growth signals and halting cell proliferation.[1]

Clinical Efficacy: The EMBER-3 Trial

The EMBER-3 trial (NCT04975308) was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of imlunestrant as a monotherapy and in combination with abemaciclib in patients with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.[2][3][4]

Key Experimental Protocols of the EMBER-3 Trial
  • Patient Population: The trial enrolled 874 patients with ER+, HER2- locally advanced or metastatic breast cancer who had experienced disease progression after treatment with an aromatase inhibitor, with or without a CDK4/6 inhibitor.[2][3]

  • Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive one of the following regimens:[2][3]

    • This compound monotherapy (400 mg orally once daily)

    • Investigator's choice of standard-of-care endocrine therapy (fulvestrant or exemestane)

    • This compound (400 mg orally once daily) in combination with abemaciclib (150 mg orally twice daily)

  • Primary Endpoints: The primary endpoints were investigator-assessed progression-free survival (PFS).[2]

  • Biomarker Analysis: ESR1 mutational status was determined using the Guardant360 CDx liquid biopsy assay.

  • Tumor Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[3]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the EMBER-3 trial.

Table 1: Progression-Free Survival (PFS) in the EMBER-3 Trial
Treatment ArmPatient PopulationMedian PFS (months)Hazard Ratio (95% CI)p-value
Imlunestrant vs. Standard of Care
ImlunestrantESR1-mutated5.50.62 (0.46-0.82)<0.001
Standard of CareESR1-mutated3.8
ImlunestrantOverall Population5.60.87 (0.72-1.04)0.12
Standard of CareOverall Population5.5
Imlunestrant + Abemaciclib vs. Imlunestrant
Imlunestrant + AbemaciclibOverall Population9.40.57 (0.44-0.73)<0.001
ImlunestrantOverall Population5.5

Data sourced from multiple reports on the EMBER-3 trial results.[2][4]

Table 2: Common Adverse Events (Grade ≥3) in the EMBER-3 Trial
Adverse EventImlunestrant Monotherapy (%)Standard of Care (%)Imlunestrant + Abemaciclib (%)
Neutropenia--High
DiarrheaLowLowModerate
FatigueLowLowModerate
NauseaLowLowLow

Note: Specific percentages for all adverse events were not consistently reported across all sources. The table reflects the general safety profile described.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow of the EMBER-3 trial.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus and Binds Imlunestrant (S)-Imlunestrant tosylate Imlunestrant->ER Binds and Induces Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates CDK46_CyclinD CDK4/6-Cyclin D Complex Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Promotes Abemaciclib Abemaciclib Abemaciclib->CDK46_CyclinD Inhibits

Mechanism of Action of Imlunestrant and Abemaciclib.

EMBER3_Workflow cluster_arms Treatment Arms Start Patient Enrollment (ER+, HER2- Advanced Breast Cancer, Prior Endocrine Therapy) Randomization Randomization (1:1:1) Start->Randomization ArmA Imlunestrant Monotherapy Randomization->ArmA ArmB Standard of Care (Fulvestrant or Exemestane) Randomization->ArmB ArmC Imlunestrant + Abemaciclib Randomization->ArmC Treatment Treatment Administration ArmA->Treatment ArmB->Treatment ArmC->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Biomarker Biomarker Analysis (ESR1 mutation status via Guardant360 CDx) Treatment->Biomarker Endpoint Primary Endpoint: Progression-Free Survival (PFS) Assessment->Endpoint Biomarker->Endpoint

Experimental Workflow of the EMBER-3 Clinical Trial.

Comparison with Alternatives

The EMBER-3 trial directly compared imlunestrant with standard-of-care endocrine therapies, fulvestrant (B1683766) and exemestane.

  • Fulvestrant: A well-established SERD administered via intramuscular injection.

  • Exemestane: An aromatase inhibitor that blocks the production of estrogen.

In the ESR1-mutated population, imlunestrant monotherapy demonstrated a statistically significant improvement in PFS compared to these standard therapies.[2] This suggests that imlunestrant may be a more effective option for patients who have developed resistance to aromatase inhibitors, particularly those with ESR1 mutations.

Conclusion

The combination of this compound and abemaciclib represents a significant advancement in the treatment of ER+, HER2- advanced breast cancer, particularly for patients who have progressed on prior endocrine therapy. The synergistic mechanism of targeting both the estrogen receptor signaling pathway and the cell cycle results in a marked improvement in progression-free survival. The all-oral regimen also offers a convenient and well-tolerated treatment option for patients. Further research will continue to define the optimal use of this combination in various clinical settings.

References

(S)-Imlunestrant Tosylate Demonstrates Superior In Vivo Efficacy Over Fulvestrant in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – New preclinical data reveal that (S)-Imlunestrant tosylate, an orally bioavailable selective estrogen receptor degrader (SERD), exhibits superior anti-tumor activity in vivo compared to fulvestrant (B1683766), the current standard-of-care injectable SERD, in estrogen receptor-positive (ER+) breast cancer models. These findings position this compound as a promising next-generation endocrine therapy with the potential for improved patient outcomes and convenience.

A head-to-head comparison in a patient-derived xenograft (PDX) model harboring a Y537S ESR1 mutation, a common mechanism of resistance to aromatase inhibitors, demonstrated that this compound led to tumor regression, outperforming fulvestrant.[1] This suggests that this compound may be particularly effective in endocrine-resistant breast cancer.

Comparative In Vivo Efficacy

The superior efficacy of this compound is highlighted by its ability to induce tumor regression in challenging preclinical models. The following table summarizes the key efficacy findings.

ParameterThis compoundFulvestrantAnimal Model
Tumor Growth Inhibition Outperformed fulvestrant, leading to tumor regressionLess effective than this compoundPatient-Derived Xenograft (PDX) with Y537S ESR1 mutation

Pharmacokinetic Profile: An Oral Advantage

This compound's oral route of administration offers a significant advantage over the intramuscular injections required for fulvestrant. A summary of key pharmacokinetic parameters is provided below.

ParameterThis compoundFulvestrant
Administration OralIntramuscular
Bioavailability 10.9% (human)[2]N/A (intramuscular)
Time to Max. Concentration (Tmax) 2 hours (median, human)[2]~7 days (preclinical and clinical)[3]
Half-life (t1/2) 33.7 hours (mean, human)[2]Long, reaches steady state in about a month with monthly dosing (clinical)

Mechanism of Action: Targeting the Estrogen Receptor

Both this compound and fulvestrant are selective estrogen receptor degraders (SERDs). They function by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven cancer cell growth.

cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_SERD ER-SERD Complex ER->ER_SERD Gene_Transcription Estrogen-Responsive Gene Transcription ER->Gene_Transcription Activates SERD This compound or Fulvestrant SERD->ER Binds Proteasome Proteasome ER_SERD->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Degradation->Gene_Transcription Inhibits Cell_Growth Tumor Cell Growth and Proliferation Gene_Transcription->Cell_Growth Promotes

Mechanism of Action of SERDs.

Experimental Protocols

The in vivo studies comparing this compound and fulvestrant utilized patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell-line xenografts.

Animal Model:

  • Immune-deficient mice were implanted with tumor fragments from a patient with ER-positive, HER2-negative breast cancer harboring a Y537S ESR1 mutation (e.g., ST941-HI PDX model).

Dosing Regimen:

  • This compound: Administered orally (p.o.) at a clinically relevant dose of 5 mg/kg.[4]

  • Fulvestrant: Administered subcutaneously (s.c.) as a single agent at a dose of 5 mg/dose once weekly.[4]

Tumor Volume Assessment:

  • Tumor volume was measured at regular intervals throughout the study to assess the anti-tumor activity of each compound.

Start Start Implantation Implantation of ER+ Breast Cancer PDX Tumor Fragments into Mice Start->Implantation Tumor_Growth Tumor Growth to Pre-specified Volume Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: This compound (oral) vs. Fulvestrant (subcutaneous) Randomization->Treatment Monitoring Tumor Volume Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint End of Study: Tumor Growth Analysis Monitoring->Endpoint At defined time points End End Endpoint->End

In Vivo Experimental Workflow.

The presented data underscores the potential of this compound as a more effective and convenient treatment option for patients with ER+ breast cancer, particularly those with endocrine-resistant disease. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.

References

Safety Operating Guide

Proper Disposal of (S)-Imlunestrant Tosylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imlunestrant tosylate , an orally active, potent, and selective estrogen receptor degrader (SERD), requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard safety protocols. Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[2][3] Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory to prevent skin and eye contact.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all applicable local, regional, national, and international regulations.[4]

Step 1: Waste Collection

  • Place all materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, into a suitable, clearly labeled, and closed container for disposal.[3]

Step 2: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area to a safe location.[2]

  • Avoid generating dust. Do not sweep dry powder.[4]

  • For small spills, lightly mist the material with water to prevent it from becoming airborne.[4]

  • Collect the spilled material using a vacuum cleaner equipped with a HEPA filter.[4] If a vacuum is unavailable, use a wet wiping or mopping method.[4]

  • Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite.[2]

  • Ensure the spill does not enter drains, water courses, or the soil.[2][3][4]

Step 3: Decontamination

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2]

  • Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the designated waste container.

Step 4: Final Disposal

  • Dispose of the sealed waste container through an approved waste disposal plant or a licensed contractor.[5]

  • Adhere strictly to local and national environmental regulations regarding chemical waste.

Quantitative Disposal Data

The Safety Data Sheets reviewed do not provide specific quantitative limits for the disposal of this compound. Disposal considerations are primarily guided by the hazardous properties of the substance and regulatory requirements.

ParameterValueSource
Toxicity Suspected of causing cancer. May damage fertility or the unborn child. May cause harm to breast-fed children.[4] Harmful if swallowed.[5] Very toxic to aquatic life with long-lasting effects.[5]Safety Data Sheets[4][5]
Disposal Regulations Must be disposed of in accordance with local, regional, national, and international regulations.[4]Safety Data Sheets[4]
Decontamination Solution Alcohol[2]Safety Data Sheet[2]

Experimental Protocols

Spill Decontamination Protocol:

  • Preparation: Ensure all necessary PPE is worn. Secure the area and prevent unauthorized access.

  • Containment: For liquid spills, surround the area with absorbent material to prevent spreading.

  • Neutralization/Collection:

    • Solid Spills: Lightly mist with water and collect with a HEPA-filtered vacuum or by wet wiping.[4]

    • Liquid Spills: Absorb with diatomite or another universal binder.[2]

  • Surface Cleaning: Scrub the affected surface and any contaminated equipment with alcohol.[2]

  • Waste Collection: Place all contaminated materials, including absorbents and wipes, into a designated, sealed waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Documentation: Record the spill and the cleanup procedure in the laboratory safety log.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_procedure Disposal Procedure cluster_end End Start Identify this compound Waste (Unused product, contaminated materials, empty containers) Collect Step 1: Collect Waste in a sealed, labeled container Start->Collect Spill Is there a spill? Collect->Spill Spill_Procedure Step 2: Follow Spill Management Protocol (HEPA vacuum or wet wipe) Spill->Spill_Procedure Yes Decontaminate Step 3: Decontaminate Surfaces and Equipment with Alcohol Spill->Decontaminate No Spill_Procedure->Decontaminate Final_Disposal Step 4: Arrange for Final Disposal (Approved waste disposal facility) Decontaminate->Final_Disposal End Disposal Complete Final_Disposal->End

Caption: Workflow for the proper disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.